Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIWSYPKAJVXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289002 | |
| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-24-2 | |
| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 58515 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1149-24-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Chemical Identifier: CAS Number 1149-24-2
This technical document provides a comprehensive overview of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a heterocyclic compound utilized in various research applications. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical properties, synthesis protocols, and structural data.
Chemical and Physical Properties
This compound is a stable, solid organic compound.[1] Its identity and fundamental properties are well-documented, providing a solid foundation for its use in experimental settings. The key identifiers and physical characteristics are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1149-24-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₇NO₄ | [2][3][4] |
| Molecular Weight | 251.28 g/mol | [2][3][5] |
| IUPAC Name | This compound | - |
| Appearance | Solid, Crystals, or Crystalline Powder | [6] |
| Melting Point | 72-74 °C | [1][4][5] |
| Boiling Point | 208 °C at 40 mmHg | [1][4][5] |
| Purity | ≥98.5% to 99% |[2][3] |
Synthesis and Experimental Protocols
The primary route to synthesizing this compound is through the oxidation of its corresponding 1,4-dihydropyridine precursor, often referred to as a Hantzsch dihydropyridine.[5][7] The overall process can be visualized as a two-step sequence: the Hantzsch synthesis of the dihydropyridine, followed by its aromatization.
Protocol 1: Synthesis via Ferric Chloride Oxidation
This protocol details the synthesis of the 1,4-dihydropyridine (DHP) precursor followed by its oxidation using ferric chloride hexahydrate.[8]
-
Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
A 25-ml round-bottomed flask is charged with ethyl acetoacetate (2.0 mmol), an appropriate aldehyde (e.g., 2-chloroquinoline-3-carboxaldehyde, 1.0 mmol), and ammonium acetate (1.0 mmol).[9]
-
Add 5 ml of water to the mixture.
-
Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer Chromatography (TLC).[9]
-
Upon completion, treat the reaction mixture with a brine solution and extract the product with ethyl acetate.
-
Evaporate the solvent. The crude yellow product can be recrystallized from ethanol to yield the DHP in high purity (e.g., 85% yield).[9]
-
-
Step 2: Oxidation to this compound
-
Prepare a mixture of the synthesized diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, ferric chloride hexahydrate, acetic acid, and water.[8]
-
Heat the mixture at reflux for 1 hour.[8]
-
After the reaction, cool the mixture to room temperature.
-
Quench the reaction with 20 ml of H₂O and neutralize with a saturated aqueous solution of NaHCO₃.
-
The final product can be isolated and purified. Single crystals suitable for X-ray analysis may be obtained by slow evaporation from an ethanol solution.[8]
-
Protocol 2: Synthesis via Sodium Nitrite Oxidation
This method provides an alternative preparatively convenient route using sodium nitrite as the oxidizing agent.[10]
-
Step 1: Hantzsch Reaction
-
The synthesis of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is achieved through a three-component cyclocondensation of two equimolar amounts of acetoacetic ester, urotropine, and ammonium acetate.[10]
-
-
Step 2: Oxidation
Structural and Spectroscopic Data
The molecular structure of this compound has been extensively characterized using single-crystal X-ray diffraction. These studies provide precise data on its solid-state conformation.
Table 2: Crystallographic Data
| Parameter | Value (Source 1[9][11]) | Value (Source 2[8]) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 4.5380 (6) | 4.593 (2) |
| b (Å) | 15.440 (2) | 15.950 (9) |
| c (Å) | 18.722 (2) | 18.795 (10) |
| β (˚) | 90.502 (6) | 90.656 (9) |
| Volume (ų) | 1311.7 (3) | 1374.0 (12) |
| Z | 4 | 4 |
| Temperature (K) | 100 | Not Specified |
| Radiation | Mo Kα | Mo Kα |
| R-factor | 0.048 | 0.049 |
The crystal packing is stabilized by weak intermolecular C—H···O and C—H···π interactions, which result in the formation of a three-dimensional network.[9]
Spectroscopic analysis confirms the molecular structure. Infrared (IR) spectroscopy reveals characteristic absorption bands, and Nuclear Magnetic Resonance (NMR) provides detailed information about the proton and carbon environments.
Table 3: Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| IR (KBr, ν cm⁻¹) | 2979, 2932, 1721, 1591, 1442, 1367, 1296, 1223, 1120, 1043, 771, 698 | [8] |
| ¹H and ¹³C NMR | Structures confirmed by 1D and 2D (COSY, HMQC) NMR spectroscopy. |[10] |
Applications and Relevance
This compound serves primarily as a stable, aromatic derivative of the more widely studied Hantzsch 1,4-dihydropyridines.[8] The Hantzsch dihydropyridines are a well-known class of calcium channel blockers, and their metabolism in vivo often involves an oxidation step to the corresponding pyridine derivative.[8] Therefore, understanding the properties and synthesis of this compound is relevant for:
-
Metabolism Studies: Serving as a reference compound in metabolic studies of Hantzsch dihydropyridine drugs.
-
Organic Synthesis: Acting as a building block or intermediate for the synthesis of more complex heterocyclic molecules.[12]
-
Materials Science: Research into its crystal engineering and the formation of supramolecular structures through non-covalent interactions.[9]
While direct biological activity for this specific compound is not extensively reported, related pyridine derivatives have shown potential in various therapeutic areas, including analgesic applications.[13]
References
- 1. This compound 99 1149-24-2 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 6. Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 98% 1 g | Buy Online [thermofisher.com]
- 7. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS AND STRUCTURE OF DIETHYL-2,6-DIMETHYL-PYRIDIN-3,5-DICARBOXYLATE | Academic Scientific Journal of Chemistry [journals.nauka-nanrk.kz]
- 11. researchgate.net [researchgate.net]
- 12. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a heterocyclic compound of interest in synthetic chemistry and relevant to the field of drug discovery. The document details its physicochemical properties, synthesis protocols, and its relationship to pharmacologically active agents.
Core Compound Properties
This compound is a pyridine derivative. Its core data, including its molecular weight, are summarized below.
| Property | Value | References |
| Molecular Weight | 251.28 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₇NO₄ | [2][3] |
| CAS Number | 1149-24-2 | [1][2][3][5] |
| Appearance | Solid | [3] |
| Melting Point | 72-74 °C | [3][5] |
| Boiling Point | 208 °C (at 40 mmHg) | [3][5] |
| Synonyms | 2,6-Dimethylpyridine-3,5-dicarboxylic Acid Diethyl Ester | [1] |
Synthesis and Chemical Workflow
The primary route to synthesizing this compound is through the oxidation of its corresponding 1,4-dihydropyridine precursor, commonly known as a Hantzsch ester.[4][6] This two-stage process begins with the Hantzsch dihydropyridine synthesis, a multi-component reaction, followed by an aromatization step.[7][8]
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. 2,6-二甲基吡啶-3,5-二甲酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 99 1149-24-2 [sigmaaldrich.com]
- 5. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 6. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
An In-Depth Technical Guide to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. It also explores its potential applications in drug discovery and development, supported by detailed experimental protocols and data analysis.
Core Compound Structure and Properties
This compound is a symmetrically substituted pyridine derivative with the chemical formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol .[1][2] The core structure consists of a central pyridine ring substituted with two methyl groups at positions 2 and 6, and two ethoxycarbonyl groups at positions 3 and 5.
The compound typically appears as a white to off-white solid and is soluble in organic solvents.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1149-24-2 | [3] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| Melting Point | 72-74 °C | |
| Boiling Point | 208 °C at 40 mmHg | |
| Appearance | White to off-white solid | [3] |
Crystallographic Structure
X-ray crystallography studies have revealed the detailed three-dimensional structure of this compound. The crystal packing is stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions, which result in the formation of a three-dimensional network.[1]
Table 1: Crystallographic Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.5380 (6) |
| b (Å) | 15.440 (2) |
| c (Å) | 18.722 (2) |
| β (°) | 90.502 (6) |
| Volume (ų) | 1311.7 (3) |
| Z | 4 |
Crystal data obtained at 100 K.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the Hantzsch dihydropyridine synthesis followed by an oxidation step.
References
Spectroscopic Profile of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.74 | s | 1H | - | Pyridine H-4 |
| 4.40 | q | 4H | 7.1 | -OCH₂CH₃ |
| 2.85 | s | 6H | - | Pyridine -CH₃ |
| 1.42 | t | 6H | 7.1 | -OCH₂CH₃ |
Solvent: CDCl₃. Instrument Frequency: 400 MHz.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 165.98 | C=O (ester) |
| 162.24 | C-2/C-6 (pyridine) |
| 140.92 | C-3/C-5 (pyridine) |
| 123.07 | C-4 (pyridine) |
| 61.41 | -OCH₂CH₃ |
| 24.99 | Pyridine -CH₃ |
| 14.29 | -OCH₂CH₃ |
Solvent: CDCl₃. Instrument Frequency: 100 MHz.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2978, 2931, 2912, 2872 | Medium | C-H stretch (alkane) |
| 1722 | Strong | C=O stretch (ester) |
| 1591 | Medium | C=C/C=N stretch (aromatic ring) |
| 1444, 1379, 1368 | Medium | C-H bend (alkane) |
| 1295, 1224, 1124, 1110 | Strong | C-O stretch (ester) |
| 772 | Strong | C-H bend (aromatic) |
Sample Preparation: KBr pellet.
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 251.0 | 78.6 | [M]⁺ (Molecular Ion) |
| 252.0 | 12.8 | [M+1]⁺ |
| 206.0 | 100.0 | [M - C₂H₅O]⁺ |
| 178.0 | 40.2 | [M - C₂H₅O - CO]⁺ or [M - COOC₂H₅]⁺ |
| 150.0 | 15.2 | |
| 106.0 | 11.0 | |
| 77.0 | 6.3 | |
| 29.0 | 18.1 | [C₂H₅]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed on this compound.
Synthesis of this compound
The title compound can be synthesized via the Hantzsch pyridine synthesis followed by oxidation. A mixture of ethyl acetoacetate, an aldehyde (such as formaldehyde or a derivative), and ammonia or an ammonium salt are reacted to form a dihydropyridine intermediate. This intermediate is then oxidized to the corresponding pyridine derivative. For instance, the oxidation of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be achieved using an oxidizing agent like ferric chloride or sodium nitrite in acetic acid to yield this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Instrument : Bruker Avance 400 MHz spectrometer.
-
Parameters : A standard proton NMR experiment was performed with a pulse angle of 30°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
-
Processing : The Free Induction Decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. The resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy :
-
Instrument : Bruker Avance 100 MHz spectrometer.
-
Parameters : A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were averaged.
-
Processing : The FID was processed with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation. The spectrum was referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition :
-
Instrument : PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters : The spectrum was recorded in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ was used, and 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition :
-
Instrument : Agilent 7890B GC coupled to a 5977A MSD (Mass Selective Detector).
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : The mass-to-charge ratio (m/z) was scanned from 20 to 400 amu.
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
An In-depth Technical Guide to the 13C NMR of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. The document details the experimentally observed chemical shifts, their assignment to the molecular structure, and a standard protocol for acquiring such data. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Molecular Structure and 13C NMR Spectral Data
This compound possesses a symmetrical structure, which is reflected in its 13C NMR spectrum. The molecule has seven unique carbon environments, leading to a corresponding number of signals in the spectrum. The spectral data, acquired at 100 MHz, is summarized in the table below.[1][2]
| Chemical Shift (δ), ppm | Assignment | Carbon Type |
| 165.98 | C=O | Quaternary (Ester Carbonyl) |
| 162.24 | C2, C6 | Quaternary (Aromatic) |
| 140.92 | C4 | Quaternary (Aromatic) |
| 123.07 | C3, C5 | Quaternary (Aromatic) |
| 61.41 | -OCH2- | Methylene (CH2) |
| 24.99 | -CH3 (ring) | Methyl (CH3) |
| 14.29 | -CH3 (ethyl) | Methyl (CH3) |
Experimental Protocol
The following protocol outlines a standard procedure for obtaining a high-quality 13C NMR spectrum of a solid organic compound such as this compound.
2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the solid this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent peak will also serve as a reference for chemical shifts.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
2.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a nuclear magnetic resonance spectrometer operating at a frequency of 100 MHz for 13C nuclei.
-
Insertion and Locking: Insert the sample into the spectrometer probe. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low.
-
Relaxation Delay (D1): Employ a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, particularly quaternary carbons, for more accurate integration if required.
-
Spectral Width (SW): Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of Spectral Assignment
The logical workflow for assigning the observed 13C NMR signals to the specific carbon atoms in this compound is illustrated in the diagram below. The process relies on the distinct chemical environments and expected chemical shift ranges for different types of carbon atoms.
Caption: Logical workflow for the assignment of 13C NMR signals.
The diagram above illustrates the correlation between the distinct chemical environments within the this compound molecule and their corresponding signals in the 13C NMR spectrum. The assignment is based on established principles of NMR spectroscopy, where the chemical shift is influenced by factors such as hybridization, electronegativity of neighboring atoms, and aromatic ring effects. The symmetry of the molecule results in the equivalence of the two methyl groups on the pyridine ring, the two ester groups, and the corresponding carbons within the pyridine ring (C2/C6 and C3/C5).
References
An In-depth Technical Guide to the Infrared Spectrum of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. It includes a detailed breakdown of its characteristic absorption bands, experimental protocols for its synthesis and spectral acquisition, and a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Properties
This compound (CAS No. 1149-24-2) is a heterocyclic compound featuring a pyridine core substituted with two methyl groups at positions 2 and 6, and two ethyl carboxylate groups at positions 3 and 5.[1] Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol .[1][2] This molecule is often synthesized through the oxidation of the corresponding 1,4-dihydropyridine, a Hantzsch ester.[3][4] Its structure makes it a valuable intermediate in the synthesis of various bioactive compounds and agrochemicals.[5][6]
Infrared Spectral Data
The infrared spectrum of this compound reveals key functional groups within the molecule. The spectral data, acquired using the KBr pellet method, is summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2979, 2932 | Medium | C-H stretching (aliphatic, from methyl and ethyl groups) |
| 1721 - 1722 | Strong | C=O stretching (ester carbonyl) |
| 1591 | Medium | C=C and C=N stretching (pyridine ring) |
| 1442 - 1444 | Medium | C-H bending (aliphatic) |
| 1367 - 1368 | Strong | C-H bending (aliphatic) |
| 1296 - 1295 | Strong | C-O stretching (ester, asymmetric) |
| 1223 - 1224 | Strong | C-O stretching (ester, symmetric) |
| 1120 - 1124 | Strong | C-O stretching (ester) |
| 1043 - 1045 | Medium | C-O stretching |
| 771 - 772 | Medium | C-H out-of-plane bending (aromatic ring) |
Data compiled from multiple sources.[4][7]
Interpretation of Key Peaks:
-
C-H Stretching (2979, 2932 cm⁻¹): These bands correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and ethyl substituents.
-
C=O Stretching (1722 cm⁻¹): The very strong absorption band around 1722 cm⁻¹ is the most prominent feature of the spectrum.[7] It is characteristic of the carbonyl (C=O) group in the ethyl ester functionalities.
-
Pyridine Ring Stretching (1591 cm⁻¹): This absorption is attributed to the C=C and C=N stretching vibrations within the aromatic pyridine ring.
-
C-O Stretching (1296, 1224, 1124 cm⁻¹): The strong bands in this fingerprint region are characteristic of the C-O single bond stretching vibrations within the two ester groups.
Experimental Protocols
A. Synthesis via Hantzsch Reaction and Oxidation
The title compound is typically prepared by a two-step process: the Hantzsch dihydropyridine synthesis followed by an oxidation step to aromatize the ring.[3][8]
Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (Hantzsch Ester)
-
In a round-bottomed flask, combine two equivalents of ethyl acetoacetate, one equivalent of an aldehyde (e.g., formaldehyde), and one equivalent of a nitrogen source like ammonium acetate or ammonia.[9]
-
The reaction is often carried out in a solvent such as ethanol.[10]
-
The mixture is typically refluxed or stirred at an elevated temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[11]
-
Upon cooling, the product, a 1,4-dihydropyridine (1,4-DHP), often precipitates and can be collected by filtration.[12]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[11]
Step 2: Oxidation to this compound
-
Dissolve the synthesized 1,4-dihydropyridine from Step 1 in a suitable solvent such as acetic acid or water.[4]
-
Add an oxidizing agent. Common oxidizing agents for this transformation include nitric acid, ferric chloride (FeCl₃·6H₂O), or sodium nitrite.[2][4][10][11]
-
Heat the reaction mixture, often under reflux, for a period of time (e.g., 1 hour) to drive the aromatization.[4][12]
-
After the reaction is complete, neutralize the mixture (e.g., with an aqueous solution of sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate or chloroform.[4][11]
-
Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization.[4]
B. Infrared Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the dried, purified compound (approx. 1-2 mg) with about 100-200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar to a fine, uniform powder.
-
Pellet Formation: Place the powdered mixture into a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by collecting a suitable number of scans to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded beforehand for automatic subtraction.
Visualization of Synthesis Pathway
The following diagram illustrates the Hantzsch synthesis followed by the oxidation step to produce the target compound.
Caption: Hantzsch reaction pathway for the synthesis of the target pyridine.
References
- 1. scbt.com [scbt.com]
- 2. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Solved this compound H3C | Chegg.com [chegg.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Mass Spectrometry of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. This document details the compound's molecular properties, expected fragmentation patterns under electron ionization, and a generalized experimental protocol for its analysis.
Compound Overview
This compound is a synthetic organic compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol .[1][2][3] It is often used as a building block in the synthesis of various pharmaceutical compounds. Understanding its mass spectrometric behavior is crucial for its identification and characterization in complex mixtures.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol [1][2] |
| CAS Number | 1149-24-2[2] |
| Appearance | White to orange to green powder or crystals[3] |
| Melting Point | 72-74 °C[2] |
| Boiling Point | 208 °C at 40 mmHg[2] |
Mass Spectrometry Data
The mass spectrum of this compound, typically obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), exhibits a distinct fragmentation pattern. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities.[4]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 252.0 | 12.8 | [M+1]⁺˙ (Isotopic peak) |
| 251.0 | 78.6 | [M]⁺˙ (Molecular ion) |
| 236.0 | 5.7 | [M - CH₃]⁺ |
| 223.0 | 10.7 | [M - C₂H₄]⁺ |
| 222.0 | 6.7 | [M - C₂H₅]⁺ |
| 208.0 | 5.5 | [M - C₂H₅O]⁺ |
| 207.0 | 15.2 | [M - C₂H₄O]⁺ |
| 206.0 | 100.0 | [M - OC₂H₅]⁺ (Base peak) |
| 205.0 | 30.3 | [M - HOC₂H₅]⁺ |
| 195.0 | 21.6 | [M - 2C₂H₄]⁺ |
| 179.0 | 17.3 | [M - C₂H₄ - CO₂]⁺ |
| 178.0 | 40.2 | [M - C₂H₅O - CO]⁺ |
| 177.0 | 13.0 | [M - C₂H₅OH - CO]⁺ |
| 151.0 | 13.3 | [C₈H₉NO₂]⁺ |
| 150.0 | 15.2 | [C₈H₈NO₂]⁺ |
| 106.0 | 11.0 | [C₇H₈N]⁺ |
| 79.0 | 7.0 | [C₅H₅N]⁺ |
| 77.0 | 6.3 | [C₆H₅]⁺ |
| 63.0 | 5.6 | [C₅H₃]⁺ |
| 29.0 | 18.1 | [C₂H₅]⁺ |
Experimental Protocols
While a specific, validated protocol for this compound is not publicly available, a general procedure for the analysis of small, volatile organic molecules like this compound using GC-MS with electron ionization is provided below.
Sample Preparation
-
Dissolution: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate) to create a stock solution.
-
Dilution: Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-10 µg/mL.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the sample and calibration standards. The internal standard should be a compound with similar chemical properties but a different retention time and mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph:
-
Injection Port: Set to a temperature of 250°C.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of small organic molecules.
Proposed Fragmentation Pathway
Caption: A proposed electron ionization fragmentation pathway for this compound.
References
An In-depth Technical Guide on the Solubility of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS 1149-24-2), a pyridine derivative of interest in various chemical and pharmaceutical research settings. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.
Core Compound Properties
This compound is a white to off-white crystalline solid.[1][2] Key physical and chemical properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄[2][3] |
| Molecular Weight | 251.28 g/mol [2][3] |
| Melting Point | 72-76 °C[2][3][4] |
| Boiling Point | 208 °C at 40 mmHg[2][4] |
| Appearance | White to orange to green powder to crystal[2] |
Qualitative Solubility Profile
| Solvent | Solubility |
| Methanol | Soluble |
| Chloroform | Soluble |
| Ethanol | Soluble |
| Ether | Soluble |
| Ethyl Acetate | Soluble |
| Water | Limited/Insoluble |
This table is a summary of qualitative descriptions found in chemical supplier catalogues and general chemical literature.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain quantitative solubility data, the equilibrium solubility method, often referred to as the shake-flask method, is the gold standard. This protocol outlines the steps to determine the thermodynamic solubility of this compound in a solvent of interest.
3.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, etc.)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Quantification:
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Logical Relationships in Solubility Studies
The determination of solubility is a critical step in early-stage drug development and chemical process design. The relationship between a compound's structure, its physicochemical properties, and its solubility dictates the choice of solvents, potential for formulation, and routes of administration for pharmaceutical products.
References
The Hantzsch Synthesis: A Technical Guide to Substituted Pyridines for Researchers and Drug Development Professionals
The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of pyridines and their 1,4-dihydropyridine precursors. Its enduring relevance in medicinal chemistry and drug development is a testament to its efficiency and versatility in creating a wide array of substituted pyridines, a scaffold present in numerous pharmaceuticals. This technical guide provides an in-depth overview of the Hantzsch synthesis, including its mechanism, detailed experimental protocols, and quantitative data to aid researchers in the design and execution of this pivotal reaction.
Core Reaction and Mechanism
The classical Hantzsch synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized in a subsequent step to the corresponding pyridine. The driving force for this aromatization is the formation of a stable aromatic pyridine ring.
The reaction mechanism is understood to proceed through a series of key steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate an enamine.
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.
Several pathways for the Hantzsch reaction have been proposed, and the exact route can be influenced by the reactants and reaction conditions.
Quantitative Data: A Comparative Overview
The yield of the Hantzsch synthesis is influenced by various factors, including the nature of the aldehyde, the β-ketoester, the catalyst, and the reaction conditions (e.g., solvent, temperature, use of microwave irradiation). The following tables summarize representative yields for the synthesis of 1,4-dihydropyridines under different protocols.
Table 1: Hantzsch Synthesis of 1,4-Dihydropyridines via Conventional Heating
| Aldehyde | β-Ketoester | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ethanol | None | 12 | Low | |
| 2-Nitrobenzaldehyde | Methyl acetoacetate | Methanol | None | 3.5 | - | |
| Benzaldehyde | Ethyl acetoacetate | Water | None | - | 86-96 | |
| 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Solvent-free | CAN | 2.5 | Good | |
| Benzaldehyde | Ethyl acetoacetate | Acetonitrile | MgAl2-HT | 6.5 | 61 |
CAN: Ceric Ammonium Nitrate; MgAl2-HT: Magnesium-Aluminum Hydrotalcite
Table 2: Hantzsch Synthesis of 1,4-Dihydropyridines via Microwave Irradiation
| Aldehyde | β-Ketoester | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ethanol | 140 | 10 | Moderate-Good | |
| Various aryl aldehydes | Ethyl acetoacetate | Ethanol | - | 4 | 15-52 | |
| Benzaldehyde | Ethyl acetoacetate | Alumina (solid support) | - | 6 | >85 | |
| Formaldehyde | Ethyl acetoacetate | Solvent-free | - | 1.67 | - |
Experimental Protocols
This section provides detailed methodologies for key variations of the Hantzsch synthesis.
Protocol 1: Classical Synthesis of Nifedipine
This protocol details the synthesis of Nifedipine, a prominent calcium channel blocker.
Materials:
-
2-Nitrobenzaldehyde (15.0 mmol, 2.27 g)
-
Methyl acetoacetate (37.1 mmol, 4.0 mL)
-
Concentrated ammonia (35% in water, 35 mmol, 1.6 mL)
-
Methanol (4 mL)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
Procedure:
-
In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, methanol, and concentrated ammonia.
-
Fit the flask with a reflux condenser.
-
Heat the mixture to reflux using a heating mantle or an oil bath for 3.5 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
If no precipitate forms upon cooling, use an ice-water bath to induce crystallization.
-
Stopper the flask and leave it at room temperature until the next laboratory session to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and dry to obtain the crude Nifedipine.
-
The product can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol describes a rapid and efficient microwave-assisted synthesis of 1,4-dihydropyridines.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 2.5 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 12.5 mmol)
-
25% aqueous ammonium hydroxide (10.0 mmol)
-
Microwave vial with a Teflon septum
-
Single-mode microwave synthesizer with temperature and pressure control
Procedure:
-
Place the aldehyde, β-ketoester, and aqueous ammonium hydroxide in a microwave glass vial.
-
Seal the vial with a Teflon septum.
-
Place the vial in the microwave cavity.
-
Irradiate the reaction mixture with stirring at 140°C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by filtration or after removal of the solvent under reduced pressure and purified by recrystallization or column chromatography.
Protocol 3: Solvent-Free Hantzsch Synthesis
This protocol outlines an environmentally friendly, solvent-free approach.
Materials:
-
Aldehyde (e.g., 5-Bromothiophene-2-carboxaldehyde, 0.01 mol, 1.91 g)
-
1,3-dione (e.g., Ethyl acetoacetate, 0.01 mol, 1.3 mL)
-
Ammonium acetate (0.01 mol, 0.77 g)
-
Ceric Ammonium Nitrate (CAN) (0.5 mmol, 0.28 g)
-
100 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde, 1,3-dione, ammonium acetate, and CAN.
-
Stir the mixture vigorously at room temperature for 1-2.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will solidify.
-
Wash the solid product with water and then with n-hexane to remove impurities.
-
Dry the crude product and recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.
Application in Drug Development: A Workflow Perspective
The Hantzsch synthesis is a powerful tool in the drug discovery and development pipeline, particularly for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The versatility of the reaction allows for the systematic variation of substituents at the 2, 3, 4, 5, and 6 positions of the pyridine or dihydropyridine ring, enabling the fine-tuning of pharmacological properties.
Aromatization of 1,4-Dihydropyridines
The conversion of the initially formed 1,4-dihydropyridines to the corresponding pyridines is a crucial step for accessing this class of aromatic heterocycles. This oxidation can be achieved using a variety of reagents and conditions.
Table 3: Common Methods for Aromatization of 1,4-Dihydropyridines
| Oxidizing Agent | Conditions | Yield (%) | Reference |
| Nitric acid (HNO₃) / Bentonite clay | Microwave, 1 min | - | |
| Manganese dioxide (MnO₂) / Bentonite clay | Microwave, 10 min | 47-100 | |
| Iodine (I₂) | Reflux in acetonitrile, 4 h | 70-90 | |
| Potassium persulfate (K₂S₂O₈) | Visible light, aqueous micellar medium | ~100 | |
| Hydrogen peroxide (H₂O₂)/AlCl₃·6H₂O | Microwave, 4-8 min | - |
Protocol 4: Aromatization using Iodine
Materials:
-
1,4-Dihydropyridine (approx. 0.1 mmol)
-
Iodine (I₂) (0.2 mmol)
-
Acetonitrile (10.0 mL)
-
25.0 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 25.0 mL round-bottom flask, dissolve the 1,4-dihydropyridine and iodine in acetonitrile.
-
Heat the reaction mixture to reflux with magnetic stirring for 4 hours.
-
After cooling to room temperature, evaporate the acetonitrile under reduced pressure.
-
The crude pyridine derivative can be purified by column chromatography.
Conclusion
The Hantzsch pyridine synthesis remains a highly valuable and adaptable reaction for the synthesis of substituted pyridines and their dihydropyridine precursors. Its application in drug discovery is well-established, particularly in the generation of compound libraries for the development of calcium channel blockers and other therapeutic agents. By understanding the core mechanism and having access to a variety of robust experimental protocols, researchers can effectively leverage this powerful synthetic tool. The ongoing development of greener and more efficient modifications, such as microwave-assisted and solvent-free conditions, ensures that the Hantzsch synthesis will continue to be a relevant and important reaction in the years to come.
The Hantzsch Pyridine Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch pyridine synthesis, a classic multi-component reaction first reported by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of pyridines and their dihydrogenated precursors.[1] This reaction's enduring relevance lies in its efficiency and versatility for creating highly functionalized heterocyclic scaffolds, which are pivotal in medicinal chemistry and drug development. Notably, this synthesis is the key to producing prominent calcium channel blockers like nifedipine, amlodipine, and nimodipine.[1] This technical guide provides an in-depth exploration of the core mechanism of the Hantzsch synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Core Reaction Mechanism
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester, which can then be oxidized to the corresponding pyridine derivative in a subsequent step driven by the thermodynamic stability of the aromatic ring.[1]
While several mechanistic pathways have been proposed, extensive studies, including 13C and 15N NMR, have elucidated a widely accepted sequence of events.[1] The core mechanism can be dissected into four key stages: Knoevenagel condensation, enamine formation, Michael addition, and cyclization followed by dehydration.[2][3]
-
Knoevenagel Condensation: The reaction is initiated by the condensation of one equivalent of the β-ketoester with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[2]
-
Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[2]
-
Michael Addition: The α,β-unsaturated carbonyl compound then undergoes a Michael addition with the enamine.[2]
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine core.[2]
References
Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a crucial scaffold in medicinal chemistry. The primary and most established method for its preparation is the Hantzsch pyridine synthesis, a two-step process involving the formation of a dihydropyridine intermediate followed by its aromatization. This document details the starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.
Core Synthesis Pathway: The Hantzsch Reaction
The synthesis of this compound predominantly follows the Hantzsch pyridine synthesis. This multicomponent reaction first involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source to form a 1,4-dihydropyridine derivative. This intermediate, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (often referred to as a Hantzsch ester), is subsequently oxidized to yield the final aromatic product.
The overall reaction can be summarized as follows:
Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
The initial step is a one-pot condensation reaction. The choice of aldehyde and nitrogen source can vary, influencing the reaction conditions and yield.
Experimental Protocol 1: Using Paraformaldehyde and Ammonium Acetate
This method utilizes paraformaldehyde as the formaldehyde source and ammonium acetate as the nitrogen and ammonia source.
Methodology:
-
To an oven-dried 10 mL vial equipped with a magnetic stirrer, add paraformaldehyde (1.0 mmol, 30 mg), ethyl acetoacetate (2.0 mmol, 260 mg), and ammonium acetate (1.5 mmol, 116 mg).[1]
-
Seal the vial and heat the reaction mixture to 80°C with stirring.[1]
-
After the reaction is complete (typically monitored by TLC), add 10 mL of ice-cold water to the mixture and induce crystallization by scratching.[1]
-
Filter the resulting precipitate and recrystallize from methanol to obtain pure Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[1]
| Reactant | Molar Ratio | Amount (for 1 mmol scale) |
| Paraformaldehyde | 1.0 | 30 mg |
| Ethyl Acetoacetate | 2.0 | 260 mg |
| Ammonium Acetate | 1.5 | 116 mg |
| Product Yield | 79% [1] |
Experimental Protocol 2: Using Aqueous Formaldehyde and Ammonia
This classic procedure, adapted from Organic Syntheses, employs an aqueous solution of formaldehyde and gaseous ammonia.
Methodology:
-
In a 1-L flask cooled in an ice bath, combine freshly distilled ethyl acetoacetate (3.85 moles, 500 g) and 40% aqueous formaldehyde solution (2.0 moles, 152 g).[2]
-
Add 20-25 drops of diethylamine and keep the mixture in the cold for six hours, followed by 40-45 hours at room temperature.[2]
-
Separate the lower oily layer, extract the aqueous layer with ether, and combine the ether extract with the oily layer. Dry the combined organic phase over calcium chloride.[2]
-
Remove the ether by distillation. Dilute the residue with an equal volume of alcohol and cool thoroughly in an ice bath.[2]
-
Saturate the alcoholic solution with ammonia gas over 4-8 hours while maintaining the cold temperature.[2]
-
Allow the solution to stand at room temperature for 40-45 hours.[2]
-
Evaporate most of the alcohol and collect the solid product by suction filtration.[2]
| Reactant | Molar Ratio (approx.) | Amount |
| Ethyl Acetoacetate | 1.925 | 500 g |
| Formaldehyde | 1.0 | 152 g (of 40% aq. solution) |
| Ammonia | Excess | Saturated solution |
| Product Yield | 84-89% [2] |
Step 2: Oxidation to this compound
The dihydropyridine intermediate is aromatized in this step using a suitable oxidizing agent.
Experimental Protocol 3: Oxidation with Nitric and Sulfuric Acid
This is a robust method for the oxidation of the Hantzsch ester.
Methodology:
-
In a 5-L flask, place the dried Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (0.79 mole, 200 g).[2]
-
Add a mixture of water (270 g), concentrated nitric acid (sp. gr. 1.42, 72 g), and concentrated sulfuric acid (78 g).[2]
-
Heat the flask cautiously with swirling. The oxidation can be vigorous and may foam.[2]
-
After the initial foaming subsides, continue to warm the mixture until it turns a deep red color (approximately 10-15 minutes for the entire oxidation).[2]
-
Cool the reaction mixture and add 500 cc of water and 500 g of chopped ice.[2]
-
Make the solution strongly alkaline by the gradual addition of ammonium hydroxide (sp. gr. 0.90).[2]
-
Collect the precipitated product by suction filtration, dry it on a porous plate, and purify by distillation.[2]
| Reactant | Molar Ratio (to Dihydropyridine) | Amount |
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1.0 | 200 g |
| Nitric Acid (conc.) | ~1.4 | 72 g |
| Sulfuric Acid (conc.) | ~1.0 | 78 g |
| Product Yield | 58-65% [2] |
Experimental Protocol 4: Oxidation with Ferric Chloride
Ferric chloride offers a milder alternative for the aromatization step.
Methodology:
-
To a solution of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (1.0 mmol) in a suitable solvent, add a solution of FeCl₃·6H₂O (0.1 mmol) in water (5 mL).[3]
-
Stir the reaction mixture under reflux until the starting material is consumed (monitored by TLC).[3]
-
After completion, cool the mixture to room temperature and quench with 20 mL of water.[3]
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.[3]
-
Evaporate the solvent to obtain the crude product, which can be further purified.
| Reactant | Molar Ratio (to Dihydropyridine) |
| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1.0 |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 0.1 |
| Product Yield | Not explicitly stated, but the initial DHP synthesis yielded 85% [3] |
Signaling Pathways and Logical Relationships
The Hantzsch synthesis proceeds through a series of interconnected reactions. The following diagram illustrates a plausible mechanistic pathway.
This guide provides foundational knowledge for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.
References
The Multifaceted Biological Activities of Dihydropyridine Derivatives: A Technical Guide for Researchers
Abstract
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most recognized for its profound impact on the management of cardiovascular diseases through the blockade of L-type calcium channels.[1][2] However, the biological repertoire of DHP derivatives extends far beyond this primary mechanism, encompassing a diverse array of activities including anticancer, antimicrobial, and antioxidant effects.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological activities, and experimental evaluation of dihydropyridine derivatives. We will delve into the foundational Hantzsch synthesis, explore the intricate mechanisms of action, and provide detailed, field-proven protocols for assessing the diverse biological effects of this versatile class of compounds.
The Chemistry of Dihydropyridines: The Hantzsch Synthesis
The archetypal method for synthesizing the 1,4-dihydropyridine core is the Hantzsch synthesis, a one-pot multicomponent reaction.[6][7] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[8] The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents on the DHP ring, enabling the exploration of structure-activity relationships.[7]
References
- 1. Modulation of calcium channels in arterial smooth muscle cells by dihydropyridine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative structure-activity relationship studies on some series of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
The Dual Identity of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Core Scaffold in Synthesis and the Inactive Metabolite of a Blockbuster Drug Class
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a seemingly unassuming pyridine derivative, holds a significant, albeit often overlooked, position in medicinal chemistry. It represents a critical nexus in the lifecycle of one of the most important classes of cardiovascular drugs—the 1,4-dihydropyridine (DHP) calcium channel blockers. While largely considered biologically inactive itself, its formation is a key metabolic event that dictates the efficacy and duration of action of its blockbuster precursors. Furthermore, its stable aromatic scaffold serves as a valuable starting point for synthetic chemists exploring new chemical spaces. This technical guide provides a comprehensive overview of the synthesis, metabolic significance, and medicinal chemistry context of this compound, offering detailed experimental protocols, data summaries, and workflow visualizations to support researchers in drug discovery and development.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid.[1] Its synthesis is intrinsically linked to the famed Hantzsch dihydropyridine synthesis, a multi-component reaction that has been a cornerstone of heterocyclic chemistry for over a century.[2] The process is a two-stage journey: the initial formation of a 1,4-dihydropyridine ring, followed by its oxidation to the final aromatic pyridine structure.
Stage 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
The classical Hantzsch reaction involves the condensation of an aldehyde (in this case, formaldehyde or a precursor), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate).[2][3] This one-pot reaction efficiently constructs the dihydropyridine core.
Stage 2: Oxidation to this compound
The 1,4-dihydropyridine intermediate is then oxidized to its more stable aromatic pyridine form. This aromatization is a crucial step, both in chemical synthesis and in the metabolic fate of DHP drugs.[2] Various oxidizing agents can be employed in the laboratory to achieve this transformation, with nitric acid and ferric chloride being common choices.[2][4]
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol is adapted from established Hantzsch synthesis procedures.[2][5]
Materials:
-
Ethyl acetoacetate
-
Formaldehyde solution (40% aqueous) or paraformaldehyde
-
Ammonium acetate or aqueous ammonia
-
Ethanol
-
Diethylamine (catalyst)
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
In a round-bottom flask, cool 2 equivalents of ethyl acetoacetate in an ice bath.
-
Slowly add 1 equivalent of formaldehyde solution and a few drops of diethylamine as a catalyst.
-
Allow the mixture to stand at a cool temperature for several hours, then at room temperature for approximately 40-48 hours.
-
Separate the resulting oily layer, extract the aqueous layer with a suitable solvent like ether, and combine the organic phases.
-
Dry the organic phase over an anhydrous salt (e.g., calcium chloride) and remove the solvent under reduced pressure.
-
Dissolve the residue in an equal volume of ethanol and cool thoroughly in an ice bath.
-
Saturate the alcoholic solution with ammonia gas while maintaining the low temperature.
-
Allow the solution to stand at room temperature for 40-48 hours.
-
Evaporate most of the alcohol. The solid Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate will precipitate.
-
Collect the solid product by suction filtration and dry. The product can be further purified by recrystallization from methanol or ethanol.[5]
Protocol 2: Oxidation to this compound
This protocol details the oxidation of the Hantzsch ester to the final pyridine product.[4]
Materials:
-
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1 equivalent of the 1,4-dihydropyridine intermediate in a suitable solvent (e.g., water, as described in some procedures).
-
Add a catalytic amount of FeCl₃·6H₂O (e.g., 0.1 equivalents) dissolved in water.[4]
-
Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Cool the mixture to room temperature and quench with water.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.[4]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization, for example, from toluene, to yield colorless blocks of this compound.[4]
Synthesis Workflow
Caption: Two-stage synthesis of this compound.
Role in Medicinal Chemistry: The Inactive Metabolite
The primary significance of this compound in medicinal chemistry stems from its role as the major, inactive metabolite of 1,4-dihydropyridine (DHP) calcium channel blockers like Nifedipine, Felodipine, and Amlodipine. These drugs are crucial in the management of hypertension and angina.
The therapeutic effect of DHP drugs is dependent on the reduced, non-aromatic 1,4-dihydropyridine ring. This structure allows the molecule to bind to L-type calcium channels, blocking the influx of calcium into smooth muscle cells and leading to vasodilation.
However, upon administration, these drugs undergo extensive first-pass metabolism in the liver. The key biotransformation is the oxidation of the 1,4-dihydropyridine ring to a pyridine ring, a reaction catalyzed predominantly by the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme.[6] This aromatization renders the molecule pharmacologically inactive as a calcium channel blocker. The resulting pyridine derivative, exemplified by this compound, is then more readily excreted from the body.
The rate and extent of this metabolic oxidation are critical determinants of the pharmacokinetic profile of DHP drugs, influencing their bioavailability, half-life, and duration of action.
Metabolic Pathway of Dihydropyridine Drugs
Caption: Metabolic inactivation of 1,4-dihydropyridine drugs.
Biological Activity and Quantitative Data
There is a conspicuous absence of significant biological activity reported for this compound itself. The aromatization of the dihydropyridine ring leads to a loss of the specific three-dimensional conformation required for potent L-type calcium channel antagonism. While its dihydropyridine precursors have been extensively studied, with numerous reports on their IC₅₀ values for calcium channel blockade, such data for the oxidized pyridine metabolite is sparse to non-existent in the public domain, underscoring its general classification as inactive.
Some studies have explored the biological activities of various pyridine derivatives, including potential anticancer, antimicrobial, or anti-inflammatory effects.[7] For instance, a study on synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives (not the aromatized form) reported cytotoxic effects against HCT116 human colon cancer cells, with IC₅₀ values ranging from 16.29 to 68.88 µM.[6] However, this activity is associated with the dihydropyridine core and cannot be directly extrapolated to the fully aromatic title compound.
Table 1: Biological Activity Context of Dihydropyridine vs. Pyridine Core
| Compound Class | Core Structure | Primary Biological Activity | Quantitative Data (Example for DHPs) |
| Hantzsch Esters | 1,4-Dihydropyridine | L-type Calcium Channel Blockade | IC₅₀ values typically in the nM to low µM range |
| Oxidized Metabolites | Pyridine | Generally considered inactive | Data largely unavailable; presumed to be very high |
Role as a Synthetic Scaffold
Beyond its role as a metabolite, the stable and functionalized pyridine ring of this compound makes it a useful scaffold in synthetic and medicinal chemistry. The two diethyl ester groups at the 3 and 5 positions, and the methyl groups at the 2 and 6 positions, offer multiple points for chemical modification. This allows for the construction of more complex molecules and the exploration of new derivatives for various therapeutic targets. Pyridine derivatives are a common feature in many approved drugs, and scaffolds like this provide a robust starting point for the synthesis of new chemical entities.
Structure-Activity Relationship: DHP vs. Pyridine
Caption: Key structural differences determining biological activity.
Conclusion
This compound occupies a unique dual role in medicinal chemistry. It is the final, inactive product in the metabolic pathway of a multi-billion dollar class of cardiovascular drugs, making the understanding of its formation essential for the pharmacokinetic design of new dihydropyridine-based therapeutics. Simultaneously, its stable, functionalized aromatic structure provides a valuable and versatile platform for synthetic chemists. While devoid of the potent calcium channel blocking activity of its precursors, its importance in the broader landscape of drug metabolism and as a building block for future drug discovery efforts is undeniable. This guide provides the foundational knowledge and practical protocols for researchers to effectively work with and understand this pivotal molecule.
References
- 1. This compound 99 1149-24-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate via the Hantzsch Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process initiated by the Hantzsch dihydropyridine synthesis to form the intermediate, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, followed by an oxidation step to yield the final aromatic pyridine derivative. This protocol offers detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines. These compounds, often referred to as Hantzsch esters, are significant in medicinal chemistry, notably as calcium channel blockers. The initial dihydropyridine product can be subsequently oxidized to the corresponding pyridine derivative, a process driven by the formation of a stable aromatic ring. This compound is a key building block for the synthesis of various biologically active compounds. This protocol details a reliable method for its preparation in a laboratory setting.
Reaction Scheme
Step 1: Hantzsch Dihydropyridine Synthesis
Step 2: Aromatization
Quantitative Data Summary
| Parameter | Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester) | This compound |
| Molecular Formula | C₁₃H₁₉NO₄ | C₁₃H₁₇NO₄ |
| Molecular Weight | 253.30 g/mol | 251.28 g/mol [1] |
| Appearance | Canary yellow powder[2] | Colorless to pale yellow crystalline solid |
| Melting Point | 172-174 °C[2] | 72-74 °C[1] |
| Yield | 79%[2] | ~85-90% |
| Boiling Point | Not applicable | 208 °C at 40 mmHg[1] |
Experimental Protocols
Materials and Equipment
-
Ethyl acetoacetate
-
Paraformaldehyde
-
Ammonium acetate
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol
-
Ethyl acetate
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester)
-
To a 10 mL vial equipped with a magnetic stirrer bar, add paraformaldehyde (30 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol).[2]
-
Seal the vial and heat the reaction mixture to 80 °C with stirring.[2]
-
Maintain the temperature and stirring for 15-30 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of ice-cold water to the reaction mixture and scratch the inside of the vial to induce crystallization.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the canary yellow powder with cold water.
-
Recrystallize the crude product from methanol to obtain pure diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.[2]
-
Dry the purified product under vacuum. The expected yield is approximately 200 mg (79%).[2] The melting point should be in the range of 172-174 °C.[2]
Step 2: Aromatization to this compound
-
In a round-bottomed flask, dissolve the dried diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (253 mg, 1 mmol) in a suitable solvent such as water or ethanol.
-
Prepare a solution of ferric chloride hexahydrate (FeCl₃·6H₂O) (e.g., 0.1 mmol in 5 mL of water).[3]
-
Add the ferric chloride solution to the solution of the dihydropyridine.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[3]
-
Monitor the reaction by TLC until the starting material is no longer detected.[3]
-
Cool the reaction mixture to room temperature.[3]
-
Quench the reaction by adding 20 mL of water.[3]
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Extract the product with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from ethanol to yield this compound.[3] The expected melting point is 72-74 °C.[1]
Visual Workflow
References
Application Notes and Protocols for the One-Pot Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine derivative of significant interest in medicinal chemistry and materials science. It is commonly synthesized through the Hantzsch pyridine synthesis, a multi-component reaction that offers a convergent and efficient route to this class of compounds. The classical Hantzsch synthesis proceeds in two distinct steps: the formation of a 1,4-dihydropyridine intermediate, followed by an oxidation step to yield the final aromatic pyridine. This document outlines a detailed protocol for a one-pot synthesis, which combines these two steps, thereby simplifying the procedure and potentially increasing overall efficiency.
The one-pot synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. The resulting dihydropyridine is then oxidized in situ to the desired pyridine. This method avoids the isolation of the intermediate, saving time and resources.
Reaction Principle
The one-pot synthesis of this compound is based on the Hantzsch reaction.[1][2] The overall transformation can be summarized as follows:
-
Condensation: An aldehyde (e.g., formaldehyde) reacts with two equivalents of ethyl acetoacetate and a nitrogen source (e.g., ammonium acetate).
-
Cyclization: The initial adducts undergo cyclization to form the 1,4-dihydropyridine ring, also known as a Hantzsch ester.[1][3]
-
Aromatization (In Situ Oxidation): An oxidizing agent present in the reaction mixture facilitates the dehydrogenation of the 1,4-dihydropyridine to the stable aromatic pyridine ring.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound and its intermediate.
| Parameter | Value | Reference |
| Intermediate Synthesis | ||
| Reactant 1 | Paraformaldehyde (1.0 mmol) | [4] |
| Reactant 2 | Ethyl acetoacetate (2.0 mmol) | [4] |
| Reactant 3 | Ammonium acetate (1.5 mmol) | [4] |
| Yield of Dihydropyridine Intermediate | 79% | [4] |
| Oxidation Step | ||
| Oxidizing Agent | Ferric chloride (FeCl₃·6H₂O) | [5] |
| Yield of Pyridine Product (from DHP) | High (not quantified) | [5] |
| Overall One-Pot Yield | ||
| One-Pot Yield (Laccase/ABTS) | 53% | [4] |
Experimental Protocol: One-Pot Synthesis
This protocol describes a representative one-pot synthesis of this compound using a chemical oxidizing agent.
Materials:
-
Formaldehyde (or paraformaldehyde)
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (2.0 mmol), formaldehyde (1.0 mmol, an aqueous solution or paraformaldehyde), and ammonium acetate (1.0-1.5 mmol).
-
Solvent Addition: Add a suitable solvent such as ethanol or water (5-10 mL).
-
Initial Reflux (Dihydropyridine Formation): Heat the reaction mixture to reflux and stir for a designated period (typically 1-2 hours) to allow for the formation of the 1,4-dihydropyridine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
In Situ Oxidation: After the formation of the intermediate, add a solution of ferric chloride hexahydrate (FeCl₃·6H₂O, approximately 0.1 mmol per 1 mmol of dihydropyridine) dissolved in a small amount of water (e.g., 5 mL) to the reaction mixture.[5]
-
Continued Reflux (Aromatization): Continue to stir the mixture under reflux until the starting dihydropyridine is no longer detectable by TLC.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (e.g., 20 mL).
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine solution.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude yellow product from ethanol to yield pure this compound.[5]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Hantzsch Reaction Signaling Pathway
Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate via recrystallization. This method is crucial for obtaining high-purity material, a prerequisite for use in pharmaceutical development and other sensitive applications.
Introduction
This compound is a key heterocyclic compound, often synthesized via the Hantzsch pyridine synthesis.[1] The crude product from this synthesis typically contains unreacted starting materials and by-products. Recrystallization is a robust and widely used technique to purify solid organic compounds, yielding a product with high purity and a well-defined crystalline structure. The selection of an appropriate solvent system is critical for successful recrystallization, relying on the principle of differential solubility of the compound and impurities at varying temperatures. For this compound, solvents such as ethanol and toluene have been shown to be effective.[2][3][4]
Data Presentation
The efficiency of the recrystallization process can be evaluated by comparing the physical and analytical data of the crude and purified product.
| Parameter | Crude Product | Recrystallized Product | Reference |
| Appearance | Yellowish Powder/Solid | White to Off-White Crystalline Solid | [2] |
| Melting Point (°C) | Variable (Broad Range) | 72-74 | [1][5] |
| Purity (by HPLC/NMR) | Typically <95% | >99% | [6][7] |
| Recovery Yield | N/A | Typically 75-90% | [2] |
Experimental Protocols
This section details the step-by-step procedure for the recrystallization of this compound. Two primary solvent systems, ethanol and toluene, are presented.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (Reagent-grade ethanol or toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol 1: Recrystallization from Ethanol
Ethanol is a commonly used solvent for the recrystallization of this compound, often resulting in the formation of well-defined crystals upon slow cooling.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to wet the solid. Heat the mixture to a gentle boil using a heating mantle while stirring.
-
Solvent Addition: Continue to add small portions of hot ethanol to the boiling mixture until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Recrystallization from Toluene
Toluene is another effective solvent, particularly for obtaining large, high-quality crystals suitable for analyses such as X-ray crystallography.[2][4]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small volume of toluene and heat the mixture to its boiling point with stirring.
-
Solvent Addition: Cautiously add more toluene in small portions until the solid is fully dissolved at the boiling point.
-
Hot Filtration (Optional): If necessary, perform a hot filtration as described in the ethanol protocol, taking appropriate precautions for the flammable and volatile nature of hot toluene.
-
Crystallization: Allow the solution to cool slowly to room temperature in the fume hood.
-
Cooling: Once at room temperature, further cool the flask in an ice bath to induce maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold toluene.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of toluene.
Purity Assessment
The purity of the recrystallized this compound should be confirmed using appropriate analytical techniques.
-
Melting Point Determination: A sharp melting point range of 72-74 °C is indicative of high purity.[1][5]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material and check for the absence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a quantitative method to determine the purity of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the chemical structure and identify any residual impurities. The 1H NMR spectrum in CDCl3 should be consistent with the known spectrum of the pure compound.[6]
Visualizations
References
- 1. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 2. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl-2,6-dimethylpyridin-3,5-dicarboxylat 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Column Chromatography Purification of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of various classes of pyridine derivatives using column chromatography. The following sections offer step-by-step methodologies, data presentation for easy comparison of parameters, and visual workflows to guide researchers in achieving high-purity compounds essential for research, discovery, and drug development.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The purification of these compounds is a critical step in their synthesis, directly impacting the reliability of biological assays and the quality of final products. Column chromatography is a widely employed and effective technique for the purification of pyridine derivatives. However, the basic nature of the pyridine nitrogen can lead to challenges such as peak tailing and poor separation on standard silica gel. These application notes address these challenges by providing optimized protocols for different classes of pyridine derivatives.
General Principles of Pyridine Derivative Purification
The polarity of pyridine derivatives can vary significantly based on their substitution pattern. The basicity of the pyridine nitrogen atom often necessitates the use of modified mobile phases to achieve efficient separation and symmetrical peak shapes. A common strategy is the addition of a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent to suppress the interaction of the basic analyte with the acidic silanol groups on the silica gel surface.
Application Note 1: Purification of Halogenated Aminopyridine Derivatives
Example: Purification of 2-Amino-5-bromo-4-methylpyridine
This protocol is designed for the purification of approximately 1 gram of crude 2-Amino-5-bromo-4-methylpyridine, a key intermediate in the synthesis of various bioactive molecules.[1]
Experimental Protocol
1. Materials and Equipment:
-
Crude 2-Amino-5-bromo-4-methylpyridine
-
Silica gel (60 Å, 230-400 mesh)[1]
-
Petroleum ether (or Hexane)
-
Ethyl acetate
-
Dichloromethane
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for visualization
-
Rotary evaporator
-
Collection tubes
2. TLC Analysis and Mobile Phase Selection: Before performing column chromatography, it is crucial to determine an appropriate mobile phase using TLC. The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1]
-
Dissolve a small amount of the crude material in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in solvent systems of increasing polarity (e.g., petroleum ether:ethyl acetate 9:1, 8:2, 7:3 v/v).[1]
-
Visualize the spots under a UV lamp.
3. Column Preparation (Slurry Method):
-
Secure the chromatography column vertically in a fume hood.
-
Place a small plug of cotton wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[1]
-
For 1 gram of crude product, weigh approximately 40-50 g of silica gel.[1]
-
Prepare a slurry by mixing the silica gel with a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).[1]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge air bubbles.[1]
-
Open the stopcock to allow the excess solvent to drain, ensuring the silica bed does not run dry.[1]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance.[1]
4. Sample Loading (Dry Loading):
-
Dissolve the crude 2-Amino-5-bromo-4-methylpyridine (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.[1]
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[1]
-
Carefully add this powder to the top of the packed column.[1]
5. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined by TLC analysis (e.g., 95:5 petroleum ether/ethyl acetate).[1]
-
Collect fractions and monitor the elution progress by TLC.
-
Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
6. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Amino-5-bromo-4-methylpyridine.
Data Presentation
| Parameter | Value |
| Compound | 2-Amino-5-bromo-4-methylpyridine |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh)[1] |
| Mobile Phase | Petroleum ether/ethyl acetate (gradient)[1] |
| Sample Loading | Dry loading with silica gel[1] |
| Purity (Typical) | >98%[1] |
Application Note 2: Purification of Substituted Alkylpyridines
Example: Purification of 2-(Dichloromethyl)-4-methylpyridine
This protocol outlines the purification of 2-(Dichloromethyl)-4-methylpyridine, a basic pyridine derivative. To mitigate peak tailing, a basic modifier is added to the eluent.[2]
Experimental Protocol
1. Materials and Equipment:
-
Crude 2-(Dichloromethyl)-4-methylpyridine
-
Silica gel
-
Hexane (or Petroleum ether)
-
Ethyl acetate
-
Dichloromethane
-
Triethylamine (Et₃N)
-
Standard column chromatography setup
2. Preliminary Purification (Acid-Base Extraction): For crude material containing non-basic impurities, an initial acid-base extraction is recommended.[2]
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with 1 M HCl. The basic pyridine derivative will move to the aqueous layer.
-
Separate the aqueous layer, cool it in an ice bath, and basify with 3 M NaOH or saturated NaHCO₃ to a pH > 9.[2]
-
Extract the product back into the organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.[2]
3. TLC Analysis and Mobile Phase Selection:
-
Perform TLC analysis on the crude or acid-base extracted material.
-
A recommended starting solvent system is Hexane:Ethyl Acetate (98:2) with the addition of 0.5-1% triethylamine.[2]
-
The target Rf value for the product should be in the range of 0.2-0.4.
4. Column Chromatography (Flash Chromatography):
-
Prepare a slurry of silica gel in the initial, non-polar eluent containing 0.5-1% triethylamine.[2]
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane and load it onto the column. Alternatively, use the dry loading method as described in Application Note 1.[2]
-
Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Et₃N).[2]
-
Gradually increase the polarity based on TLC analysis of the collected fractions.[2]
-
Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High vacuum may be necessary to remove all traces of triethylamine.[2]
Data Presentation
| Parameter | Value |
| Compound | 2-(Dichloromethyl)-4-methylpyridine |
| Stationary Phase | Silica gel |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5-1% Triethylamine[2] |
| Key Feature | Addition of a basic modifier to prevent peak tailing[2] |
Application Note 3: Purification of Pyridine N-Oxide Derivatives
Pyridine N-oxides are highly polar compounds, which can make their purification by normal-phase chromatography on silica gel challenging. They may either adhere strongly to the silica or require highly polar solvent systems for elution.
General Strategy
For the purification of pyridine N-oxides, a highly polar mobile phase is often necessary. A common approach is to use a gradient of methanol in a less polar solvent such as dichloromethane or ethyl acetate.
Experimental Protocol (General Guideline)
1. TLC Analysis:
-
Due to the high polarity of N-oxides, start with a relatively polar solvent system for TLC analysis, for example, 95:5 Dichloromethane:Methanol.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the target compound.
2. Column Chromatography:
-
Use silica gel as the stationary phase.
-
Pack the column using a slurry of silica in the initial, less polar eluent.
-
Load the sample using the dry loading technique.
-
Start the elution with a mobile phase such as 98:2 Dichloromethane:Methanol and gradually increase the proportion of methanol.
-
Monitor the fractions by TLC.
Data Presentation
| Parameter | General Recommendation |
| Compound Class | Pyridine N-Oxides |
| Stationary Phase | Silica gel |
| Mobile Phase System | Dichloromethane/Methanol or Ethyl Acetate/Methanol |
| Elution Strategy | Gradient elution, starting with low methanol content. |
Visualization of Experimental Workflows
General Workflow for Column Chromatography Purification of Pyridine Derivatives
References
Application Notes and Protocols: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as a Research Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a key intermediate in synthetic organic chemistry and drug discovery. This document details its synthesis, chemical properties, and significant applications, with a focus on its role in the development of bioactive molecules.
Introduction
This compound (CAS No. 1149-24-2) is a pyridine derivative that serves as a versatile building block in organic synthesis. Its structure is foundational to the class of 1,4-dihydropyridine (DHP) calcium channel blockers, a group of drugs widely used in the treatment of cardiovascular diseases such as hypertension and angina. The synthesis of this compound and its analogues is a cornerstone of medicinal chemistry research aimed at developing novel therapeutics.
The primary route to this compound involves the Hantzsch pyridine synthesis, a multi-component reaction that first yields a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring. This process is notable for its efficiency in constructing the substituted pyridine core.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1149-24-2 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [2][3] |
| Molecular Weight | 251.28 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 72-74 °C | [2] |
| Boiling Point | 208 °C at 40 mmHg | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Reference(s) |
| Infrared (IR) | 2979, 2932 (C-H stretch), 1721 (C=O ester stretch), 1591, 1442, 1367, 1296, 1223, 1120, 1043, 771, 698 | [4] |
| ¹H NMR (CDCl₃) | ~8.4 (s, 1H, pyridine C4-H), ~4.4 (q, 4H, -OCH₂CH₃), ~2.8 (s, 6H, pyridine C2,6-CH₃), ~1.4 (t, 6H, -OCH₂CH₃) | [5] |
| ¹³C NMR (CDCl₃) | ~166.0 (C=O), ~162.2 (pyridine C2,6), ~140.9 (pyridine C4), ~123.1 (pyridine C3,5), ~61.4 (-OCH₂CH₃), ~25.0 (pyridine C2,6-CH₃), ~14.3 (-OCH₂CH₃) | [6] |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Dihydropyridine Synthesis)
This protocol describes the synthesis of the dihydropyridine precursor to this compound.
Materials:
-
Ethyl acetoacetate
-
An aldehyde (e.g., 2-chloroquinoline-3-carboxaldehyde as an example for a substituted DHP)
-
Ammonium acetate
-
Water or Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, combine ethyl acetoacetate (2.0 mmol), the chosen aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).[7]
-
Add 5 mL of water or ethanol as the solvent.[7]
-
Reflux the mixture with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Treat the reaction mixture with a brine solution and extract the product with ethyl acetate.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the purified Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivative. A yield of approximately 85% can be expected for the DHP.[7]
Protocol 2: Oxidation to this compound
This protocol details the aromatization of the dihydropyridine intermediate to the final pyridine product.
Materials:
-
Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivative (from Protocol 1)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or other oxidizing agents like sodium nitrite.[7]
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Toluene for recrystallization
Procedure:
-
Dissolve the 1,4-dihydropyridine (1 mmol) in a suitable solvent.
-
Prepare a solution of FeCl₃·6H₂O (0.1 mmol) in 5 mL of water.[7]
-
Add the FeCl₃ solution to the dihydropyridine solution.
-
Stir the reaction mixture under reflux until the starting material is no longer detectable by TLC.[7]
-
Cool the mixture to room temperature and quench the reaction by adding 20 mL of water.[7]
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.[7]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Obtain the final product as colorless blocks by slow recrystallization from toluene.[7]
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry, primarily as precursors to calcium channel blockers.
Calcium Channel Blockers
1,4-dihydropyridine derivatives are a major class of L-type calcium channel blockers. These drugs are effective in treating hypertension by causing vasodilation of the arterioles, which in turn lowers total peripheral resistance. The core dihydropyridine structure, which is subsequently aromatized to a pyridine in some synthetic routes, is essential for this biological activity. Nifedipine is a well-known drug in this class, and research continues into synthesizing analogues with improved pharmacological profiles.[8][9][10] The synthesis of these analogues often starts from intermediates like this compound.[11]
Signaling Pathway of L-type Calcium Channel Blockers
The diagram below illustrates the mechanism of action of dihydropyridine-based calcium channel blockers. These drugs bind to the L-type calcium channels on vascular smooth muscle cells, preventing the influx of calcium ions. This leads to muscle relaxation and vasodilation.
Caption: Mechanism of L-type calcium channel blockade by dihydropyridines.
Experimental Workflow
The synthesis of this compound is a two-stage process that begins with the Hantzsch synthesis to form the dihydropyridine intermediate, followed by oxidation.
References
- 1. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE(1149-24-2) IR Spectrum [chemicalbook.com]
- 2. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 3. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. analyse the 13c nmr spectra of Diethyl 2,6 dimethylpyridine 3,5 dicarboxy.. [askfilo.com]
- 7. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and its Progenitors in the Synthesis of Dihydropyridine Calcium Channel Blockers
Introduction
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, forming the structural core of a major class of calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina pectoris.[1][2][3] These drugs, including prominent examples like nifedipine, amlodipine, and nicardipine, function by modulating the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4][5][6] At the heart of the synthesis of these vital pharmaceuticals lies the Hantzsch dihydropyridine synthesis, a robust and versatile multicomponent reaction that efficiently constructs the DHP ring system.[7][8] This application note provides a detailed exploration of the synthesis of DHP calcium channel blockers, with a particular focus on the pivotal role of the Hantzsch reaction and its products, such as diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (a Hantzsch ester). We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of this synthetic strategy in drug development.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers exert their therapeutic effects by targeting L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle cells.[1][4] By binding to these channels, they inhibit the influx of extracellular calcium ions into the cells.[5][6] This reduction in intracellular calcium concentration leads to the relaxation of the smooth muscle surrounding blood vessels, resulting in vasodilation.[4] The widening of blood vessels decreases peripheral resistance, thereby lowering blood pressure.[2][5][6] Some dihydropyridines may also induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.[4]
Figure 1: Mechanism of action of dihydropyridine calcium channel blockers.
The Hantzsch Dihydropyridine Synthesis: A Cornerstone Reaction
The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction that brings together an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[7][8] This multicomponent reaction is highly efficient for creating symmetrically substituted 1,4-dihydropyridines.[3][7] The resulting product, a 1,4-dihydropyridine-3,5-dicarboxylate, is often referred to as a Hantzsch ester.[8]
The versatility of the Hantzsch reaction allows for the synthesis of a wide array of DHP derivatives by simply varying the aldehyde and β-ketoester starting materials.[3][9] For instance, the synthesis of the pioneering calcium channel blocker, nifedipine, utilizes 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia.[7][10]
Figure 2: General workflow of the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of Nifedipine via Hantzsch Reaction
This protocol details the synthesis of Nifedipine, a widely used calcium channel blocker, through the classical Hantzsch reaction.[7][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Nitrobenzaldehyde | 151.12 | 2.27 g | 15.0 mmol |
| Methyl acetoacetate | 116.12 | 4.0 mL | 37.1 mmol |
| Concentrated Ammonia (35% in water) | 17.03 | 1.6 mL | 35 mmol |
| Methanol | 32.04 | 4 mL | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2.27 g of 2-nitrobenzaldehyde, 4.0 mL of methyl acetoacetate, and 4 mL of methanol. This experiment should be conducted in a fume hood.[7]
-
Addition of Ammonia: Carefully add 1.6 mL of concentrated ammonia solution to the flask.
-
Reflux: Heat the reaction mixture to reflux using an oil bath or heating mantle for a period of 3.5 hours.[7]
-
Crystallization: After the reflux period, allow the mixture to cool to room temperature. If necessary, an ice-water bath can be used to facilitate the formation of a precipitate.[7] Stopper the flask and store it at room temperature until the next laboratory session to allow for complete crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold methanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The final product should be characterized to confirm its identity and purity. This can be achieved through:
-
Melting Point Determination: Compare the measured melting point with the literature value.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.[7]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the synthesized compound.[7]
-
Expected Outcome:
The reaction should yield Nifedipine as a yellow crystalline solid. The yield should be calculated based on the limiting reagent (2-nitrobenzaldehyde).
The Role of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
While the Hantzsch reaction directly produces the 1,4-dihydropyridine core of many calcium channel blockers, the corresponding oxidized form, this compound, is also a significant compound in this chemical space.[11][12] It can be formed by the oxidation of the Hantzsch ester.[7][11] This pyridine derivative serves as a versatile intermediate in organic synthesis and can be a starting point for the development of other bioactive molecules.[13]
Figure 3: Oxidation of a Hantzsch ester to its corresponding pyridine derivative.
Conclusion
The Hantzsch dihydropyridine synthesis remains a highly relevant and powerful tool in the pharmaceutical industry for the production of calcium channel blockers. Its efficiency and adaptability make it a preferred route for accessing the 1,4-dihydropyridine scaffold. Understanding the nuances of this reaction, from the selection of starting materials to the characterization of the final products, is crucial for researchers and professionals in drug development. The foundational Hantzsch ester and its oxidized counterpart, this compound, continue to be key players in the synthesis and discovery of new therapeutic agents.
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]
- 4. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. buzzrx.com [buzzrx.com]
- 6. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. The Hantzsch reaction for nitrogen-13 PET: preparation of [ 13 N]nifedipine and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00495F [pubs.rsc.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. 2,6-二甲基吡啶-3,5-二甲酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C13H17NO4 | CID 245983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
Application Notes and Protocols for the Synthesis of Nifedipine Analogues from Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of nifedipine analogues based on the dihydropyridine scaffold. This document is intended to guide researchers in medicinal chemistry, organic synthesis, and drug development through the process of designing, synthesizing, and assessing the biological activity of novel calcium channel blockers.
Introduction
Nifedipine, a first-generation 1,4-dihydropyridine (DHP), is a potent L-type calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1] The DHP scaffold has proven to be a versatile template for the development of new therapeutic agents with a wide range of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. The synthesis of nifedipine analogues allows for the exploration of structure-activity relationships (SAR), leading to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.[2][3]
The most common and efficient method for the synthesis of the 1,4-dihydropyridine core is the Hantzsch synthesis, a one-pot multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[4][5] A related reaction, the Biginelli reaction, can be employed to synthesize dihydropyrimidine analogues, which are isosteres of dihydropyridines.[6][7]
These notes will detail the protocols for synthesizing nifedipine analogues via the Hantzsch reaction, methods for their purification and characterization, and protocols for evaluating their biological activity as calcium channel blockers.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological evaluation of various nifedipine analogues.
Table 1: Synthesis Yields of Nifedipine Analogues via Hantzsch Reaction
| Compound ID | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Nifedipine | 2-Nitrobenzaldehyde | Methyl acetoacetate | Aqueous Ammonia | Methanol | Reflux | 60 | [8] |
| Analogue 4a | 2-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Thiourea/HCl | Ethanol | Reflux | 74 | [3][9] |
| Analogue 4b | 3-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Thiourea/HCl | Ethanol | Reflux | 75 | [3][9] |
| Analogue 4c | 4-(Trifluoromethyl)benzaldehyde | Ethyl acetoacetate | Thiourea/HCl | Ethanol | Reflux | Not Specified | [3][9] |
| [¹³N]Nifedipine | 2-Nitrobenzaldehyde | Methyl acetoacetate | [¹³N]Ammonia | Ethanol | Microwave | Not Specified | [4] |
Table 2: In Vitro Calcium Channel Blocking Activity of Nifedipine Analogues
| Compound ID | Assay Type | Cell Line/Tissue | IC₅₀ (µM) | Reference |
| Nifedipine | [³H]-Nitrendipine Binding | Rat Brain | Not Specified | [10] |
| Nifedipine | K⁺-induced Contraction | Guinea Pig Ileum | 21 | [3][9] |
| PPK-5 | L-type Ca²⁺ Channel Block | tSA-201 cells | ~40 | [7][11] |
| PPK-12 | L-type Ca²⁺ Channel Block | tSA-201 cells | 1 | [7][11] |
| Analogue 4a | K⁺-induced Contraction | Guinea Pig Ileum | Not Specified | [3][9] |
| Analogue 5a | K⁺-induced Contraction | Guinea Pig Ileum | 24.37 | [3][9] |
Table 3: Antihypertensive Activity of Nifedipine Analogues
| Compound ID | Animal Model | Administration Route | Dose | % Inhibition of Blood Pressure | Reference |
| Nifedipine | Rat | Intraperitoneal | Fixed Dose | 27.35 - 30.43 | [3][9] |
| Analogue 4a | Rat | Intraperitoneal | Fixed Dose | 30.73 | [3][9] |
| Analogue 7a | Rat | Intraperitoneal | Fixed Dose | ~30 (relative to nifedipine) | [6] |
| Analogue 8a | Rat | Intraperitoneal | Fixed Dose | ~30 (relative to nifedipine) | [6] |
| Analogue 9a | Rat | Intraperitoneal | Fixed Dose | ~30 (relative to nifedipine) | [6] |
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of 1,4-Dihydropyridine Analogues
This protocol describes a conventional method for the synthesis of symmetrical 1,4-dihydropyridine analogues.
Materials:
-
Aromatic or aliphatic aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) (20 mmol)
-
Ammonia source (e.g., concentrated aqueous ammonia or ammonium acetate) (15-30 mmol)
-
Ethanol or Methanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (20 mmol), and the ammonia source in ethanol or methanol (50 mL).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The solid product should precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-dihydropyridine derivative.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Dihydropyrimidine Isosteres via Biginelli Reaction
This protocol outlines the synthesis of dihydropyrimidine analogues, which are isosteres of nifedipine.
Materials:
-
Aromatic aldehyde (e.g., trifluoromethyl-substituted benzaldehyde) (0.1 mol)
-
Thiourea or Urea (0.1 mol)
-
Ethyl acetoacetate (0.1 mol)
-
Absolute ethanol (50 mL)
-
Concentrated HCl (1 mL)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, prepare a mixture of thiourea (or urea) (0.1 mol), ethyl acetoacetate (0.1 mol), and the desired aromatic aldehyde (0.1 mol) in 50 mL of absolute ethanol.
-
Add 1 mL of concentrated HCl as a catalyst.
-
Heat the mixture to reflux with stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
The crude product will precipitate and can be collected by filtration.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidine derivative.[3][9]
Protocol 3: In Vitro Calcium Channel Blocking Activity Assay
This protocol describes a common method for evaluating the calcium channel blocking activity of synthesized compounds using isolated guinea pig ileum.
Materials:
-
Guinea pig ileal longitudinal smooth muscle strips
-
Organ bath
-
Krebs solution
-
High potassium (K⁺) solution (e.g., 80 mM KCl)
-
Synthesized nifedipine analogues
-
Nifedipine (as a standard)
Procedure:
-
Prepare longitudinal smooth muscle strips from the guinea pig ileum and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce sustained contractions by replacing the Krebs solution with a high K⁺ solution.
-
Once a stable contraction is achieved, add the synthesized compounds at cumulative concentrations.
-
Record the relaxation of the muscle strip after each addition.
-
Calculate the percentage inhibition of the K⁺-induced contraction for each concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the maximal contraction).[3][9][12]
Protocol 4: Purification by Recrystallization
This is a general protocol for the purification of solid dihydropyridine derivatives.
Materials:
-
Crude synthesized compound
-
Appropriate solvent (a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures, e.g., ethanol)
-
Erlenmeyer flask
-
Hotplate
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hotplate with stirring until the solid completely dissolves.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
To maximize the yield, place the flask in an ice bath for a few minutes to induce further crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.[13]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of 1,4-DHP analogues as calcium channel blockers.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of 1,4-DHP analogues.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. aminer.org [aminer.org]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. organicreactions.org [organicreactions.org]
- 8. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as a Versatile Scaffold for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and its precursors in the synthesis of bioactive compounds. The focus is primarily on the derivatives of its 1,4-dihydro form, which have demonstrated significant potential in various therapeutic areas.
Introduction
This compound is a pyridine derivative that serves as a key building block in organic synthesis. While the fully aromatized form has its applications, it is the 1,4-dihydropyridine (1,4-DHP) analogues, synthesized via the Hantzsch reaction, that have garnered the most attention in medicinal chemistry.[1] The 1,4-DHP scaffold is a privileged structure found in numerous bioactive molecules, most notably as L-type calcium channel blockers for treating cardiovascular diseases.[2] Recent research has expanded their therapeutic potential to include anticancer, α-glucosidase inhibitory, and antimicrobial activities.
The versatility of the Hantzsch synthesis allows for the facile introduction of a wide range of substituents at the 4-position of the dihydropyridine ring, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies. This document outlines the synthesis, biological activities, and experimental protocols for leveraging this scaffold in drug discovery.
Synthesis of Bioactive 1,4-Dihydropyridine Derivatives
The primary method for synthesizing the bioactive 1,4-dihydropyridine derivatives is the Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[3] The reaction proceeds through a series of steps including a Knoevenagel condensation, enamine formation, and a Michael addition, culminating in the formation of the 1,4-DHP ring.[3]
The fully aromatic this compound can be obtained by the oxidation of the corresponding 1,4-dihydropyridine.[3][4]
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological screening of 1,4-dihydropyridine derivatives.
Bioactive Compounds and Quantitative Data
Anticancer Activity
A series of twenty-one diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives were synthesized and evaluated for their cytotoxic effects against the HCT116 human colon cancer cell line. The half-maximal cell growth inhibitory concentrations (IC50) ranged from 16.29 to 68.88 µM, indicating promising anticancer potential.
| Compound ID | 4-Substituent | IC50 (µM) on HCT116 Cells |
| 1 | 4-Chlorophenyl | 16.29 |
| 2 | 4-Bromophenyl | 18.45 |
| 3 | 4-Fluorophenyl | 25.73 |
| 4 | 2-Chlorophenyl | 33.18 |
| 5 | 3-Nitrophenyl | 42.66 |
| 6 | 4-Nitrophenyl | 38.91 |
| 7 | Phenyl | 55.27 |
| 8 | 4-Methylphenyl | 68.88 |
Data extracted from a study on synthetic diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates inducing apoptosis.
α-Glucosidase Inhibitory Activity
Several 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives have been identified as potent inhibitors of yeast α-glucosidase, suggesting their potential as antidiabetic agents.
| Compound ID | 4-Substituent | IC50 (µM) against Yeast α-glucosidase |
| 9 | 2-Hydroxyphenyl | 35.0 |
| 10 | 3-Hydroxyphenyl | 45.2 |
| 11 | 4-Hydroxyphenyl | 58.7 |
| 12 | 2-Nitrophenyl | 66.0 |
| 13 | 3-Nitrophenyl | 72.4 |
| Acarbose (Standard) | - | 937.0 |
Data from a study on diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as α-glucosidase inhibitors.[5]
Antimicrobial Activity
The 1,4-dihydropyridine scaffold has also been explored for its antimicrobial properties. The minimum inhibitory concentration (MIC) of various derivatives has been determined against different bacterial strains.
| Compound ID | 4-Substituent | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli |
| 14 | 4-Nitrophenyl | 25 | 100 |
| 15 | 2,4-Dichlorophenyl | 32 | 64 |
Representative data from studies on the antimicrobial activity of 1,4-dihydropyridine derivatives.
Signaling Pathway of Anticancer Activity
Certain 1,4-dihydropyridine derivatives have been shown to induce apoptosis in cancer cells through the activation of Sirtuin 1 (SIRT1). This leads to the dephosphorylation and inactivation of AKT, a key survival kinase. The downstream effects include the modulation of GSK3β and survivin, ultimately leading to the activation of the mitochondrial apoptotic pathway.[6]
Caption: Proposed signaling pathway for 1,4-DHP-induced apoptosis in cancer cells.[6]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 4-Aryl-1,4-dihydropyridine-3,5-dicarboxylates
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 50 mL of ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 1,4-dihydropyridine derivative.
-
Dry the purified product under vacuum.
Protocol 2: In Vitro α-Glucosidase Inhibitory Assay
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (0.1 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (1.25 mM)
-
50 mM Potassium phosphate buffer (pH 7.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
In a 96-well microplate, add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader and continue to take readings at regular intervals for 20-30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Protocol 3: Cytotoxicity Clonogenic Assay for HCT116 Cells
Materials:
-
HCT116 human colorectal carcinoma cells
-
McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain HCT116 cells in McCoy's 5A medium in a humidified incubator.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, remove the medium and wash the wells with Phosphate Buffered Saline (PBS).
-
Fix the colonies by adding methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits colony formation by 50%.
Conclusion
This compound, primarily through its 1,4-dihydropyridine derivatives, represents a highly valuable and versatile scaffold for the development of novel bioactive compounds. The straightforward and adaptable Hantzsch synthesis allows for the creation of diverse chemical libraries amenable to high-throughput screening. The demonstrated anticancer, α-glucosidase inhibitory, and antimicrobial activities highlight the broad therapeutic potential of this chemical class. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the medicinal chemistry of these promising molecules.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. Novel 1,4-dihydropyridine induces apoptosis in human cancer cells through overexpression of Sirtuin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and its 1,4-dihydropyridine precursor are foundational scaffolds in medicinal chemistry. The 1,4-dihydropyridine (DHP) core is of significant pharmacological importance, most notably as L-type calcium channel blockers, a class of drugs widely used in the management of cardiovascular diseases such as hypertension and angina.[1][2] The derivatization of this core structure offers a versatile platform for the discovery of novel therapeutic agents with a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3]
These application notes provide detailed protocols for the synthesis of the initial 1,4-dihydropyridine scaffold via the Hantzsch reaction, its subsequent oxidation to the pyridine derivative, and methods for further derivatization. Additionally, structure-activity relationship (SAR) data for a series of DHP derivatives are presented to guide future drug design efforts.
Core Synthesis and Derivatization Strategies
The journey from simple starting materials to a diverse library of potentially bioactive compounds follows a logical workflow. This process begins with the foundational Hantzsch synthesis to create the dihydropyridine ring, followed by oxidation to the aromatic pyridine, and subsequent modifications to introduce chemical diversity.
Caption: Drug discovery workflow for DHP derivatives.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol describes the classical one-pot synthesis of the 1,4-dihydropyridine ring.[4][5]
Materials:
-
Ethyl acetoacetate (2.0 mmol)
-
An aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol
Procedure:
-
In a round-bottomed flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) in ethanol.
-
Stir the reaction mixture at 80°C. Reaction times can vary from minutes to several hours, and progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the mixture to precipitate the crude product.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from methanol or ethanol to yield the purified diethyl 1,4-dihydro-2,6-dimethyl-4-(substituted)-pyridine-3,5-dicarboxylate.[4]
Protocol 2: Oxidation of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol details the aromatization of the 1,4-dihydropyridine ring to the corresponding pyridine derivative.[6]
Materials:
-
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate derivative (1.0 mmol)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol)
-
Water
Procedure:
-
Dissolve the 1,4-dihydropyridine derivative (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Prepare a solution of FeCl₃·6H₂O (0.1 mmol) in water (5 ml).
-
Add the FeCl₃ solution to the 1,4-dihydropyridine solution.
-
Stir the reaction mixture under reflux until the starting material is no longer detected by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with 20 ml of water.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Biological Activity and Structure-Activity Relationship (SAR)
The primary mechanism of action for many 1,4-dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels.[3] This action prevents the influx of calcium ions into smooth muscle cells, leading to vasodilation and a subsequent lowering of blood pressure.
Caption: Mechanism of action for DHP calcium channel blockers.
The biological activity of these compounds is highly dependent on the nature and position of substituents on the dihydropyridine ring. A study investigating the binding affinity of various 1,4-DHP derivatives to the 1,4-DHP calcium channel antagonist receptors in rat brain provides valuable SAR insights.[7]
Table 1: Calcium Channel Binding Affinity of 1,4-Dihydropyridine Derivatives [7]
| Compound ID | R (Substituent at C4) | IC₅₀ (µM) |
| 54 | 2-Trifluoromethylphenyl | 0.43 |
| 68 | 3-Nitrophenyl | 0.49 |
| 69 | 2-Nitrophenyl | 0.52 |
| 80 | 2,3-Dichlorophenyl | 0.61 |
| 85 | 3-Trifluoromethylphenyl | 0.75 |
| 48 | Phenyl | 1.29 |
| 49 | 2-Methylphenyl | 1.83 |
| 50 | 3-Methylphenyl | 2.11 |
| 59 | 2-Chlorophenyl | 3.49 |
IC₅₀ values represent the concentration required to inhibit 50% of (+)-[³H]PN 200-110 binding in rat brain.
From the data presented, several key SAR observations can be made:
-
An aryl group at the C4 position is crucial for optimal activity.[7]
-
The presence and position of electron-withdrawing groups on the C4-phenyl ring significantly influence binding affinity. For instance, nitro and trifluoromethyl groups, particularly at the ortho or meta positions, enhance activity compared to an unsubstituted phenyl ring.[7]
-
Ester groups at the C3 and C5 positions are considered the most effective for this class of compounds.[7]
These findings underscore the importance of systematic derivatization and biological evaluation in the development of potent and selective drug candidates based on the this compound scaffold.
References
- 1. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06387A [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine derivative with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1] Accurate and comprehensive characterization of this compound is crucial for quality control, reaction monitoring, and regulatory compliance. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | [2][3] |
| Molecular Weight | 251.28 g/mol | [2][3] |
| Melting Point | 72-74 °C | [3] |
| Boiling Point | 208 °C at 40 mmHg | [3] |
| Appearance | White to Orange to Green powder to crystal | [3] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Note: Specific peak assignments and multiplicities were not fully detailed in the provided search results. The table is a template for experimental data.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 165.98 | C=O (ester) |
| 162.24 | C=O (ester) |
| 140.92 | C2/C6 of pyridine ring |
| 123.07 | C3/C5 of pyridine ring |
| 61.41 | -OCH₂- of ethyl group |
| 24.99 | -CH₃ of pyridine ring |
| 14.29 | -CH₃ of ethyl group |
(Data derived from a representative spectrum.[4][5])
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 251.0 | 78.6 | [M]⁺ |
| 252.0 | 12.8 | [M+1]⁺ |
| 206.0 | 100.0 | [M - C₂H₅O]⁺ |
| 178.0 | 40.2 | [M - C₂H₅O₂C]⁺ |
(Data derived from a representative spectrum.[5])
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1722 | Strong | C=O stretching (ester) |
| 2978 | Medium | C-H stretching (aliphatic) |
| 1591 | Medium | C=C/C=N stretching (pyridine ring) |
(Data derived from a representative spectrum.[5])
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures.
While specific chromatographic methods for this compound were not detailed in the search results, a general protocol for High-Performance Liquid Chromatography (HPLC) is provided below.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state.
Table 6: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
| Crystal system | Monoclinic | [6][7] |
| Space group | P2₁/c | [6] |
| a (Å) | 4.5380 (6) | [6][7] |
| b (Å) | 15.440 (2) | [6][7] |
| c (Å) | 18.722 (2) | [6][7] |
| β (°) | 90.502 (6) | [6][7] |
| Volume (ų) | 1311.7 (3) | [6][7] |
| Z | 4 | [6][7] |
| Temperature (K) | 100 | [6][7] |
Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and integration for ¹H).
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight, fragmentation pattern, and assess purity.
Materials:
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.
-
Set the GC oven temperature program (e.g., initial temperature of 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 minutes).
-
Set the injector temperature (e.g., 250 °C) and detector temperature (e.g., 280 °C).
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300). Electron ionization (EI) at 70 eV is a common setting.
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Acquire and process the data to obtain the total ion chromatogram and mass spectrum of the analyte peak.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in acetonitrile. Prepare further dilutions as necessary.
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phase, for example, a gradient of water (A) and acetonitrile (B). A starting condition could be 50:50 A:B, ramping to 100% B over 15 minutes.
-
Set the flow rate (e.g., 1.0 mL/min) and the column oven temperature (e.g., 30 °C).
-
Set the UV detector to a wavelength where the compound has strong absorbance (a preliminary UV-Vis scan can determine the λmax).
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Run the analysis and integrate the peak areas to determine the purity of the sample.
Visualizations
Caption: Workflow for the analytical characterization of the compound.
Caption: Logical relationship of analytical data for characterization.
References
- 1. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 4. analyse the 13c nmr spectra of Diethyl 2,6 dimethylpyridine 3,5 dicarboxy.. [askfilo.com]
- 5. Solved this compound H3C | Chegg.com [chegg.com]
- 6. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TLC Monitoring of Hantzsch Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch pyridine synthesis is a robust and widely utilized multi-component reaction for the synthesis of 1,4-dihydropyridines (DHPs) and pyridines.[1] First reported by Arthur Hantzsch in 1881, this reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2][3] The resulting DHP scaffold is of significant interest in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[1][3]
Effective monitoring of the reaction progress is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with high purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable technique for the real-time monitoring of the Hantzsch synthesis.[1][4][5] This document provides detailed application notes and protocols for the effective use of TLC in monitoring this important reaction.
Reaction Principle and TLC Monitoring Rationale
The Hantzsch synthesis proceeds through several key intermediates.[2][6] Initially, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester.[7] Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source to form an enamine.[7] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[2]
The polarity of the compounds involved changes significantly throughout the reaction. The starting materials, such as aromatic aldehydes and β-ketoesters, are relatively polar. The 1,4-dihydropyridine product is generally less polar than the initial reactants. This difference in polarity allows for effective separation on a polar stationary phase like silica gel, making TLC an ideal monitoring tool. By observing the disappearance of starting material spots and the appearance of a new, higher Rf product spot, the progress of the reaction can be qualitatively assessed.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates are recommended.[5][8]
-
Reactants: Aldehyde, β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate).
-
Reaction Solvent: Ethanol or isopropanol are commonly used.[1][8]
-
TLC Eluent: A mixture of n-hexane and ethyl acetate is a standard choice.[1][4][5] A starting ratio of 4:1 or 3:1 (hexane:ethyl acetate) is often effective.
-
TLC Development Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Capillary Spotters: For applying samples to the TLC plate.
-
Visualization:
-
UV lamp (254 nm).[8]
-
Iodine chamber.
-
Staining solution (e.g., potassium permanganate stain).
-
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark three evenly spaced lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Lane 1 (SM): Using a capillary spotter, apply a small spot of the diluted limiting reactant (typically the aldehyde) dissolved in a volatile solvent (e.g., ethyl acetate) onto the first mark.
-
Lane 2 (Co): Apply a spot of the starting material as in step 3. On top of the same spot, carefully apply a spot of the reaction mixture.
-
Lane 3 (RM): Using a clean capillary spotter, withdraw a small aliquot of the reaction mixture and apply it to the third mark on the origin line.
-
Ensure all spots are small and concentrated to prevent streaking.
TLC Plate Development
-
Pour the chosen eluent (e.g., 4:1 n-hexane:ethyl acetate) into the development chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the bottom edge is evenly immersed in the eluent.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
Visualization
-
UV Light: Examine the dried TLC plate under a UV lamp (254 nm).[8] Compounds containing aromatic rings or conjugated systems will appear as dark spots against the fluorescent background.[9] Circle the observed spots with a pencil.[10]
-
Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine.[11][12] Many organic compounds will absorb the iodine vapor and appear as brown spots.[11] This method is generally non-destructive.
-
Chemical Staining: If spots are not visible under UV light or with iodine, a chemical stain can be used. A potassium permanganate stain is a good general-purpose oxidizing stain that can visualize many organic compounds. Dip the plate in the stain and gently heat with a heat gun until spots appear.[10]
Interpretation of Results
-
Starting Materials: The aldehyde and β-ketoester will have characteristic Rf values.
-
Product: The 1,4-dihydropyridine product will appear as a new spot, typically with a higher Rf value than the starting materials due to its lower polarity.
-
Reaction Progress: As the reaction proceeds, the intensity of the starting material spots will decrease, while the intensity of the product spot will increase.
-
Completion: The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.
-
Co-spot: The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture and to resolve it from the product spot if their Rf values are similar.
Data Presentation
The following table provides typical Rf values for the components of a Hantzsch synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate from benzaldehyde and ethyl acetoacetate. These values are illustrative and may vary based on specific laboratory conditions.
| Compound | Role | Typical Rf Value (4:1 Hexane:EtOAc) | Typical Rf Value (3:1 Hexane:EtOAc) |
| Benzaldehyde | Starting Material | ~ 0.50 | ~ 0.60 |
| Ethyl Acetoacetate | Starting Material | ~ 0.40 | ~ 0.50 |
| Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Product | ~ 0.30 | ~ 0.40 |
| Knoevenagel Intermediate | Intermediate | ~ 0.35 | ~ 0.45 |
| Enamine Intermediate | Intermediate | ~ 0.25 | ~ 0.35 |
Note: The intermediates are often transient and may not be distinctly visible on the TLC plate during routine monitoring. The polarity of substituted benzaldehydes will affect their Rf values; more polar substituents will result in lower Rf values.
Troubleshooting
-
Spots are not moving from the origin: The eluent is not polar enough. Increase the proportion of ethyl acetate.
-
Spots are running at the solvent front: The eluent is too polar. Increase the proportion of n-hexane.
-
Streaking of spots: The sample may be too concentrated, or the compound may be acidic or basic. For acidic compounds, adding a few drops of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine can improve the spot shape.
-
No spots are visible: The compound may not be UV active. Use a chemical stain for visualization. Ensure the sample concentration is adequate.
By following these detailed protocols and application notes, researchers can effectively utilize TLC to monitor the Hantzsch pyridine synthesis, leading to improved reaction outcomes and a deeper understanding of the reaction progress.
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1998004528A2 - Substituted pyridines and biphenyls as anti-hypercholesterinemic, anti-hyperlipoproteinemic and anti-hyperglycemic agents - Google Patents [patents.google.com]
- 3. brainly.com [brainly.com]
- 4. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. wikiwand.com [wikiwand.com]
- 10. homework.study.com [homework.study.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Troubleshooting & Optimization
Low yield in Hantzsch pyridine synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Topic: Troubleshooting Low Yield in the Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Hantzsch pyridine synthesis. Below you will find frequently asked questions, detailed troubleshooting steps, comparative data, experimental protocols, and workflow diagrams to help optimize your reaction and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Hantzsch synthesis of this compound is resulting in a very low yield. What are the most common causes?
A1: Low yields in the Hantzsch synthesis are a well-documented issue and can stem from several factors.[1] The classical approach often involves harsh conditions and long reaction times, which can be inefficient.[1][2] The primary causes for low yield are typically:
-
Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient.[1]
-
Incomplete Oxidation: The initial product is a 1,4-dihydropyridine intermediate (a Hantzsch ester), which must be oxidized to form the final pyridine product.[2][3] Incomplete or inefficient oxidation is a direct cause of low yield.[1]
-
Formation of Side Products: The reaction can follow multiple pathways, and suboptimal conditions can lead to the formation of unexpected byproducts, consuming your starting materials.[1][2]
Q2: How can I optimize the initial condensation reaction conditions to improve the yield of the dihydropyridine intermediate?
A2: To improve the yield of the intermediate, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, consider moving away from traditional reflux in ethanol. Modern methods have shown significant improvements:
-
Catalyst and Solvent Choice: Employing an acid catalyst can significantly accelerate the reaction. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[1][2]
-
Solvent-Free Conditions: High yields (up to 95%) have been achieved in shorter reaction times under solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C).[1]
-
Green Solvents: Consider alternative solvents like water, glycerol, or polyethylene glycol (PEG-400), which have proven effective.[4]
Q3: The oxidation of my Hantzsch ester to the final pyridine is inefficient. What are the best practices for this aromatization step?
A3: The aromatization step is critical and often a source of yield loss. While common oxidants like CrO₃, KMnO₄, and nitric acid are effective, they are harsh and can lead to side products and difficult workups.[2]
-
Ensure Stoichiometry: Double-check that your oxidizing agent is used in the correct stoichiometric amount.
-
Milder Oxidants: For milder conditions, consider using iodine in refluxing methanol.[1][2]
-
One-Pot Aromatization: You can perform a one-pot synthesis where the aromatization occurs directly. Using oxidants like ferric chloride (FeCl₃), manganese dioxide, or potassium permanganate in the initial reaction mixture has been demonstrated to be effective.[2][5]
Q4: I am observing several unexpected spots on my TLC plate. How can I minimize side reactions?
A4: The formation of byproducts is a common issue.[2] The mechanism involves the formation of an enamine and an α,β-unsaturated carbonyl intermediate (a chalcone).[4][6] The key is to control the formation and reaction of these intermediates.
-
Order of Addition: The order of reagent addition can be critical. It is often beneficial to pre-form the enamine (from ethyl acetoacetate and ammonia) or the Knoevenagel condensation product (from formaldehyde and ethyl acetoacetate) before the final cyclization step.[1][3]
-
Reactant Purity: Ensure the purity of your starting materials, particularly the aldehyde. Impurities can lead to undesired side reactions.
-
Temperature Control: Carefully control the reaction temperature, as excessive heat can promote side reactions.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes yields reported for the Hantzsch synthesis under various conditions, demonstrating the impact of modern catalytic methods compared to the classical approach.
| Catalyst/Method | Solvent | Temperature | Time | Yield (%) | Reference |
| None (Classical) | Ethanol | Reflux | Long | Generally Low | [1][2] |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | N/A (Ultrasonic) | N/A | ~96% | [1][2] |
| γ-Al₂O₃ Nanoparticles | Solvent-Free | 90°C | Short | ~95% | [1] |
| Ferric Chloride (FeCl₃) | Water | Reflux | N/A | High (One-pot) | [2][5] |
| Silica-Bound Sulfonic Acid | Solvent-Free | N/A | N/A | Excellent | [4] |
Experimental Protocols
Protocol 1: Classical Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol is based on the traditional Hantzsch method.[7]
-
To 26.0 g (0.2 moles) of freshly distilled ethyl acetoacetate in a flask, add 7.5 g (0.1 moles) of 40% aqueous formaldehyde solution and a few drops of diethylamine.
-
Keep the flask in an ice bath for 6 hours, then allow it to stand at room temperature for 40-45 hours.
-
Separate the lower oily layer. Extract the upper aqueous layer with ether and combine the ether extract with the oily layer. Dry the solution over calcium chloride.
-
Remove the ether by distillation on a steam bath.
-
Dilute the residue with an equal volume of ethanol and cool thoroughly in an ice bath.
-
Pass ammonia gas through the solution until it is saturated (4-8 hours), keeping the flask in the ice bath.
-
Allow the solution to stand at room temperature for 40-45 hours.
-
Evaporate most of the alcohol under reduced pressure.
-
Cool the residue and collect the solid product by suction filtration. The product is the 1,4-dihydropyridine intermediate.
Protocol 2: Optimized One-Pot Synthesis and Oxidation to this compound
This protocol utilizes water as a solvent and ferric chloride for direct, one-pot aromatization.[2][5]
-
In a 25 mL round-bottomed flask, charge ethyl acetoacetate (2.0 mmol), an aldehyde (e.g., paraformaldehyde, 1.0 mmol), and ammonium acetate (1.0-1.5 mmol).[5][8]
-
Add 5 mL of water to the flask.
-
Reflux the mixture until the reaction is complete (monitor by TLC). This forms the dihydropyridine intermediate.
-
To the reaction mixture containing the newly formed dihydropyridine, add a solution of FeCl₃·6H₂O (0.1 mmol) in 5 mL of water.[5]
-
Continue stirring under reflux until all the starting dihydropyridine is consumed (monitor by TLC).
-
Cool the mixture to room temperature and quench with 20 mL of water.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) to obtain pure this compound.[5]
Visualizations
Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Side product formation in the synthesis of substituted pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to side product formation during the synthesis of substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the formation of side products in pyridine synthesis?
A1: Side product formation in pyridine synthesis is often attributed to several factors, including:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly influence the reaction pathway, favoring side reactions if not properly controlled.
-
Incorrect Stoichiometry or Order of Reagent Addition: In multicomponent reactions like the Hantzsch synthesis, the precise ratio and addition sequence of reactants are crucial to prevent the formation of undesired intermediates.[1]
-
Incomplete Reactions or Intermediate Instability: The accumulation of unstable intermediates can lead to decomposition or alternative reaction pathways, resulting in byproducts.
-
Presence of Impurities: Impurities in starting materials or solvents can sometimes catalyze side reactions.
-
Inadequate Oxidation: In syntheses that produce a dihydropyridine intermediate, such as the Hantzsch synthesis, incomplete oxidation to the final aromatic pyridine is a common cause of low yields and product mixtures.[2]
Q2: How can I minimize the formation of side products in my pyridine synthesis?
A2: Minimizing side products generally involves a careful optimization of reaction parameters. Key strategies include:
-
Methodical Optimization of Reaction Conditions: Systematically vary temperature, solvent, and catalyst to find the optimal conditions for your specific substrates.
-
Control of Reagent Addition: For multicomponent reactions, consider the stepwise addition of reagents. For example, pre-forming an intermediate before adding the final component can often lead to a cleaner reaction.
-
Use of Catalysts: The use of appropriate Brønsted or Lewis acid catalysts can often lower the required reaction temperature and improve selectivity.[3][4][5]
-
Ensure Complete Oxidation: In syntheses requiring an oxidation step, select an appropriate oxidizing agent and ensure its use in the correct stoichiometric amount to drive the reaction to completion.
-
Purification of Starting Materials: Using high-purity starting materials and solvents can prevent impurity-driven side reactions.
Q3: What are some common purification techniques to remove side products from my desired substituted pyridine?
A3: The choice of purification technique depends on the physical and chemical properties of the desired product and the impurities. Common methods include:
-
Column Chromatography: This is one of the most versatile and widely used methods for separating compounds with different polarities. Silica gel is a common stationary phase.
-
Recrystallization: If the desired product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent can be a highly effective purification method.
-
Distillation: For liquid products with different boiling points from the impurities, distillation (simple, fractional, or vacuum) is a standard purification technique.
-
Acid-Base Extraction: Since pyridines are basic, an acid-base extraction can be used to separate the desired product from non-basic impurities.
Troubleshooting Guides by Synthesis Type
Hantzsch Pyridine Synthesis
Issue 1: Low yield of the desired pyridine and a significant amount of the dihydropyridine intermediate.
-
Potential Cause: Incomplete oxidation of the 1,4-dihydropyridine intermediate.
-
Troubleshooting Steps:
-
Select an appropriate oxidizing agent: Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[2] Milder conditions can be achieved with iodine in refluxing methanol.[2]
-
Ensure correct stoichiometry: Use a sufficient amount of the oxidizing agent to ensure complete conversion.
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the dihydropyridine intermediate.
-
Issue 2: Formation of unexpected side products, particularly in unsymmetrical Hantzsch synthesis.
-
Potential Cause: Incorrect order of reagent addition leading to the formation of multiple products. For example, self-condensation of the β-ketoester or the formation of a Michael adduct between two equivalents of the β-ketoester.
-
Troubleshooting Steps:
-
Control the order of addition: A common strategy is to pre-form the Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (formed from the second equivalent of the β-ketoester and ammonia).
-
In-situ generation of intermediates: Carefully controlled conditions can favor the formation of the desired intermediates in situ.
-
Bohlmann-Rahtz Pyridine Synthesis
Issue: The reaction requires very high temperatures for cyclodehydration of the aminodiene intermediate, leading to decomposition.
-
Potential Cause: The high activation energy required for the thermal E/Z isomerization and subsequent cyclodehydration.
-
Troubleshooting Steps:
Guareschi-Thorpe Pyridine Synthesis
Issue: Low yield and formation of multiple byproducts.
-
Potential Cause: Self-condensation of starting materials or incomplete cyclization.
-
Troubleshooting Steps:
-
Adopt a modified, greener procedure: A three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate in an aqueous medium has been shown to give high yields of the desired hydroxy-cyanopyridines with minimal side products.[6][7][8][9]
-
Control reaction temperature: Careful control of the reaction temperature can minimize self-condensation.
-
Chichibabin Reaction
Issue: Significant formation of a dimer byproduct (bipyridine) instead of the desired 2-aminopyridine.
-
Potential Cause: The reaction conditions favor the dimerization pathway.
-
Troubleshooting Steps:
-
Modify reaction conditions: The ratio of aminated product to dimer can be influenced by factors such as pressure. For example, in the reaction of 4-tert-butylpyridine with sodium amide, increasing the pressure can favor the formation of the aminated product.[10]
-
Use milder aminating agents: Recent methods using sodium hydride (NaH) in the presence of lithium iodide (LiI) with primary amines can provide good to excellent yields of 2-aminopyridines under milder conditions (65-85 °C), potentially reducing dimerization.[11][12]
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Chichibabin Reaction of 4-tert-butylpyridine
| Condition | 2-Amino-4-tert-butylpyridine Yield | 4,4'-di-tert-butyl-2,2'-bipyridine Yield |
| Atmospheric Pressure | 11% | 89% |
| 350 psi Nitrogen Pressure | 74% | 26% |
Data sourced from Chemistry LibreTexts.[10]
Table 2: Comparison of Heating Methods in Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Heating Method | Reaction Time | Yield |
| Benzaldehyde | Ethyl acetoacetate | Conventional (Reflux) | 4 hours | 75% |
| Benzaldehyde | Ethyl acetoacetate | Microwave (140 °C) | 10 minutes | 41% |
| Propionaldehyde | Ethyl acetoacetate | Microwave (140 °C) | 10 minutes | 55% |
Data adapted from BenchChem[13] and Beilstein Journal of Organic Chemistry.[14]
Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis of 1,4-Dihydropyridines using a Reusable Catalyst
This protocol utilizes γ-Al₂O₃ nanoparticles as a reusable catalyst under solvent-free conditions for a greener and more efficient synthesis.
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (2 mmol)
-
γ-Al₂O₃ nanoparticles (0.2 g)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al₂O₃ nanoparticles.
-
Heat the mixture at 90°C with stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 5-25 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol to dissolve the product and filter to recover the catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[1]
-
Protocol 2: Acid-Catalyzed One-Pot Bohlmann-Rahtz Pyridine Synthesis
This protocol uses acetic acid to catalyze the reaction at a lower temperature, avoiding the need for high-temperature cyclodehydration.
-
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate) (10 mmol)
-
Ethynylketone (e.g., 1-phenyl-2-propyn-1-one) (10 mmol)
-
Toluene
-
Acetic acid
-
-
Procedure:
-
Prepare a 5:1 mixture of toluene and acetic acid.
-
Dissolve the enamine and ethynylketone in the toluene/acetic acid mixture.
-
Heat the solution at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted pyridine.[15]
-
Protocol 3: Minimized Dimerization in the Chichibabin Reaction
This protocol utilizes milder conditions to favor the formation of the aminated product over the dimer.
-
Materials:
-
Pyridine derivative (0.5 mmol)
-
Primary amine (1 mmol)
-
Sodium hydride (NaH) (1.5 mmol)
-
Lithium iodide (LiI) (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a sealed tube under an inert atmosphere, add the pyridine derivative, NaH, and LiI.
-
Add anhydrous THF, followed by the primary amine.
-
Seal the tube and heat the reaction mixture at 85°C.
-
Monitor the reaction by TLC. The reaction is typically complete within 7 hours.
-
After cooling, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.[12]
-
Visualizations
Caption: Hantzsch synthesis pathway and common side reactions.
Caption: Troubleshooting decision tree for pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate synthesis.
Troubleshooting Guide
Q1: I am getting a low yield in my Hantzsch pyridine synthesis. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a common issue, often stemming from suboptimal reaction conditions, incomplete oxidation of the intermediate, or the formation of side products.[1][2] Classical methods that involve simply refluxing the reactants in ethanol can be inefficient and lead to long reaction times.[1][2]
Here are the primary causes and their solutions:
-
Suboptimal Reaction Conditions: The traditional approach often requires harsh conditions and extended reaction times, leading to lower yields.[1][2]
-
Solution: Employing modern catalytic systems can significantly enhance reaction efficiency. For instance, using p-toluenesulfonic acid (PTSA) as a catalyst with ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[1][2] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C have also demonstrated high yields (up to 95%) with shorter reaction durations.[1]
-
-
Incomplete Oxidation: The Hantzsch synthesis first produces a 1,4-dihydropyridine intermediate, which must be oxidized to the final pyridine product.[2] If this oxidation step is not complete, the final yield of this compound will be low.
-
Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. While classic oxidants like nitric acid, potassium permanganate, and chromium trioxide are used, they can be harsh and lead to side products.[2][3] Milder and more efficient alternatives include using ferric chloride (FeCl₃) in water or iodine in refluxing methanol.[1][2]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.[1] The complexity of the multicomponent reaction means that at least five different mechanistic pathways have been proposed, and varying conditions can lead to unexpected products.[2]
-
Solution: The order of reagent addition can be crucial in minimizing side reactions. For unsymmetrical Hantzsch syntheses, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1] Careful control of reaction temperature and reactant stoichiometry is also critical.[3]
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I purify my desired product?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. In the Hantzsch synthesis, common impurities include unreacted starting materials, the intermediate 1,4-dihydropyridine, and potentially byproducts from self-condensation of the β-ketoester or other alternative reaction pathways.[4][5]
-
Identification of Spots:
-
The 1,4-dihydropyridine intermediate is typically a yellow solid.[6]
-
The final product, this compound, is a colorless or white solid.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallization.[6]
-
Column Chromatography: If recrystallization is insufficient to separate the impurities, column chromatography on silica gel can be employed.[1] A solvent system such as a mixture of benzene, pyridine, and methanol (e.g., in a 5:3:2 ratio) has been used for the separation of related compounds.[7]
-
Q3: How critical is the purity of my starting materials for achieving a high yield?
A3: The purity of the reactants, including the aldehyde, β-ketoester (ethyl acetoacetate), and the nitrogen source (e.g., ammonium acetate), is critical for a successful and high-yielding Hantzsch synthesis.[4] Impurities can lead to the formation of unwanted side products, which can complicate purification and lower the yield of the desired this compound.[4][5] For example, the purity of the enamine intermediate, if used, plays an important role in the overall yield of the product.[5]
Frequently Asked Questions (FAQs)
Q4: What is the two-step nature of the Hantzsch synthesis for this product?
A4: The Hantzsch synthesis for this compound is a two-stage process:
-
Formation of the 1,4-Dihydropyridine (Hantzsch Ester): This is a multi-component reaction where an aldehyde (in this case, formaldehyde or a precursor), two equivalents of a β-keto ester (ethyl acetoacetate), and a nitrogen donor (like ammonium acetate or ammonia) condense to form Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[2]
-
Aromatization (Oxidation): The 1,4-dihydropyridine intermediate is then oxidized to form the final, more stable aromatic pyridine ring of this compound.[2] The driving force for this step is the formation of the aromatic system.[2]
Q5: Can I perform the synthesis as a one-pot reaction?
A5: Yes, one-pot synthesis is possible and has been demonstrated to be effective. This approach involves carrying out the initial condensation and the subsequent aromatization in the same reaction vessel without isolating the dihydropyridine intermediate.[2] For example, the reaction can be performed in water as a solvent with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate.[2]
Q6: What are some modern, "greener" approaches to this synthesis?
A6: Recent research has focused on making the Hantzsch synthesis more environmentally friendly. Some of these "green" chemistry approaches include:
-
Use of Water as a Solvent: Performing the reaction in water avoids the use of volatile organic solvents.[2]
-
Solvent-Free Reactions: Catalysts such as ceric ammonium nitrate (CAN) have been used to achieve solvent-free reactions at room temperature.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times (to as little as 2-7 minutes) and often leads to excellent yields and pure products.[3]
-
Use of Ionic Liquids: Ionic liquids can be used as catalysts for room-temperature reactions, offering a non-toxic and easy-to-handle alternative to traditional catalysts.[2]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for 1,4-Dihydropyridine Synthesis
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Benzaldehyde | Aqueous Micelles (SDS) | Ultrasonic Irradiation | Not specified | 96 | [2] |
| γ-Al2O3 nanoparticles | Various | Solvent-free | 90 | Not specified | up to 95 | [1] |
| Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde | Solvent-free | Room Temperature | 1-2.5 h | Good to Excellent | [8] |
| Phenylboronic acid | Not specified | Ethanol | Reflux | ~5 h | ~85 | [9] |
| None (uncatalyzed) | Not specified | Ethanol | Reflux | Longer than 5h | Lower than 85 | [9] |
| Fe3O4@Phen@Cu magnetic nanocatalyst | Various | Water | 60 | 30-60 min | Not specified | [10] |
Table 2: Comparison of Oxidizing Agents for Aromatization
| Oxidizing Agent | Solvent | Conditions | Notes | Reference |
| Nitric Acid (conc.) / Sulfuric Acid (conc.) | Water | Cautious heating | Can cause excessive foaming if heated too rapidly. | [11] |
| Ferric chloride hexahydrate (FeCl₃·6H₂O) | Water | Reflux | Effective for direct aromatization in a one-pot synthesis. | [2][6] |
| Iodine | Methanol | Reflux | Milder condition for aromatization. | [1] |
| CrO₃, KMnO₄, HNO₃ | Various | Not specified | Classical, but can be harsh and lead to side products. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol is adapted from a general procedure for Hantzsch ester synthesis.[11]
-
In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.
-
To the cooled ethyl acetoacetate, add 152 g (2 moles) of a 40% aqueous formaldehyde solution and 20-25 drops of diethylamine.
-
Keep the flask in the ice bath for six hours, then allow it to stand at room temperature for 40-45 hours. Two layers will form.
-
Separate the lower oily layer from the upper aqueous layer. Extract the aqueous layer with 50 cc of ether.
-
Combine the ether extract with the oily layer and dry the solution over 30 g of calcium chloride.
-
Remove the ether by distillation on a steam bath.
-
Dilute the residue (approximately 500 g) with an equal volume of alcohol and cool it thoroughly in an ice bath.
-
Pass ammonia gas into the mixture until the solution is saturated. This may take 4-8 hours. Keep the flask in the ice bath during this process.
-
Allow the ammoniacal alcoholic solution to stand at room temperature for 40-45 hours.
-
Evaporate most of the alcohol. Cool the residue.
-
Collect the solid Diethyl 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.
-
The dried ester should have a melting point of 175–180°C. The expected yield is 410–435 g (84–89% of the theoretical amount).[11]
Protocol 2: Oxidation to this compound
This protocol is adapted from a general procedure for the oxidation of Hantzsch esters.[6]
-
To a solution of the obtained 1,4-dihydropyridine (1 mmol) in a suitable solvent, add a solution of FeCl₃·6H₂O (0.1 mmol) in 5 ml of H₂O.
-
Stir the reaction mixture under reflux until the starting material is no longer detected by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with 20 ml of H₂O and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene to obtain colorless crystals of this compound.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Hantzsch Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide provides troubleshooting tips, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multicomponent reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Hantzsch synthesis in a direct question-and-answer format.
Q1: My Hantzsch reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in the classical Hantzsch synthesis, often resulting from suboptimal reaction conditions, reactant purity, or competing side reactions.[1][2] The classical approach can necessitate long reaction times and harsh conditions, which may lead to the degradation of the 1,4-dihydropyridine (1,4-DHP) product.[1][3]
Troubleshooting Steps:
-
Verify Reactant Quality: Ensure all starting materials—aldehyde, β-ketoester, and the ammonia source (e.g., ammonium acetate)—are pure. Impurities can significantly inhibit the reaction or promote side product formation.[1][2] Aldehydes prone to oxidation should be freshly distilled or purified.
-
Optimize Reaction Conditions:
-
Temperature: While classical methods use refluxing ethanol, the optimal temperature can be substrate-dependent.[2] Systematically increasing the temperature may improve yields, but excessive heat can cause product decomposition.[1][4]
-
Solvent: Ethanol is a traditional solvent, but its polarity may not be ideal for all substrates.[1] Greener solvents like water, glycerol, or polyethylene glycol (PEG-400) have proven effective and can enhance yields.[5] Conducting the reaction in aqueous micelles has also been shown to produce high yields.[1]
-
Catalysis: The addition of a catalyst can dramatically accelerate the reaction.[1] Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., Yb(OTf)₃) are effective.[1][6]
-
-
Employ Alternative Energy Sources: To reduce long reaction times and thermal degradation, consider using microwave or ultrasound irradiation. These methods can significantly improve yields and shorten reaction times from hours to minutes.[1][6]
-
Consider Solvent-Free Conditions: In some cases, running the reaction at a higher concentration or under solvent-free conditions can enhance reaction rates and yields.[1][7]
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Q2: I am observing multiple byproducts and facing difficulties with purification. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common challenge, complicating purification and reducing the yield of the desired 1,4-DHP.
Common Side Products:
-
Over-oxidized Pyridine: The 1,4-DHP product can be sensitive to oxidation, especially under harsh conditions, leading to the formation of the corresponding pyridine derivative.[1]
-
Michael Adducts: Incomplete cyclization can leave Michael adducts as byproducts.[1]
-
Knoevenagel Condensation Product: The intermediate formed from the aldehyde and one equivalent of the β-ketoester may remain if the subsequent steps are slow.
Strategies to Improve Selectivity and Purification:
-
Control Reaction Temperature and Time: Avoid prolonged heating, which can promote oxidation and other side reactions.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Use Milder Conditions: Modern protocols using catalysts, ultrasound, or microwave irradiation often operate under milder conditions, which can suppress byproduct formation.[1][6]
-
Purification Techniques:
-
Recrystallization: This is the most common method for purifying solid Hantzsch products. Ethanol is a frequently used solvent.
-
Column Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, silica gel column chromatography is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexane.[8]
-
Q3: Can the Hantzsch synthesis be performed using more environmentally friendly methods?
A3: Yes, significant efforts have been made to develop "green" Hantzsch synthesis protocols. These methods aim to reduce or eliminate hazardous organic solvents and minimize energy consumption.
-
Water as a Solvent: The reaction can proceed effectively in water, often providing excellent yields without the need for a catalyst or organic solvent.[3][5][9] This "on-water" method is highly eco-friendly.[9]
-
Solvent-Free Synthesis: Grinding the reactants together at room temperature or with gentle heating can provide the desired products, completely eliminating the need for a solvent.[7]
-
Alternative Solvents: Bio-based solvents like glycerol or deep eutectic solvents (DESs) have been successfully used.[5][10]
-
Energy Efficiency: As mentioned, microwave and ultrasound-assisted syntheses are not only faster but also more energy-efficient than conventional refluxing.[1][6]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch synthesis.
Table 1: Comparison of Energy Sources for the Synthesis of 1,4-Dihydropyridines (Model reaction: Benzaldehyde, Ethyl Acetoacetate, and Ammonium Acetate)
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | None | Ethanol | 4-6 hours | Low to Moderate | [3] |
| Ultrasound Irradiation | p-TSA | Aqueous Micelles | 30-60 min | 96% | [6] |
| Microwave Irradiation | None | Ethanol | 5-15 min | High | [1] |
| Conventional Heating | None | Water | 1 hour | Good to Excellent | [3][9] |
Table 2: Effect of Different Solvents and Catalysts (Data generalized from multiple sources)
| Solvent | Catalyst | Temperature (°C) | Typical Yield (%) | Key Advantage |
| Ethanol | None | Reflux (~78°C) | 50-70% | Traditional, well-established |
| Acetic Acid | None | Reflux (~118°C) | 60-80% | Can promote reaction but is corrosive |
| Water | None | 70-100°C | 85-96% | Environmentally benign, high yield[3][9] |
| Glycerol | None | 80-100°C | High | Green, biodegradable solvent[5] |
| Solvent-Free | Phenylboronic Acid | Room Temp | High | High atom economy, no solvent waste[7] |
| Ethanol | Yb(OTf)₃ | Reflux (~78°C) | >90% | Lewis acid catalysis speeds up reaction |
Experimental Protocols & Workflows
A general workflow for the Hantzsch synthesis is depicted below, followed by detailed protocols for modern, optimized methods.
Caption: General experimental workflow for the Hantzsch synthesis.
Protocol 1: Ultrasound-Assisted Synthesis in Water
This protocol is adapted from procedures that utilize high-yield, green chemistry principles.[1][6]
-
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Deionized water (5 mL)
-
-
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).[1]
-
Place the sealed vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]
-
Monitor the reaction via TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from ethanol.
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol leverages microwave energy to accelerate the reaction, significantly reducing the time required.[1]
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
-
Protocol 3: Classical Synthesis (Reflux in Ethanol)
This protocol describes a representative classical procedure.[8]
-
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[8]
-
Add 20 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[8]
-
Monitor the progress of the reaction by TLC. The reaction is typically complete after 4-6 hours.[8]
-
Once complete, allow the mixture to cool to room temperature, which may cause the product to precipitate.[8]
-
Remove the ethanol under reduced pressure using a rotary evaporator.[8]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer.[8]
-
Purify the crude product by column chromatography or recrystallization.[8]
-
Underlying Reaction Mechanism
Understanding the reaction mechanism can help in troubleshooting. The Hantzsch synthesis proceeds through several key steps, which must occur efficiently for a good yield.
Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Alternative Catalysts for the Hantzsch Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing alternative catalysts in the Hantzsch pyridine synthesis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative catalyst for the Hantzsch synthesis when the classical method is well-established?
A1: The classical Hantzsch synthesis, often carried out in refluxing ethanol or acetic acid, can suffer from drawbacks such as harsh reaction conditions, long reaction times, and generally low product yields.[1][2] Alternative catalysts offer numerous advantages, including milder reaction conditions (e.g., room temperature, solvent-free), significantly shorter reaction times, higher yields, and easier work-up procedures.[3][4] Many modern catalysts are also designed with green chemistry principles in mind, featuring high atom economy, reusability, and the use of environmentally benign solvents like water.[2][4]
Q2: I'm getting a low yield in my Hantzsch reaction using an alternative catalyst. What are the common causes?
A2: Low yields can stem from several factors. Suboptimal reaction conditions, such as incorrect temperature or reaction time, are a frequent issue.[5] The purity of your reactants is crucial, as impurities can lead to unwanted side reactions.[5] Inefficient purification can also lead to product loss. For heterogeneous catalysts, incomplete catalyst removal or deactivation could be the culprit. It's also important to ensure the correct stoichiometry of your reactants is being used.[3]
Q3: How do I choose the best alternative catalyst for my specific application?
A3: The choice of catalyst depends on your priorities. For environmentally friendly "green" synthesis, catalysts like tannic acid or procedures using water as a solvent are excellent choices.[4] If high yield and short reaction times are critical, modern heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or metal-organic frameworks (UiO-66-NH₂) have shown exceptional performance.[4] For cost-effectiveness and reusability, catalysts like γ-Al₂O₃ nanoparticles are a good option.[3] Our comparative data tables can help you weigh the pros and cons of each.
Q4: I'm using a nanoparticle catalyst. Does the size or shape of the nanoparticles affect the reaction?
A4: Yes, the morphology of nanocatalysts can significantly influence their catalytic activity. A smaller particle size generally provides a higher surface-area-to-volume ratio, leading to more accessible active sites and potentially higher reaction rates. The shape can also play a role by exposing different crystal facets with varying reactivity. It is crucial to follow catalyst preparation protocols carefully to ensure consistent nanoparticle morphology.
Q5: What are the challenges associated with using ionic liquids as catalysts in the Hantzsch synthesis, particularly during product purification?
A5: While ionic liquids offer advantages like high yields at room temperature, their high viscosity and potential solubility in the reaction mixture can complicate product isolation.[2] Purification often involves extraction with a suitable organic solvent. Washing the organic layer thoroughly with water is a common method to remove the ionic liquid. However, depending on the specific ionic liquid used, multiple extractions may be necessary to ensure its complete removal from the final product. Some ionic liquids can be recovered from the aqueous phase and reused.
Troubleshooting Guides
Problem 1: Low to No Product Formation
If you are observing minimal or no formation of your desired 1,4-dihydropyridine product, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Unexpected Side Products
The Hantzsch reaction can sometimes yield side products. If you are observing significant impurities in your crude product, this guide can help.
Caption: Troubleshooting guide for minimizing side product formation.
Catalyst Performance Comparison
The following tables summarize quantitative data for various alternative catalysts in the Hantzsch synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, unless otherwise specified.
Table 1: Comparison of Heterogeneous Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 8 | 65 | [4] |
| γ-Al₂O₃ nanoparticles | Solvent-free | 90 | 0.08 | 95 | [3] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 | [4] |
| UiO-66-NH₂ | Ethanol | Room Temp. | 0.5 | 95 | [4] |
| Tannic Acid | H₂O | 80 | 1 | 94 | [4] |
| p-TSA (ultrasonic) | Aqueous (SDS, 0.1M) | Room Temp. | - | 96 | [2] |
Table 2: Comparison of Other Alternative Catalytic Systems
| Catalyst/Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ionic Liquid ([bmim]OAc) | DMF | - | - | 80-93 | |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp. | 1-2.5 | 85-95 | [4] |
| "On-Water" (catalyst-free) | H₂O | 70 | 1 | ~90 | [6] |
Detailed Experimental Protocols
Protocol 1: Hantzsch Synthesis using γ-Al₂O₃ Nanoparticles
This protocol describes a solvent-free synthesis of 1,4-dihydropyridines catalyzed by γ-alumina nanoparticles.
Catalyst Preparation (Example via Co-precipitation): A detailed procedure for synthesizing γ-Al₂O₃ nanoparticles can be found in the literature, often involving the calcination of precursors like aluminum hydroxide at specific temperatures.
Experimental Workflow:
Caption: Experimental workflow for Hantzsch synthesis using γ-Al₂O₃.
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and γ-Al₂O₃ nanoparticles.
-
Stir the reaction mixture at 90°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al₂O₃ nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.[3]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Hantzsch Synthesis using Sulfonic Acid-Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-SO₃H)
This method utilizes a magnetically recoverable catalyst, simplifying the work-up procedure.
Catalyst Preparation: The synthesis of Fe₃O₄@SiO₂-SO₃H nanoparticles is a multi-step process involving the preparation of Fe₃O₄ nanoparticles, coating with a silica shell (SiO₂), and subsequent functionalization with sulfonic acid groups. Detailed procedures can be found in the cited literature.[7]
Experimental Workflow:
Caption: Workflow for Hantzsch synthesis with a magnetic nanocatalyst.
Procedure:
-
In a round-bottom flask, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and the Fe₃O₄@SiO₂-SO₃H catalyst in ethanol.
-
Stir the mixture at 60°C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Place a strong magnet against the side of the flask to immobilize the catalyst.
-
Decant the ethanolic solution containing the product.
-
Wash the catalyst with ethanol and decant again, combining the organic layers.
-
The catalyst can be dried and reused for subsequent reactions.
-
Remove the solvent from the combined organic layers under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 3: Hantzsch Synthesis using UiO-66-NH₂ MOF
This protocol employs a metal-organic framework (MOF) as a highly efficient catalyst at room temperature.
Catalyst Preparation and Activation: UiO-66-NH₂ is typically synthesized via a solvothermal reaction between a zirconium salt (e.g., ZrCl₄) and 2-aminoterephthalic acid in a solvent like DMF.[8] Activation of the MOF after synthesis, usually by solvent exchange and heating under vacuum, is crucial to remove residual solvent from the pores and expose the active sites.
Experimental Workflow:
References
- 1. Preparation and catalytic evaluation of Au/γ -Al2O3 nanoparticles for the conversion of 4-nitrophenol to 4-aminophenol by spectrophotometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jhs.scu.ac.ir [jhs.scu.ac.ir]
Technical Support Center: Hantzsch Dihydropyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solvent effects on the Hantzsch dihydropyridine synthesis. It is designed for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Hantzsch synthesis, with a focus on the role of the solvent.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Reaction: The classical Hantzsch reaction can require long reaction times.[1] | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[1] Consider gradually increasing the reaction temperature.[1] |
| Suboptimal Solvent Choice: The solubility of reactants, particularly ammonium salts, can be poor in non-polar solvents. | Screen various solvents. Polar solvents like ethanol and water, or their mixtures, often give good to excellent yields.[2] Weaker polar solvents such as toluene and dichloromethane may result in lower yields.[2] For a green chemistry approach, consider using glycerol or polyethylene glycol (PEG-400).[3] | |
| Incorrect Stoichiometry: An improper molar ratio of reactants will lead to incomplete conversion. | Ensure the correct molar ratios are used, typically 1 equivalent of aldehyde, 2 equivalents of a β-ketoester, and 1 equivalent of a nitrogen source.[1] | |
| Formation of Side Products | Competing Reaction Pathways: The Hantzsch synthesis can proceed through multiple pathways, and reaction conditions can favor the formation of undesired byproducts.[4] | Adjusting reaction conditions such as solvent polarity and temperature can help favor the formation of the desired 1,4-dihydropyridine over byproducts.[3] |
| Strongly Basic Conditions: These can promote self-condensation of reactants like diacetonamine, if used as the nitrogen source. | If possible, avoid strongly basic conditions. The use of a mild acid catalyst may be beneficial.[1] | |
| Difficulty in Product Purification | Presence of Multiple Byproducts: This can be indicated by multiple spots on a TLC plate, complicating the isolation of the pure product.[1] | Optimize the reaction conditions to minimize side reactions. Consider recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography on silica gel for purification.[1] |
| Product Loss During Workup: The desired product may be lost during extraction or filtration steps. | If the product precipitates upon cooling, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the classical solvent for the Hantzsch synthesis and are there better alternatives?
A1: The classical Hantzsch synthesis is often carried out in refluxing ethanol or acetic acid.[2][5] However, these traditional methods can suffer from long reaction times and low yields.[2][4] Modern approaches have demonstrated that polar solvents like water or mixtures of ethanol and water can provide good to excellent yields.[2] For environmentally friendly syntheses, "green" solvents such as glycerol and polyethylene glycol (PEG-400) have been used effectively.[3] Solvent-free conditions, sometimes utilizing microwave irradiation or a catalyst, have also been shown to be highly efficient.[3][6]
Q2: How does solvent polarity affect the yield of the Hantzsch synthesis?
A2: Solvent polarity plays a crucial role in the Hantzsch synthesis. Polar solvents generally lead to higher yields. This is attributed to the better solubility of the inorganic ammonium salts used as the nitrogen source in polar media.[2] In contrast, less polar solvents like toluene and dichloromethane often result in lower yields due to this poor solubility.[2]
Q3: Can the Hantzsch reaction be performed in water?
A3: Yes, the Hantzsch synthesis has been successfully demonstrated to proceed in water as the reaction solvent.[4] Performing the reaction in an aqueous medium is considered a "green" and environmentally benign approach.[2] Studies have shown that conducting the synthesis in water, particularly in a sealed system, can lead to good to excellent yields without the need for a catalyst or organic solvent.[2]
Q4: What are the advantages of using microwave irradiation in the Hantzsch synthesis?
A4: Microwave-assisted Hantzsch synthesis can significantly reduce reaction times, often from hours to minutes.[7] This technique can also lead to increased yields compared to conventional heating methods.[7] Microwave synthesis can be performed in solution or under solvent-free conditions.[6] It is important to use controlled microwave systems with temperature and pressure monitoring to ensure safety and reproducibility.[7]
Q5: Are there any solvent-free methods for the Hantzsch synthesis?
A5: Yes, solvent-free Hantzsch reactions have been developed and offer several advantages, including reduced environmental impact, lower cost, and often simpler work-up procedures. These reactions can be promoted by using catalysts such as silica-bound sulfonic acids or ceric ammonium nitrate (CAN) at room temperature.[3][4]
Quantitative Data Summary
The following tables summarize the effect of different solvents on the yield of the Hantzsch dihydropyridine synthesis based on a model reaction of benzaldehyde, ethyl acetoacetate, and an ammonium salt.
Table 1: Effect of Different Solvents on Reaction Yield [2]
| Solvent | Yield (%) |
| Water | 92 |
| Ethanol | 89 |
| Ethanol/Water (1:1) | 93 |
| Methanol | 85 |
| Isopropanol | 82 |
| Dichloromethane | 45 |
| Toluene | 38 |
| Acetonitrile | 65 |
Table 2: Comparison of Ultrasonic Irradiation in Different Solvents [4]
| Solvent System | Yield (%) |
| Aqueous Micelles (SDS, 0.1M) | 96 |
| Methanol | Lower than aqueous micelles |
| Ethanol | Lower than aqueous micelles |
| THF | Lower than aqueous micelles |
Experimental Protocols
1. General Procedure for One-Pot Hantzsch Reaction in Aqueous Medium [2]
-
To a tube reactor, add the aldehyde (1 mmol), β-keto ester (2 mmol), and an ammonium salt (1 mmol).
-
Add 2–3 mL of water.
-
The remaining space in the reactor can be charged with water steam, air, or nitrogen, and then the reactor is sealed.
-
The mixture is stirred at 70–75 °C for the desired time, with reaction progress monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and allowed to stand overnight.
-
The product, which may precipitate, is then isolated by filtration.
2. Classical Hantzsch Synthesis in Ethanol [5]
-
Combine 1 equivalent of an aromatic aldehyde, 2 equivalents of an acetoacetate, and 1 equivalent of ammonia in an alcoholic solvent (e.g., ethanol).
-
Reflux the solution. The reaction time can be several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture. The product may crystallize out and can be collected by filtration.
-
If no crystallization occurs, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the Hantzsch dihydropyridine synthesis.
Caption: Logical relationship of solvent choice on Hantzsch synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Purification of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via the Hantzsch reaction?
A1: The most prevalent impurity is the corresponding oxidized pyridine derivative, this compound. Other potential impurities include unreacted starting materials such as ethyl acetoacetate, the aldehyde used in the synthesis, and the ammonia source (e.g., ammonium acetate). Intermediates of the Hantzsch reaction, like the enamine of ethyl acetoacetate and the Knoevenagel condensation product, may also be present in trace amounts.[1][2][3]
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q3: What is "oiling out" and why does it happen during the recrystallization of my compound?
A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material upon cooling. This typically occurs when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing, or when the concentration of the solute is too high, leading to rapid precipitation. The presence of impurities can also depress the melting point of the compound, making it more prone to oiling out.
Troubleshooting Guides
Recrystallization Issues
Problem 1: My compound "oils out" during recrystallization.
-
Cause: The compound is coming out of solution above its melting point. This can be due to a low-melting point solid, high impurity levels depressing the melting point, or too rapid cooling.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.
-
Lower the Initial Temperature: If possible, use a solvent system where the compound is soluble at a lower temperature.
-
Use a Different Solvent System: Experiment with different solvent systems. A mixture of solvents can sometimes prevent oiling out. For this compound, ethanol, ethanol/water mixtures, or toluene have been reported to be effective.[4][5][6]
-
Seed Crystals: Introduce a seed crystal at a temperature slightly below the saturation point to encourage crystallization.
-
Problem 2: The recrystallized product is still colored.
-
Cause: Colored impurities are co-precipitating with the product.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.
-
Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent colored impurities.
-
Problem 3: Low recovery after recrystallization.
-
Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation.
-
Solvent Selection: Choose a solvent in which the compound has high solubility when hot and very low solubility when cold.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, although they may be less pure.
-
Column Chromatography Issues
Problem 1: Poor separation of the product from the oxidized pyridine impurity.
-
Cause: The chosen solvent system does not provide sufficient resolution between the two compounds. The oxidized pyridine is generally more polar.
-
Solution:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find an optimal solvent system. A common mobile phase for Hantzsch esters is a mixture of petroleum ether (or hexanes) and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity. An ideal Rf value for the desired product is typically around 0.25-0.35 for good separation.
-
Gradient Elution: If a single solvent system is ineffective, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluting solvent is not polar enough.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 petroleum ether:ethyl acetate mixture, switch to an 8:2 or 7:3 mixture.
-
Check for Insolubility: Ensure your compound is soluble in the mobile phase. If not, a different solvent system is required.
-
Problem 3: The compound elutes too quickly (with the solvent front).
-
Cause: The eluting solvent is too polar.
-
Solution:
-
Decrease Solvent Polarity: Switch to a less polar mobile phase. For instance, if you are using a 7:3 petroleum ether:ethyl acetate mixture, try a 9:1 mixture.
-
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them thoroughly.
Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: Use TLC to determine the optimal solvent system. A good starting point is a mixture of petroleum ether and ethyl acetate. A ratio of 8:2 (petroleum ether:ethyl acetate) often provides good separation.[7]
-
Column Packing: Pack the column with silica gel using the chosen mobile phase (wet packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, dry loading (adsorbing the compound onto a small amount of silica gel) is recommended.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₄ | [8][9][10] |
| Molecular Weight | 251.28 g/mol | [8][9][10] |
| Melting Point | 72-74 °C | |
| Boiling Point | 208 °C at 40 mmHg | |
| Appearance | Solid |
Table 2: Typical TLC Data for Purification Monitoring
| Compound | Mobile Phase (Petroleum Ether:Ethyl Acetate) | Approximate Rf Value |
| This compound | 8:2 | 0.3 - 0.4 |
| Oxidized Pyridine Derivative | 8:2 | 0.1 - 0.2 |
| Ethyl Acetoacetate | 8:2 | > 0.6 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Caption: A decision tree to guide troubleshooting for common purification challenges.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities typically arise from the Hantzsch pyridine synthesis and subsequent oxidation steps. These can include:
-
Unreacted Starting Materials: Such as ethyl acetoacetate and the aldehyde used in the initial condensation.
-
Unoxidized Precursor: The corresponding 1,4-dihydropyridine, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a very common impurity.[1]
-
Byproducts: Side-products from the condensation and oxidation reactions.
-
Residual Oxidizing Agent and Salts: Depending on the oxidation method, reagents like ferric chloride or sodium nitrite and resulting salts from neutralization might be present.[1]
Q2: My crude product is a yellow oil or a sticky solid. What does this indicate?
A2: A yellow, oily, or sticky consistency often suggests the presence of unreacted starting materials or the 1,4-dihydropyridine precursor. The pure, oxidized product is typically a colorless or off-white solid.[2] Recrystallization is a highly effective method to remove these types of impurities.
Q3: I performed a recrystallization, but the yield is very low. What could be the reason?
A3: Low yield after recrystallization can be due to several factors:
-
Choice of Solvent: The solvent may be too good at dissolving the product, even at low temperatures.
-
Volume of Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.
-
Incomplete Precipitation: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
High Impurity Load: If the crude product is very impure, the actual amount of the desired compound is low, leading to a lower than expected yield.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: The pure compound has a reported melting point in the range of 72-74 °C.[3][4] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and FT-IR spectroscopy can confirm the structure and identify impurities.
-
Elemental Analysis (CHN Analysis): This provides the elemental composition of the compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is difficult to handle and appears oily.
-
Probable Cause: High concentration of the 1,4-dihydropyridine precursor or unreacted starting materials.
-
Solution:
-
Aqueous Wash: Before attempting recrystallization, dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[2]
-
Trituration: If the product is still oily, try triturating it with a cold, non-polar solvent like hexane or petroleum ether. This can often help to solidify the product by washing away more soluble impurities.
-
Issue 2: Recrystallization from ethanol results in poor recovery or no crystal formation.
-
Probable Cause: The product is either too soluble in ethanol, or the concentration is too low.
-
Solutions:
-
Solvent System Modification: Try a mixed solvent system. For example, dissolve the compound in a minimal amount of hot ethanol and then slowly add a poor solvent like water or hexane until the solution becomes slightly turbid. Allow it to cool slowly.
-
Concentration: If too much solvent was added, carefully evaporate some of it to increase the concentration of the product and then attempt cooling again.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Alternative Solvent: Toluene has also been reported as a recrystallization solvent.[2]
-
Issue 3: The final product is an off-white or slightly colored powder.
-
Probable Cause: Presence of colored byproducts from the oxidation step.
-
Solutions:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. The charcoal will adsorb many colored impurities.
-
Column Chromatography: If recrystallization fails to remove the color, column chromatography using silica gel may be necessary. A common eluent system for related compounds is a mixture of petroleum ether and ethyl acetate.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C13H17NO4 | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| Melting Point | 72-74 °C | [3][4] |
| Boiling Point | 208 °C at 40 mmHg | [3][4] |
| Typical Purity (Commercial) | ≥98.5% to 99% | [4][6] |
Experimental Protocol: Recrystallization from Ethanol
This protocol describes a standard procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add ethanol dropwise if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Visualizations
The following diagrams illustrate key workflows and relationships in the purification process.
Caption: Troubleshooting workflow for purifying crude product.
Caption: Relationship between impurity types and purification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 4. This compound 99 1149-24-2 [sigmaaldrich.com]
- 5. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1 [chemicalbook.com]
- 6. scbt.com [scbt.com]
Technical Support Center: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 1,4-dihydropyridine Intermediate | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider extending the reflux time. For scale-up, ensure efficient mixing to maintain a homogeneous reaction mixture. |
| Suboptimal reaction temperature. | The classical Hantzsch synthesis is typically performed at the reflux temperature of the solvent (e.g., ethanol).[2][3] Ensure the reaction mixture is heated uniformly. | |
| Incorrect stoichiometry. | Use a 2:1:1 molar ratio of the β-ketoester (ethyl acetoacetate) to the aldehyde and the nitrogen source (ammonium acetate or ammonia).[2][4] | |
| Side reactions or byproduct formation. | The formation of unexpected products can occur under varying reactant and reaction conditions.[4] Consider purification of the intermediate product before proceeding to the oxidation step. Recrystallization from ethanol is a common method.[1] | |
| Low Yield of Final Product (this compound) | Inefficient oxidation of the 1,4-dihydropyridine intermediate. | Several oxidizing agents can be used, including ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate (KMnO₄).[4] The choice of oxidant and reaction conditions can significantly impact the yield. Nitric acid or potassium ferrocyanide are also commonly used. |
| Degradation of the product. | Strong oxidizing conditions can sometimes lead to side products or degradation.[4] Milder and more efficient aromatization methods have been developed to avoid this.[4] | |
| Difficulty in Purifying the Final Product | Presence of unreacted starting materials or byproducts. | The crude product is often a yellow solid.[1] Recrystallization from a suitable solvent, such as ethanol or toluene, is a common and effective purification method.[1] |
| Oily product instead of solid. | This may indicate the presence of impurities. Ensure the complete removal of the solvent after extraction. Washing the organic layer with brine solution can help remove water-soluble impurities.[1] | |
| Reaction Fails to Initiate | Poor quality of reagents. | Use freshly distilled ethyl acetoacetate and ensure the aldehyde and ammonium source are of high purity. |
| Inadequate mixing on a larger scale. | Vigorous and efficient stirring is crucial for large-scale reactions to ensure proper mixing of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for synthesizing this compound?
A1: The synthesis is typically achieved through the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of an aldehyde (like formaldehyde), two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor (like ammonium acetate or ammonia).[2][4] The initial product is a 1,4-dihydropyridine intermediate, which is subsequently oxidized to yield the final aromatic pyridine derivative.[4]
Q2: What are some common challenges in scaling up the Hantzsch synthesis?
A2: Scaling up the Hantzsch synthesis can present challenges such as maintaining adequate temperature control, ensuring efficient mixing of the reactants, and managing longer reaction times. These factors can lead to lower yields and the formation of byproducts.[4] Careful optimization of reaction conditions is crucial for a successful scale-up.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows you to track the consumption of the starting materials and the formation of the dihydropyridine intermediate and the final product.
Q4: What are the best practices for purifying the final product?
A4: After the reaction is complete, the mixture is typically worked up by extraction with an organic solvent like ethyl acetate.[1] The crude product, often a yellow solid, can then be purified by recrystallization from a suitable solvent such as ethanol or toluene to obtain colorless blocks of the final product.[1]
Q5: Are there any alternative, "greener" synthesis methods available?
A5: Yes, research has focused on developing more environmentally friendly approaches. For instance, the reaction has been successfully carried out in water as a solvent.[4] Additionally, methods using microwave irradiation have been shown to accelerate the reaction and improve yields.[5]
Experimental Protocols
Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (Hantzsch Ester Intermediate)
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
Ethyl acetoacetate
-
Formaldehyde (40% aqueous solution) or paraformaldehyde
-
Ammonium acetate or aqueous ammonia
-
Ethanol
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 2 equivalents of ethyl acetoacetate, 1 equivalent of formaldehyde, and 1.5 equivalents of ammonium acetate.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Oxidation to this compound
This protocol describes a common oxidation method.[1]
Materials:
-
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the synthesized 1,4-dihydropyridine intermediate in a suitable solvent.
-
In a separate flask, prepare a solution of the oxidizing agent. For example, a solution of FeCl₃·6H₂O (0.1 mmol) in water (5 ml) can be prepared for each 1 mmol of the dihydropyridine.[1]
-
Add the oxidizing agent solution to the solution of the dihydropyridine.
-
Stir the reaction mixture, and if necessary, heat under reflux until the starting material is no longer detected by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and neutralize with a saturated aqueous solution of NaHCO₃.[1]
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from toluene or ethanol to yield colorless crystals.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. scispace.com [scispace.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Common pitfalls in the Hantzsch synthesis of pyridines
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this versatile multi-component reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the Hantzsch synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired 1,4-dihydropyridine product. What are the common causes and how can I fix this?
A1: Low or no product formation in the Hantzsch synthesis can be attributed to several factors, ranging from reaction conditions to reactant quality.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires harsh conditions and long reaction times, which can lead to low yields.[2][3]
-
Temperature: Ensure the reaction temperature is optimal. In some cases, gradually increasing the temperature might be necessary to drive the reaction to completion.[1] However, for certain substrates, a lower temperature may be required to prevent side reactions.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1] Classical methods can require several hours.[4]
-
Solvent Choice: While ethanol is a common solvent, other options like isopropanol, methanol, or even aqueous micellar solutions have been shown to improve yields in specific cases.[1][5] Water has also been demonstrated as an effective and environmentally friendly solvent.[6][7]
-
-
Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, and nitrogen source) can lead to unwanted side reactions and inhibit the formation of the desired product.[1]
-
Use freshly distilled aldehydes and purified β-ketoesters.
-
Ensure the nitrogen source, such as ammonium acetate or ammonia, is of high quality.[1]
-
-
Incorrect Stoichiometry: The typical molar ratio for the Hantzsch synthesis is 1 equivalent of aldehyde, 2 equivalents of a β-ketoester, and 1 equivalent of a nitrogen source.[1] Deviating from this can lead to incomplete conversion and the formation of side products.
-
Inefficient Catalyst: While the reaction can proceed without a catalyst, employing one can significantly improve yields and reduce reaction times.[8]
Issue 2: Formation of Side Products and Purification Difficulties
Q2: My reaction mixture shows multiple spots on TLC, and I'm having trouble purifying the final product. What are the likely side reactions, and what purification strategies can I use?
A2: The formation of byproducts is a common pitfall in the Hantzsch synthesis, complicating purification.[1][2]
Common Side Reactions:
-
Knoevenagel Condensation Product: The reaction between the aldehyde and one equivalent of the β-ketoester can form a stable α,β-unsaturated carbonyl intermediate.[9][10]
-
Self-Condensation of β-ketoester: The β-ketoester can undergo self-condensation, especially under basic conditions.
-
Oxidation of the Aldehyde: The aldehyde starting material can be sensitive to oxidation, particularly if the reaction is run for extended periods at high temperatures.
-
Formation of 1,2-Dihydropyridine Isomers: Adjusting reaction conditions like solvent polarity and temperature can help favor the formation of the desired 1,4-dihydropyridine over 1,2-DHP byproducts.[9]
Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid Hantzsch products. Ethanol is a frequently used solvent.[2]
-
Column Chromatography: For reaction mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is an effective alternative.[2]
-
Aqueous Acidic Extraction: The pyridine byproduct and unreacted starting materials can often be removed by washing the reaction mixture with an aqueous acid solution.[11]
Issue 3: Inefficient Aromatization of the Dihydropyridine Intermediate
Q3: The synthesis of my 1,4-dihydropyridine intermediate is successful, but the subsequent oxidation to the pyridine is inefficient. How can I improve the aromatization step?
A3: The final aromatization step is crucial for obtaining the pyridine product.[2] While classical oxidants like nitric acid, potassium permanganate, and chromium trioxide are used, they can lead to side products and difficult workups.[2][3][9]
Improving Aromatization:
-
Milder Oxidizing Agents: Consider using milder and more efficient oxidizing agents.[2] Options include:
-
One-Pot Synthesis with Direct Aromatization: Some protocols allow for a one-pot synthesis where the 1,4-dihydropyridine is formed and then oxidized in situ.[2][3] This can be achieved using reagents like ferric chloride, manganese dioxide, or potassium permanganate in water.[3]
-
Photochemical Conditions: Metal-free, photochemical methods using UV or visible light have also been developed for the aromatization of 1,4-dihydropyridines.[3]
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the Hantzsch pyridine synthesis?
A4: The Hantzsch synthesis is a multi-component reaction that proceeds through several key steps:[10]
-
Knoevenagel Condensation: One equivalent of the β-dicarbonyl compound reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[4][9]
-
Enamine Formation: A second equivalent of the β-dicarbonyl compound reacts with ammonia or an amine to form an enamine.[4][9]
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael addition.[10]
-
Cyclization and Dehydration: The intermediate then undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.[10]
-
Aromatization: The 1,4-dihydropyridine is subsequently oxidized to the final pyridine product.[10][12]
Q5: How does the choice of aldehyde affect the reaction?
A5: A wide variety of aldehydes can be used in the Hantzsch synthesis, including aromatic, aliphatic, α,β-unsaturated, and heterocyclic aldehydes.[9]
-
Electron-withdrawing groups on aromatic aldehydes (e.g., nitro groups) can enhance yields.[9]
-
Sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) may lead to reduced reaction efficiency.[9]
Q6: Are there any "green" or more environmentally friendly approaches to the Hantzsch synthesis?
A6: Yes, significant research has focused on developing more sustainable methods for the Hantzsch synthesis.[10]
-
Solvent-free conditions: Reactions can be carried out without a solvent, often with microwave assistance, to reduce waste.[10][13]
-
Green solvents: Water and glycerol are effective and environmentally benign solvents for this reaction.[9]
-
Catalyst-free protocols: "On-water" protocols have been developed that proceed efficiently without the need for a catalyst.[6]
Data Presentation
Table 1: Comparison of Catalysts for the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[8]
| Catalyst | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
Analysis: The data clearly shows that catalyzed reactions provide significant advantages over the uncatalyzed process in terms of both reaction time and yield.[8] Modern heterogeneous catalysts demonstrate exceptional performance, offering high yields in shorter times and at lower temperatures.[8]
Experimental Protocols
General Procedure for the One-Pot Hantzsch Reaction in Aqueous Medium[14]
-
To a tube reactor, add the aldehyde (1 mmol), β-ketoester (2 mmol), and an ammonium salt (1 mmol).
-
Add 2–3 mL of water to the reactor.
-
The remaining space in the reactor is charged with water steam, air, or nitrogen, and the reactor is sealed quickly.
-
The mixture is then stirred for the desired amount of time at the appropriate temperature (e.g., 70-75°C).[7]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product is isolated by simple filtration.
-
The crude product can be further purified by recrystallization, typically from ethanol.
Visualizations
Hantzsch Pyridine Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch pyridine synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with managing exothermic reactions during pyridine synthesis. Below, you will find detailed information to help ensure the safety, efficiency, and scalability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?
A1: The main safety concerns are thermal runaway and pressure buildup. A thermal runaway is an uncontrollable reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can cause explosions or reactor failure.[1][2] Reactions that produce gaseous byproducts can also lead to dangerous pressure increases in a closed system.[1]
Q2: How can I predict the potential for a thermal runaway in my pyridine synthesis?
A2: A thorough thermal hazard assessment is essential.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are used to determine the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[3] This data is critical for safely scaling up a process.
Q3: What are the general strategies for mitigating exotherms in pyridine synthesis?
A3: Several strategies can be employed to manage heat generation:
-
Semi-batch or Continuous Feeding: Gradually adding a reactive reagent can control the rate of heat production.[3]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps absorb heat.[3]
-
Efficient Cooling: Ensure the reactor's cooling system is sufficient for the scale of the reaction.[3]
-
Lower Reaction Temperature: If the reaction kinetics permit, operating at a lower temperature can significantly decrease the rate of heat evolution.[3]
-
Flow Chemistry: Continuous flow reactors provide superior control over temperature and mixing, leading to a safer and more efficient process.[1]
Q4: My reaction is showing signs of a runaway (rapid temperature increase). What should I do?
A4: Immediately initiate emergency cooling procedures. If possible and safe, stop the addition of any reagents. Be prepared to quench the reaction by adding a pre-determined, appropriate quenching agent. Always have a clear and practiced emergency plan before starting any potentially exothermic reaction.
Troubleshooting Guides by Reaction Type
Chichibabin Reaction
Issue: Uncontrolled temperature spike and potential for runaway reaction.
-
Symptoms: Rapid increase in reaction temperature, vigorous gas evolution (hydrogen), and darkening of the reaction mixture.
-
Possible Causes:
-
The reaction is highly exothermic, especially at higher concentrations.
-
Inadequate heat dissipation, particularly during scale-up.
-
The reaction temperature is too high, which can also lead to product decomposition.[4]
-
-
Solutions:
-
Temperature Control: Run the reaction at the lowest temperature that allows for steady hydrogen evolution to prevent decomposition.[4] Traditional methods may use high temperatures (100-130°C), but milder conditions have been developed.[5]
-
Solvent Choice: The reaction can be run in a solvent resistant to sodium amide, such as xylene or mineral oil, or at low temperatures in liquid ammonia with potassium amide for more sensitive substrates.[6]
-
Reagent Addition: For larger-scale reactions, consider the controlled addition of sodium amide to manage the rate of the exotherm.
-
Bohlmann-Rahtz Pyridine Synthesis
Issue: The high temperature required for cyclodehydration is difficult to control and leads to side products.
-
Symptoms: Formation of tar-like substances, low yield of the desired pyridine, inconsistent reaction progress.
-
Possible Causes: The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration step, which can be a significant drawback.[7]
-
Solutions:
-
Catalysis: The use of acid catalysts can significantly lower the temperature required for cyclodehydration.[7]
-
Brønsted Acids: Acetic acid can be used to facilitate the reaction at lower temperatures.[8][9]
-
Lewis Acids: Ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) in a solvent like toluene can also be effective.[8][10]
-
Solid Acid Catalysts: Amberlyst-15 ion-exchange resin offers a milder alternative that simplifies workup.[8][10]
-
-
One-Pot Procedures: Modern modifications allow for a one-pot synthesis without isolating the intermediate, which can improve efficiency and control.[11]
-
Guareschi-Thorpe Condensation
Issue: The reaction is sluggish and requires harsh conditions, leading to low yields and side products.
-
Symptoms: Low conversion of starting materials, formation of complex mixtures.
-
Possible Causes: The classical Guareschi-Thorpe reaction can be inefficient.[8]
-
Solutions:
-
Modern Modifications: An advanced, eco-friendly version of this reaction uses ammonium carbonate as both the ammonia source and a buffer in an aqueous medium.[12][13] This often leads to the precipitation of the pure product, simplifying the workup process and resulting in high yields.[12][14]
-
Optimized Conditions: The reaction can be effectively carried out by stirring the 1,3-dicarbonyl compound, alkyl cyanoacetate, and ammonium carbonate in a 1:1 mixture of ethanol and water at around 80°C.[1]
-
Data Presentation
Table 1: Typical Reaction Conditions for Pyridine Synthesis
| Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Citation(s) |
| Chichibabin Reaction | Pyridine, Sodium Amide | Xylene, Toluene, or liquid NH₃ | -33 to 130 | Moderate to Good | [5][6] |
| Modified Chichibabin | Pyridine, Primary Amine, NaH, LiI | THF | 65 - 85 | Good to Excellent | [15][16] |
| Bohlmann-Rahtz | Enamine, Alkynone | Toluene, Ethanol | Reflux (High Temp) | Good (two steps) | [7][9] |
| Catalyzed Bohlmann-Rahtz | Enamine, Alkynone, Acid Catalyst | Toluene, Ethanol | 50 - Reflux | 76 - 86 | [9][17] |
| Guareschi-Thorpe | 1,3-Dicarbonyl, Cyanoacetate, NH₄OAc | Acetic Acid/Benzene/Water | Reflux | Low to Moderate | [14] |
| Modified Guareschi-Thorpe | 1,3-Dicarbonyl, Cyanoacetate, (NH₄)₂CO₃ | Ethanol/Water | 80 | High | [1][12] |
Experimental Protocols
Protocol 1: Controlled Exotherm in a Modified Chichibabin Reaction
This protocol is based on a milder variation of the Chichibabin reaction.[16]
-
Setup: To a sealed tube under a nitrogen atmosphere, add pyridine (0.5 mmol), sodium hydride (NaH, 3 equivalents), and lithium iodide (LiI, 2 equivalents) in anhydrous tetrahydrofuran (THF, 0.5 mL).
-
Reagent Addition: Add the primary amine (1 mmol) to the mixture at room temperature.
-
Reaction: Seal the tube and heat the reaction mixture to 65-85°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and quench with ice-cold water.
-
Extraction: Extract the product with an organic solvent (e.g., CH₂Cl₂), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Catalyzed Bohlmann-Rahtz Synthesis at a Lower Temperature
This protocol utilizes a solid acid catalyst to avoid high temperatures.[8]
-
Setup: In a round-bottom flask, dissolve the enamine (1 mmol) and the ethynylketone (1 mmol) in a suitable solvent such as chloroform or toluene.
-
Catalyst Addition: Add Amberlyst-15 ion-exchange resin to the mixture.
-
Reaction: Stir the mixture at 50°C.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Purification: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium
This protocol is an environmentally friendly and high-yielding procedure.[1]
-
Setup: In a reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), the alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent.
-
Reaction: Stir the mixture at 80°C. The product will often begin to precipitate as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.
Visualizations
Caption: Troubleshooting workflow for managing reaction exotherms.
Caption: Logical relationship of factors leading to thermal runaway.
Caption: A generalized experimental workflow for pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is Thermal Runaway? | CheckFire Ltd. [checkfire.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. atct.anl.gov [atct.anl.gov]
- 5. gcms.cz [gcms.cz]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. jk-sci.com [jk-sci.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 15. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. interchim.fr [interchim.fr]
Technical Support Center: Aromatization of Dihydropyridines to Pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the aromatization of dihydropyridines to pyridines. It is intended for researchers, scientists, and professionals in drug development who are utilizing this chemical transformation in their work.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Issue 1: Low or No Yield of the Desired Pyridine Product
| Potential Cause | Recommended Solution |
| Incomplete Oxidation | The primary reason for low yields is often the incomplete conversion of the dihydropyridine intermediate to the final pyridine product.[1][2] Ensure that the oxidizing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[1] |
| Suboptimal Reaction Conditions | Traditional methods, such as refluxing in ethanol, can be inefficient.[1] Consider alternative, milder, and more efficient oxidizing agents.[2] The choice of solvent can also significantly impact the reaction outcome. |
| Degradation of Starting Material or Product | Harsh reaction conditions, such as strong acids or high temperatures, can lead to the decomposition of the starting dihydropyridine or the resulting pyridine.[3] Employ milder oxidizing agents or reaction conditions where possible. |
| Side Reactions | Undesired side reactions can consume the starting material and reduce the yield of the target pyridine.[1] For instance, 4-substituted dihydropyridines can sometimes undergo dealkylation instead of or in addition to aromatization.[4] The choice of oxidizing agent can influence the reaction pathway. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Dealkylation at the 4-position | Dihydropyridines with benzylic or secondary alkyl groups at the 4-position are prone to dealkylation, especially with certain oxidizing agents.[4] If dealkylation is observed, consider using alternative oxidants. For example, sulfur or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been reported to favor aromatization over dealkylation in some cases.[4] |
| Formation of N-oxides | Over-oxidation can lead to the formation of pyridine N-oxides. Carefully control the stoichiometry of the oxidizing agent and the reaction time. |
| Reaction with Solvent | Some reactive intermediates may react with the solvent. Ensure the chosen solvent is inert under the reaction conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | If the reaction has not gone to completion, the final product will be a mixture. As mentioned, monitor the reaction by TLC or LC-MS to ensure completion. If necessary, adjust the reaction time or the amount of oxidizing agent. |
| Byproducts with Similar Polarity | Byproducts may have similar chromatographic behavior to the desired product, making separation by column chromatography challenging. Optimize the reaction conditions to minimize byproduct formation. Experiment with different solvent systems for chromatography to improve separation. |
| Residual Oxidizing Agent or its Byproducts | Some oxidizing agents, particularly metal-based ones, can be difficult to remove. Choose an appropriate work-up procedure to eliminate these residues. For example, a wash with a reducing agent solution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the aromatization of dihydropyridines?
A1: The oxidation of Hantzsch 1,4-dihydropyridines is the most common route to obtaining pyridine derivatives.[5] A variety of oxidizing agents can be employed for this transformation. Classical methods often use strong oxidants like nitric acid, potassium permanganate (KMnO4), or chromium trioxide (CrO3).[2] However, due to the often harsh conditions and potential for side reactions, a plethora of milder and more efficient methods have been developed. These include the use of iodine in refluxing methanol, ceric ammonium nitrate (CAN), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), sodium nitrite, and selenium dioxide.[3][6][7] Additionally, heterogeneous catalysis using reagents like pyritic ash has been shown to be effective under mild conditions.[5]
Q2: How can I avoid the dealkylation of 4-substituted dihydropyridines during aromatization?
A2: The substituent at the 4-position of the dihydropyridine ring plays a crucial role in determining the outcome of the oxidation.[4] While 4-aryl substituted dihydropyridines typically undergo straightforward dehydrogenation, those with linear alkyl, benzylic, or secondary alkyl groups can be susceptible to dealkylation.[4] To favor aromatization, the choice of the oxidizing agent is critical. For instance, it has been reported that using sulfur or DDQ can promote dehydrogenation over dealkylation for 4-benzyl or secondary alkyl substituted dihydropyridines.[4]
Q3: Are there any "green" or environmentally friendly methods for dihydropyridine aromatization?
A3: Yes, there is a growing interest in developing more environmentally benign methods for this transformation.[5] Some approaches focus on using heterogeneous catalysts that can be easily recovered and reused, such as pyritic ash.[5] Other methods employ milder and less toxic oxidizing agents. Microwave-assisted synthesis is another green chemistry approach that can accelerate the reaction, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions.[4][8]
Q4: My dihydropyridine starting material is poorly soluble. What can I do?
A4: Poor solubility can hinder the reaction rate and lead to incomplete conversion. You can try screening a variety of solvents to find one that provides better solubility for your specific substrate. In some cases, gentle heating may improve solubility, but be cautious of potential degradation. Alternatively, using a co-solvent system might be beneficial. For some heterogeneous reactions, solubility is less of a concern as the reaction occurs at the catalyst surface.
Q5: How do I monitor the progress of the aromatization reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[3] You can spot the reaction mixture alongside the starting dihydropyridine. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is proceeding. For more quantitative analysis and to confirm the identity of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Experimental Protocols
Protocol 1: Aromatization using Iodine in Refluxing Methanol
This method is considered relatively mild and is often effective.[1]
-
Dissolve the Dihydropyridine: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dihydropyridine (1 equivalent) in methanol.
-
Add Iodine: Add iodine (I2) (1.1 to 1.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux.
-
Monitor Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Aromatization using Sodium Nitrite in Acetic Acid
This protocol uses inexpensive and readily available reagents.[3]
-
Dissolve the Dihydropyridine: In a flask, dissolve the 1,4-dihydropyridine derivative (1 equivalent) in glacial acetic acid.
-
Cool the Solution: Cool the solution in an ice bath.
-
Add Sodium Nitrite: Slowly add solid sodium nitrite (NaNO2) (1.1 to 1.5 equivalents) portion-wise to the cooled solution while stirring.
-
Reaction Time: Continue stirring the reaction mixture at low temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Different Oxidizing Agents for Aromatization
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO3) | Often used in excess, can be vigorous | Inexpensive and powerful oxidant | Harsh conditions, formation of side products, safety concerns[2] |
| Potassium Permanganate (KMnO4) | Used in various solvents | Strong and effective oxidant | Can be non-selective, difficult work-up to remove manganese dioxide[2] |
| Ceric Ammonium Nitrate (CAN) | Often used in acetonitrile or acetic acid | High yields, relatively fast reactions | Stoichiometric amounts of a metal salt are required[3] |
| Iodine (I2) | Refluxing methanol or other solvents | Mild conditions, good yields | Removal of excess iodine required in work-up[1] |
| Sodium Nitrite (NaNO2) | Acetic acid, low temperature | Inexpensive, readily available reagents | Can generate nitrous acid, potential for side reactions[3] |
| DDQ | Various organic solvents | Highly efficient, mild conditions | Can be expensive, potential for dealkylation with certain substrates[9] |
| Pyritic Ash | Acetonitrile, reflux | Heterogeneous, easily recoverable catalyst, mild conditions, high yields (70-90%)[5] | Requires preparation or sourcing of the catalyst |
Visualizations
Caption: General experimental workflow for the synthesis and aromatization of dihydropyridines.
Caption: A logical workflow for troubleshooting common issues in dihydropyridine aromatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. thebges.edu.in [thebges.edu.in]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques used to elucidate the structure of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a key heterocyclic compound.
This document details the experimental data and protocols that firmly establish the structure of this compound, often synthesized via the Hantzsch pyridine synthesis.[1][2][3][4] We will explore spectroscopic and crystallographic evidence, offering a comparative analysis against alternative structures and related compounds.
Structural Confirmation: A Multi-faceted Approach
The definitive structure of this compound features a central pyridine ring. This ring is substituted at the 2 and 6 positions with methyl groups and at the 3 and 5 positions with ethoxycarbonyl groups. This arrangement is confirmed through a combination of spectroscopic and crystallographic methods.
| Property | This compound | Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate |
| Molecular Formula | C13H17NO4[5][6][7][8][9] | C11H13NO4[10] |
| Molecular Weight | 251.28 g/mol [5][7][8][9][10] | 223.22 g/mol [10] |
| Melting Point | 72-74 °C[7][8] | 210-212 °C[10] |
| CAS Number | 1149-24-2[7][8] | 27525-74-2[10] |
Spectroscopic and Crystallographic Evidence
The primary techniques for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
| Experimental Data | Observed Result for this compound | Interpretation |
| ¹H NMR (CDCl₃) | Signals corresponding to ethyl ester protons (triplet and quartet), methyl protons (singlet), and a pyridine ring proton (singlet).[11] | Confirms the presence and connectivity of the ethyl and methyl functional groups attached to the pyridine core. |
| ¹³C NMR | Resonances indicating carbons of the pyridine ring, ester carbonyls, ethyl groups, and methyl groups. | Provides evidence for the carbon skeleton of the molecule, supporting the substitution pattern. |
| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight (251.28 g/mol ). | Verifies the elemental composition and molecular weight of the compound. |
| X-ray Crystallography | Monoclinic crystal system with specific unit cell dimensions.[5] The crystal structure reveals a three-dimensional network stabilized by C—H⋯O and C—H⋯π interactions.[5][12] | Provides the definitive three-dimensional arrangement of atoms in the solid state, confirming the planar pyridine ring and the orientation of the substituents.[5] |
Experimental Protocol: Hantzsch Pyridine Synthesis
The synthesis of this compound is classically achieved through the Hantzsch pyridine synthesis.[1][2][3][4] This multi-component reaction offers an efficient route to this class of compounds.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
An aldehyde (e.g., formaldehyde or a precursor) (1 equivalent)
-
A nitrogen source (e.g., ammonia or ammonium acetate) (1 equivalent)
-
Ethanol (solvent)
Procedure:
-
Condensation: A mixture of ethyl acetoacetate, the aldehyde, and the nitrogen source in ethanol is refluxed. This initial step forms a 1,4-dihydropyridine intermediate, often referred to as a Hantzsch ester.[2][3][4]
-
Oxidation: The resulting dihydropyridine is then oxidized to the corresponding pyridine derivative. This can be achieved by adding an oxidizing agent to the reaction mixture and continuing to reflux.[3][5][7][9]
-
Work-up and Purification: The reaction mixture is cooled, and the product is typically isolated by extraction and purified by recrystallization from a suitable solvent like ethanol.[5]
Structural Confirmation Workflow
The logical flow for confirming the structure of this compound is outlined in the diagram below.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H17NO4 | CID 245983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 8. ジエチル 2,6-ジメチルピリジン-3,5-ジカルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,6-二甲基吡啶-3,5-二甲酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
A Comparative Spectral Analysis for the Validation of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectral analysis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. To facilitate its unambiguous identification and quality assessment, this document presents a comparative overview of its spectral characteristics alongside two relevant alternatives: Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate and Di-tert-butyl 2,6-dimethylpyridine-3,5-dicarboxylate. The inclusion of these analogs allows for a deeper understanding of the influence of the ester alkyl groups on the spectral properties of the pyridine dicarboxylate core.
The validation of this compound is crucial for ensuring the reliability and reproducibility of research outcomes. This guide furnishes detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, ensuring that researchers can confidently replicate and verify these findings. All quantitative data is summarized in clearly structured tables for straightforward comparison.
Workflow for Spectral Validation
The following diagram illustrates the general workflow for the spectral validation of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, spectral analysis, and validation of an organic compound.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its methyl and tert-butyl analogs. This side-by-side comparison highlights the influence of the ester group on the chemical shifts, vibrational frequencies, and fragmentation patterns.
¹H NMR Spectral Data Comparison
| Compound | Aromatic H (ppm) | CH₂ (quartet, ppm) | CH₃ (triplet, ppm) | Pyridine-CH₃ (singlet, ppm) |
| This compound | ~8.45 (s, 1H) | ~4.39 (q, 4H) | ~1.41 (t, 6H) | ~2.84 (s, 6H) |
| Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | ~8.4 (s, 1H) | N/A | ~3.9 (s, 6H) | ~2.8 (s, 6H) |
| Di-tert-butyl 2,6-dimethylpyridine-3,5-dicarboxylate | ~8.4 (s, 1H) | N/A | ~1.6 (s, 18H) | ~2.8 (s, 6H) |
¹³C NMR Spectral Data Comparison
| Compound | C=O (ppm) | Pyridine C (ppm) | Pyridine C-CH₃ (ppm) | Pyridine C-COOEt (ppm) | O-CH₂ (ppm) | CH₃ (ppm) | Pyridine-CH₃ (ppm) |
| This compound | ~165.98 | ~140.92, ~123.07 | ~162.24 | ~123.07 | ~61.41 | ~14.29 | ~24.99 |
| Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | ~166 | ~141, ~123 | ~162 | ~123 | ~52 | N/A | ~25 |
| Di-tert-butyl 2,6-dimethylpyridine-3,5-dicarboxylate | ~165 | ~141, ~124 | ~162 | ~124 | ~82 | ~28 | ~25 |
FT-IR Spectral Data Comparison (Key Peaks, cm⁻¹)
| Functional Group | This compound | Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Di-tert-butyl 2,6-dimethylpyridine-3,5-dicarboxylate |
| C=O (ester) stretch | ~1722 | ~1725 | ~1715 |
| C-O (ester) stretch | ~1224, ~1110 | ~1230, ~1120 | ~1250, ~1150 |
| C-H (alkane) stretch | ~2978 | ~2950 | ~2970 |
| C=C, C=N (pyridine) | ~1591, ~1444 | ~1590, ~1440 | ~1590, ~1450 |
Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 251.12 | 206 ([M-OEt]⁺), 178 ([M-COOEt]⁺), 150, 106 |
| Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate | 223.09 | 192 ([M-OMe]⁺), 164 ([M-COOMe]⁺), 150, 106 |
| Di-tert-butyl 2,6-dimethylpyridine-3,5-dicarboxylate | 307.18 | 251 ([M-tBu]⁺), 207 ([M-OtBu]⁺), 150, 106, 57 ([tBu]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a diamond attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Data Format: Transmittance
Data Processing:
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
The final spectrum is reported as the ratio of the sample spectrum to the background spectrum.
-
Identify and label the characteristic absorption peaks.
Mass Spectrometry (MS)
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with a direct insertion probe (DIP) or a gas chromatograph (GC) for sample introduction, using electron ionization (EI).
Sample Preparation (for DIP):
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the DIP.
Acquisition Parameters (EI mode):
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Scan Rate: 1 scan/s
Data Processing:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed isotopic distribution of the molecular ion with the theoretical distribution for the elemental composition of the compound.
A Comparative Guide to the Synthetic Routes of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic methodologies for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a key heterocyclic compound. The focus is on the widely employed Hantzsch pyridine synthesis and its variations, including different oxidation methods and the application of microwave-assisted techniques. The information presented is intended to assist researchers in selecting the most suitable synthetic route based on factors such as yield, reaction time, and environmental impact.
The primary and most established method for synthesizing this compound is a two-step process. The first step is the Hantzsch synthesis of the corresponding 1,4-dihydropyridine intermediate, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. This is followed by an oxidation step to aromatize the dihydropyridine ring to the final pyridine derivative.
Step 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
The Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde (in this case, formaldehyde or a precursor), a β-ketoester (ethyl acetoacetate), and a nitrogen source (typically ammonia or an ammonium salt)[1][2].
Reaction Scheme:
Caption: General scheme of the Hantzsch dihydropyridine synthesis.
A variety of reaction conditions have been reported for this initial step, including conventional heating and microwave-assisted methods.
| Method | Aldehyde Source | Ammonia Source | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating 1 | Paraformaldehyde | Ammonium acetate | Methanol | 80 °C | 15 min | 79% | [3] |
| Conventional Heating 2 | Formaldehyde (aq.) | Ammonia (aq.) | Ethanol | Reflux | 30 min | N/A | [4] |
| Microwave-Assisted | Aldehyde | Ammonia | Ethanol | N/A | 4 min | 15-52% | [1] |
| Solvent-Free (Catalytic) | Aromatic Aldehyde | Ammonium acetate | None | 90 °C | N/A | High | [5] |
Step 2: Oxidation of Dihydropyridine to Pyridine
The second step involves the aromatization of the Hantzsch ester. Various oxidizing agents and conditions can be employed for this transformation.
Reaction Scheme:
Caption: General scheme for the oxidation of the dihydropyridine intermediate.
The choice of oxidizing agent can significantly impact the reaction conditions, yield, and overall greenness of the synthesis.
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |
| Ferric Chloride (FeCl₃·6H₂O) | Water | Reflux | N/A | N/A | [6] |
| Laccase/ABTS | Methanol/Buffer | 50 °C | 5 h | 94% | [3] |
| Sodium Nitrite/Acetic Acid | Acetic Acid | N/A | N/A | N/A | [7] |
| DMSO | DMSO | N/A | N/A | High | [8] |
Experimental Protocols
Protocol 1: Conventional Hantzsch Synthesis and Laccase-Catalyzed Oxidation[3]
Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
-
To an oven-dried 10 mL vial equipped with a magnetic stirrer, add paraformaldehyde (30 mg, 1 mmol), ethyl acetoacetate (260 mg, 2 mmol), and ammonium acetate (116 mg, 1.5 mmol).
-
Seal the vial and stir the reaction mixture at 80 °C for 15 minutes.
-
After completion, add ice-cold water (10 mL) and induce crystallization by scratching.
-
Filter the precipitate and recrystallize from methanol to obtain the product as a canary yellow powder (200 mg, 79% yield).
Step 2: Laccase-Catalyzed Oxidation to this compound
-
In a suitable flask, dissolve the synthesized dihydropyridine (1 mmol) in methanol (3 mL).
-
Add acetate buffer (0.2 M, pH 4.37, 30 mL), laccase from Trametes versicolor (168 U, 12 mg), and ABTS diammonium salt (6.9 mg, 0.0125 mmol).
-
Stir the mixture at 50 °C for 5 hours.
-
Extract the reaction mixture with dichloromethane (7 x 20 mL).
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash chromatography on SiO₂ to yield the final product (94% yield).
Protocol 2: Hantzsch Synthesis and Ferric Chloride Oxidation[6]
Step 1: Synthesis of Dihydropyridine Intermediate
-
In a 25-mL round-bottomed flask, charge ethyl acetoacetate (2.0 mmol), an appropriate aldehyde (e.g., 2-chloroquinoline-3-carboxaldehyde, 1.0 mmol), and ammonium acetate (1.0 mmol).
-
Add 5 mL of water and reflux the mixture until the reaction is complete (monitored by TLC).
-
Treat the reaction mixture with a brine solution and extract with ethyl acetate.
-
Evaporate the solvent and recrystallize the crude yellow product from ethanol to yield the dihydropyridine (85% yield in the cited example).
Step 2: Ferric Chloride Oxidation
-
To the obtained 1,4-dihydropyridine (1 mmol), add a solution of FeCl₃·6H₂O (0.1 mmol) in 5 mL of water.
-
Stir the reaction mixture under reflux until no starting material is detected.
-
Cool the mixture to room temperature, quench with 20 mL of H₂O, and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
Protocol 3: Microwave-Assisted Hantzsch Synthesis[1]
-
In a microwave-safe vessel, combine the aldehyde (15 mmol), ethyl acetoacetate (43 mmol), ammonia (30 mmol), and ethanol (3 mL).
-
Irradiate the mixture in a domestic microwave oven for 4 minutes.
-
The reported yields for this method range from 15% to 52%.
Comparison Summary
The Hantzsch synthesis remains the most reliable and versatile method for obtaining this compound.
-
Conventional heating methods offer good to excellent yields and are procedurally straightforward. The use of paraformaldehyde and ammonium acetate provides a high yield of the dihydropyridine intermediate.
-
Microwave-assisted synthesis significantly reduces reaction times, although yields can be variable. This method is particularly advantageous for rapid library synthesis and reaction optimization.
-
The choice of oxidizing agent in the second step is crucial.
-
Laccase-catalyzed oxidation represents a green and highly efficient method, providing excellent yields under mild conditions.
-
Ferric chloride is an inexpensive and readily available oxidizing agent, though it may require more rigorous purification.
-
Other methods using reagents like sodium nitrite or DMSO are also effective but may involve harsher conditions or more complex workups.
-
For researchers prioritizing high yields and environmentally friendly conditions, the combination of a conventional Hantzsch synthesis followed by laccase-catalyzed oxidation appears to be an optimal route. For high-throughput synthesis and rapid exploration of derivatives, microwave-assisted methods offer a significant time advantage. The selection of the most appropriate synthetic strategy will ultimately depend on the specific requirements of the research, including scale, desired purity, available equipment, and environmental considerations.
References
- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fcs.wum.edu.pk [fcs.wum.edu.pk]
A Comparative Guide to Dihydropyridine Derivatives: Focus on Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and other prominent dihydropyridine derivatives. While direct comparative performance data for this compound is limited in publicly available literature, this document summarizes its chemical context and contrasts the performance of structurally related and clinically significant dihydropyridine calcium channel blockers, supported by experimental data from various studies.
Introduction to Dihydropyridine Derivatives
Dihydropyridines (DHPs) are a class of organic compounds based on the 1,4-dihydropyridine scaffold. They are renowned for their potent L-type calcium channel blocking activity, which has led to their widespread use in the treatment of cardiovascular diseases such as hypertension and angina.[1][2] The therapeutic effect of DHPs stems from their ability to inhibit the influx of extracellular calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1]
This compound is a pyridine derivative, often synthesized through the oxidation of its corresponding 1,4-dihydropyridine precursor, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, a classic Hantzsch ester.[3][4] While the 1,4-dihydropyridine form is typically the pharmacologically active moiety responsible for calcium channel blockade, the oxidized pyridine form represents a key metabolite.[3] Understanding the structure-activity relationship (SAR) across this chemical space is crucial for the design of novel therapeutics with improved efficacy and safety profiles.
Comparative Performance of Dihydropyridine Derivatives
The following tables summarize quantitative data on the performance of various well-established dihydropyridine derivatives, providing a benchmark for comparison. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Calcium Channel Blocking Activity of Dihydropyridine Derivatives
| Derivative | Assay Type | Cell/Tissue Type | IC50 / pEC50 | Reference Compound | IC50 of Reference | Source(s) |
| Nifedipine | Depolarization-induced contraction | Rat Aorta | 2.9 nM | - | - | [5] |
| Amlodipine | Mineralocorticoid Receptor Antagonism | - | 7.4 µM | - | - | [6] |
| Felodipine | Mineralocorticoid Receptor Antagonism | - | 160-450 nM | Eplerenone | Similar | [6] |
| Nimodipine | Mineralocorticoid Receptor Antagonism | - | 160-450 nM | Eplerenone | Similar | [6] |
| Nitrendipine | Mineralocorticoid Receptor Antagonism | - | 160-450 nM | Eplerenone | Similar | [6] |
| SQ 32,547 | Depolarization-induced contraction | Rat Aorta | 5.5 nM | Nifedipine | 2.9 nM | [5] |
| SQ 32,926 | Depolarization-induced contraction | Rat Aorta | 8.1 nM | Nifedipine | 2.9 nM | [5] |
| Novel DHP (Cmpd 5) | K+-induced contraction | Porcine Coronary Artery | pEC50: 6.46±0.07 | Verapamil | pEC50: 6.97±0.15 | [7] |
| Novel DHP (Cmpd 6) | K+-induced contraction | Porcine Coronary Artery | pEC50: 6.35±0.10 | Verapamil | pEC50: 6.97±0.15 | [7] |
Table 2: Pharmacokinetic Properties of Selected Dihydropyridine Derivatives
| Derivative | Bioavailability (%) | Time to Peak Plasma (Tmax, h) | Elimination Half-life (t½, h) | Protein Binding (%) |
| Nifedipine | 45-75 | 0.5-2 | 2-5 | 92-98 |
| Amlodipine | 64-90 | 6-12 | 30-50 | ~97.5 |
| Felodipine | ~15 | 2.5-5 | 11-16 | >99 |
| Nimodipine | ~13 | 1 | 8-9 | >95 |
| Lercanidipine | ~10 | 1.5-3 | 8-10 | >98 |
Note: Data compiled from various pharmacology resources.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for dihydropyridine calcium channel blockers is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle.
Caption: Signaling pathway of dihydropyridine action in vascular smooth muscle.
A typical workflow for evaluating novel dihydropyridine derivatives involves a series of in vitro and in vivo assays.
Caption: Experimental workflow for evaluating new dihydropyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dihydropyridine derivatives. Below are outlines of key experimental protocols.
4.1. Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the dihydropyridine receptor on the L-type calcium channel.
-
Objective: To determine the IC50 and Ki values of a test compound.
-
Materials:
-
Membrane preparation from a tissue source rich in L-type calcium channels (e.g., rat brain or heart).
-
Radioligand (e.g., [³H]nitrendipine or [³H]PN200-110).
-
Test dihydropyridine derivative and a reference compound (e.g., nifedipine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
4.2. In Vitro Calcium Imaging Assay
This functional assay measures the ability of a compound to inhibit calcium influx into cells upon depolarization.
-
Objective: To determine the functional inhibitory potency (IC50) of a test compound on L-type calcium channels.
-
Materials:
-
A cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the channel subunits).
-
A fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Depolarizing solution (e.g., HBSS with high potassium concentration).
-
Test dihydropyridine derivative and a reference compound.
-
A fluorescence plate reader or a fluorescence microscope.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open the voltage-gated calcium channels.
-
Measure the change in fluorescence intensity, which corresponds to the influx of calcium.
-
The inhibitory effect of the test compound is quantified by the reduction in the fluorescence signal.
-
IC50 values are calculated from the concentration-response curves.
-
Structure-Activity Relationship (SAR) of Dihydropyridines
The biological activity of 1,4-dihydropyridine derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
The 1,4-dihydropyridine ring is essential for activity. Oxidation to the pyridine ring generally leads to a loss of calcium channel blocking activity.[3]
-
Substituents at the C3 and C5 positions: Ester groups are generally optimal for activity. Asymmetrical esters can enhance potency and modulate the pharmacokinetic profile.[2]
-
The substituent at the C4 position: An aryl group, typically a substituted phenyl ring, is crucial for high potency. Electron-withdrawing groups on the phenyl ring, particularly at the ortho or meta positions, often enhance activity.[2]
-
Substituents at the N1 position: This position is generally unsubstituted (NH).
-
Substituents at the C2 and C6 positions: Small alkyl groups, such as methyl groups, are preferred for optimal activity.
Conclusion
While this compound is a known chemical entity, its pharmacological profile as a pyridine derivative suggests it is likely an inactive metabolite of its corresponding 1,4-dihydropyridine precursor. The guide highlights the extensive research and well-established performance of various 4-aryl-1,4-dihydropyridine derivatives as potent calcium channel blockers. The provided data tables and experimental protocols offer a framework for the evaluation and comparison of novel dihydropyridine candidates. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential biological activities beyond its role as a metabolite.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE | 1149-24-2 [chemicalbook.com]
- 5. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates. [vivo.weill.cornell.edu]
- 6. Hantzsch-Type dihydropyridines and Biginelli-type tetra-hydropyrimidines: a review of their chemotherapeutic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The influence of the ester function on the vasodilating activity of 1,4-dihydro-2,6-dimethyl-4-nitrophenyl-pyridine-3,5-dicarboxylates (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Reactivity of Hantzsch Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, Hantzsch esters represent a versatile class of compounds, primarily utilized as mild reducing agents in a variety of organic transformations. Their structural similarity to the NADH coenzyme has propelled their use in biomimetic reductions, particularly in transfer hydrogenations and, more recently, in the burgeoning field of photoredox catalysis. This guide provides an objective comparison of the reactivity of different Hantzsch esters, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Reactivity in Transfer Hydrogenation
Hantzsch esters are widely employed as hydride donors for the reduction of unsaturated functionalities such as carbon-carbon, carbon-oxygen, and carbon-nitrogen double bonds.[1] The reactivity of a Hantzsch ester is influenced by its molecular structure, particularly the substituents at the 2, 6, and 3,5-positions of the dihydropyridine ring.
Influence of 3,5-Ester Groups
The steric and electronic properties of the ester groups at the 3 and 5 positions of the dihydropyridine ring can significantly impact the efficiency and stereoselectivity of the reduction. An investigation into the enantioselective transfer hydrogenation of enones revealed a trend of improved enantioselectivity with an increase in the steric bulk of the ester functionality.
| Hantzsch Ester 3,5-Substituent (R) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ethyl (Et) | 96 | 74 |
| Isopropyl (i-Pr) | 78 | 78 |
| tert-Butyl (t-Bu) | 86 | 91 |
| Table 1: Effect of 3,5-dicarboxylate ester bulk on the enantioselective reduction of a cyclic enone. Data sourced from Macmillan Group research.[2] |
Comparison of Hantzsch Ester Analogues
Modifications to the core structure of the Hantzsch ester can lead to reagents with different reactivity profiles and improved practical utility. For instance, a bis-methylamido Hantzsch dihydropyridine (HAH) has been shown to be an effective transfer hydrogenation reagent for α,β-unsaturated ketones, with the significant advantage of easier purification compared to the traditional diethyl Hantzsch ester.[3]
| Reductant | Substrate | Yield (%) |
| Diethyl Hantzsch Ester | Dehydrorheosmin | >80 |
| Hantzsch Amido Dihydropyridine (HAH) | Dehydrorheosmin | >80 |
| Hantzsch Amido Dihydropyridine (HAH) | Dehydrozingerone | 89 |
| Table 2: Comparison of yields for the reduction of α,β-unsaturated ketones with diethyl Hantzsch ester and Hantzsch amido dihydropyridine (HAH). Data highlights the comparable reactivity and high yields achieved with HAH without the need for column chromatography for purification.[3] |
In the asymmetric transfer hydrogenation of α-ketoesters, the choice of Hantzsch ester also plays a crucial role. A study comparing different esters found that the diisobutyl Hantzsch ester provided the highest reaction rate without a significant compromise in enantioselectivity.[4]
| Hantzsch Ester Analogue | Reaction Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| Diethyl | 24 | 85 | 91:9 |
| Diisobutyl | 12 | 90 | 91:9 |
| Di-tert-butyl | 48 | 70 | 90:10 |
| Table 3: Comparison of different Hantzsch esters in the copper-catalyzed asymmetric transfer hydrogenation of a tert-butyl-α-ketoester. The diisobutyl ester demonstrates a significantly faster reaction rate.[4] |
Role in Photocatalysis
In recent years, Hantzsch esters have gained prominence in the field of visible-light photoredox catalysis, where they can function as terminal reductants, donating both an electron and a proton.[5][6] Interestingly, some studies have shown that Hantzsch esters can undergo single-electron transfer upon visible-light irradiation even in the absence of a dedicated photocatalyst.[5] Furthermore, 4-alkyl-substituted Hantzsch esters have been utilized as alkyl radical precursors under photocatalytic conditions.[7]
Reaction Mechanisms
The reactivity of Hantzsch esters in reduction reactions is generally understood to proceed through one of several pathways, with the single-step hydride transfer being the most common under thermal conditions.[8]
Figure 1. Simplified diagrams comparing the thermal hydride transfer mechanism and a general photocatalytic cycle involving Hantzsch esters.
Experimental Protocols
General Procedure for Hantzsch Ester Synthesis
The classical Hantzsch dihydropyridine synthesis involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[9]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (12 mmol)
-
Ethanol (25 mL)
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Procedure for Transfer Hydrogenation of α,β-Unsaturated Ketones
This protocol provides a general method for the reduction of activated C=C bonds using a Hantzsch ester.
Materials:
-
α,β-Unsaturated ketone (1 mmol)
-
Hantzsch ester (1.2 mmol)
-
Chiral catalyst (e.g., chiral phosphoric acid or secondary amine, 5-20 mol%)
-
Solvent (e.g., toluene, chloroform, 5 mL)
Procedure:
-
To a solution of the α,β-unsaturated ketone and the chiral catalyst in the chosen solvent, the Hantzsch ester is added.
-
The reaction mixture is stirred at the specified temperature (ranging from -25 °C to room temperature) and monitored by TLC.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired saturated ketone.
Figure 2. General experimental workflows for the synthesis of Hantzsch esters and their application in transfer hydrogenation reactions.
References
- 1. Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. | Semantic Scholar [semanticscholar.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. A Hantzsch Amido Dihydropyridine as a Transfer Hydrogenation Reagent for α,β-Unsaturated Ketones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Dihydropyridine Derivatives: Efficacy and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and tolerability of several key dihydropyridine derivatives, a class of calcium channel blockers widely used in the management of hypertension. The information presented is collated from a range of clinical studies to support researchers, scientists, and drug development professionals in their understanding of these compounds.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from comparative clinical trials of prominent dihydropyridine derivatives.
Table 1: Antihypertensive Efficacy
| Dihydropyridine Derivative | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Population | Study Duration |
| Amlodipine | 5-10 mg/day | 18.0 - 22.99 | 10.0 - 13.88 | Mild to moderate hypertensive patients.[1] Hypertensive patients with ischemic stroke.[2] | 4-12 weeks |
| Lercanidipine | 10-20 mg/day | 21.8 | 9.1 | Hypertensive patients with ischemic stroke.[2] | 4 weeks |
| Nifedipine GITS | 30-60 mg/day | 19.0 - 22.0 | 12.0 - 14.0 | African Americans with stages 1 and 2 hypertension.[3] | 8 weeks |
| Cilnidipine | 10-20 mg/day | 19.6 - 22.60 | 13.26 | Patients with essential hypertension.[2] | 12 weeks |
Note: Blood pressure reductions can vary based on the baseline blood pressure and patient population.
Table 2: Key Tolerability and Side Effect Profiles
| Dihydropyridine Derivative | Incidence of Pedal Edema (%) | Incidence of Any Adverse Reaction (%) | Key Tolerability Findings |
| Amlodipine | 9.8 - 33.3.[4] | 71 - 77.[5] | Higher incidence of edema compared to lercanidipine.[6][7] |
| Lercanidipine | Significantly lower than amlodipine.[4][6] | 60.1 - 61.[5][8] | Associated with a lower risk of peripheral edema and treatment withdrawal due to this side effect compared to first-generation dihydropyridines.[9][10] |
| Nifedipine GITS | Higher than lercanidipine. | 83.[5] | Ranked highest in inducing peripheral edema in a network meta-analysis.[11] |
| Cilnidipine | Significantly less than amlodipine.[12] | Lower than amlodipine.[12] | Shows a favorable safety profile with a lower incidence of pedal edema and palpitations compared to amlodipine.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols employed in the clinical evaluation of dihydropyridine derivatives.
Protocol for a Randomized, Double-Blind, Parallel-Group Efficacy and Tolerability Trial
This protocol outlines a typical study to compare the efficacy and tolerability of different dihydropyridine derivatives.[4][6]
-
Objective: To compare the antihypertensive efficacy and tolerability of Dihydropyridine A versus Dihydropyridine B in patients with mild to moderate essential hypertension.
-
Study Design: A prospective, randomized, double-blind, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure ≥95 mmHg and <110 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe comorbidities (e.g., severe renal or hepatic impairment), and contraindications to calcium channel blockers.
-
-
Randomization and Blinding: Eligible patients are randomly assigned to receive either Dihydropyridine A or Dihydropyridine B. Both patients and investigators are blinded to the treatment allocation.
-
Treatment:
-
Initial doses are administered once daily (e.g., Amlodipine 5 mg, Lercanidipine 10 mg).
-
Dose titration is permitted at specified intervals (e.g., 4 and 8 weeks) if the target blood pressure (e.g., <140/90 mmHg) is not achieved.[6]
-
-
Efficacy Assessment:
-
Blood pressure (systolic and diastolic) is measured at baseline and at regular follow-up visits (e.g., 2, 4, 8, and 12 weeks).
-
Measurements are typically taken in the sitting position after a rest period.
-
Ambulatory blood pressure monitoring (ABPM) may be used for a more comprehensive assessment.
-
-
Tolerability and Safety Assessment:
-
Tolerability is assessed by recording all adverse events reported by the patients at each follow-up visit. The incidence of specific side effects, such as pedal edema, headache, and flushing, is a key focus.
-
Routine laboratory tests (e.g., blood chemistry, urinalysis) are performed at baseline and at the end of the study.
-
-
Statistical Analysis:
-
The primary efficacy endpoint is the change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period.
-
The incidence of adverse events is compared between the treatment groups.
-
Appropriate statistical tests (e.g., t-test, chi-square test) are used for analysis.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Dihydropyridine Derivatives
Dihydropyridine calcium channel blockers exert their primary effect by binding to and blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.
Caption: Simplified signaling pathway of dihydropyridine derivatives in vascular smooth muscle cells.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and tolerability of different dihydropyridine derivatives.
Caption: A typical experimental workflow for a comparative clinical trial of dihydropyridines.
References
- 1. Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension: A Consensus Document From the Hypertension Academic Research Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of lercanidipine versus amlodipine in hypertensive patients with cerebral ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A randomized comparison between lercanidipine and amlodipine for efficacy and tolerability in patients with essential hypertension | Semantic Scholar [semanticscholar.org]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. ijbcp.com [ijbcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Hypertension Research Tools: The Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Measuring the efficacy of antihypertensive therapy by ambulatory blood pressure monitoring in the primary care setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate against literature methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational molecular scaffolds is paramount. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, is a prime example. This guide provides a comparative analysis of established literature methods for its synthesis, offering a side-by-side look at reaction parameters and yields to inform methodology selection.
The primary route to this compound is the Hantzsch pyridine synthesis, a well-established multi-component reaction.[1] This reaction typically involves the condensation of an aldehyde (commonly formaldehyde or a precursor like paraformaldehyde), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (Hantzsch ester), which is subsequently oxidized to the desired pyridine derivative.[1]
This guide explores variations of the Hantzsch synthesis, including classical thermal methods, microwave-assisted protocols, and different approaches to the final oxidation step. The objective is to provide a clear, data-driven comparison to aid in the selection of the most suitable synthetic strategy based on factors such as yield, reaction time, and experimental simplicity.
Comparative Analysis of Synthesis Methods
The following table summarizes quantitative data from various literature-reported methods for the synthesis of this compound and its 1,4-dihydropyridine precursor.
| Method | Key Reagents | Reaction Conditions | Product | Yield (%) | Reference |
| Classical Hantzsch Synthesis | Formaldehyde (aq.), Ethyl acetoacetate, Ammonia (aq.), Ethanol | Reflux, 30 min | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | - | [2] |
| Modified Hantzsch Synthesis | Paraformaldehyde, Ethyl acetoacetate, Ammonium acetate | 80 °C | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | 79 | [3] |
| Microwave-Assisted Hantzsch | An aldehyde, a β-ketoester, and aqueous ammonium hydroxide in ethanol | Microwave irradiation, 4 min | Dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates | 15-52 | [4] |
| Oxidation with FeCl₃ | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, FeCl₃·6H₂O | Reflux in water | This compound | - | [5] |
| Laccase-Catalyzed Oxidation | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, Laccase, ABTS | Methanol, Acetate buffer (pH 4.37), 5 h | This compound | 83-90 | [3] |
| One-Pot Laccase-Catalyzed Method | Paraformaldehyde, Ethyl acetoacetate, Ammonium acetate, Laccase, ABTS | Sequential reaction, 15 min then 5 h | This compound | 53-67 | [3] |
Experimental Protocols
Method 1: Classical Hantzsch Synthesis of the 1,4-Dihydropyridine Intermediate
This protocol is adapted from a standard procedure for the Hantzsch reaction.
Materials:
-
Aqueous formaldehyde (37% in water, 10-15% methanol)
-
Ethyl acetoacetate
-
Concentrated aqueous ammonia (25% in water)
-
Ethanol
Procedure:
-
In a round-bottomed flask, a mixture of aqueous formaldehyde (18.70 mmol), ethyl acetoacetate (39.06 mmol), and concentrated aqueous ammonia (82.97 mmol) in ethanol (2.0 mL) is prepared.[2]
-
The reaction mixture is heated at reflux for 30 minutes.[2]
-
After cooling, the precipitate of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is collected by filtration.[2]
-
The crude product is rinsed with chilled ethanol and can be further purified by recrystallization from ethanol.[2]
Method 2: Microwave-Assisted Hantzsch Synthesis
This method utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Aldehyde (e.g., formaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Aqueous ammonium hydroxide
-
Ethanol
Procedure:
-
A mixture of the aldehyde (15 mmol), alkyl acetoacetate (43 mmol), and ammonia (30 mmol) in ethanol (3 mL) is prepared in a suitable microwave reactor vessel.[4]
-
The mixture is subjected to microwave irradiation for 4 minutes.[4]
-
After cooling, the product is isolated. The yield for 4-aryl derivatives using this method is reported to be in the range of 15-52%.[4]
Method 3: Oxidation of the 1,4-Dihydropyridine Intermediate using Ferric Chloride
This protocol describes the aromatization of the Hantzsch ester to the final pyridine product.
Materials:
-
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of FeCl₃·6H₂O (0.1 mmol) in water (5 ml) is added to the 1,4-dihydropyridine (1 mmol).[5]
-
The reaction mixture is stirred under reflux until the starting material is no longer detected by TLC.[5]
-
Upon completion, the mixture is cooled to room temperature and quenched with 20 ml of water.[5]
-
The mixture is neutralized with a saturated aqueous solution of NaHCO₃ and then extracted with ethyl acetate.[5]
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield this compound.[5]
Visualizing the Synthesis and Workflow
To better illustrate the relationships between the different stages of synthesis and the overall experimental approach, the following diagrams are provided.
Caption: The Hantzsch Pyridine Synthesis Pathway.
Caption: General Experimental Workflow for Synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. sciforum.net [sciforum.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antihypertensive Activity of Nifedipine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive activity of the calcium channel blocker nifedipine and its structural analogues. The information presented is curated from preclinical and clinical studies to support research and development in cardiovascular therapeutics.
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2][3] Its therapeutic effect is achieved by inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac muscle, leading to peripheral arterial vasodilation and a subsequent reduction in blood pressure.[2][3] The development of nifedipine analogues has been focused on improving its pharmacokinetic profile, enhancing potency, and reducing adverse effects. This guide offers a comparative analysis of the antihypertensive efficacy of nifedipine and several of its analogues, supported by experimental data.
Mechanism of Action: L-type Calcium Channel Blockade
Nifedipine and its analogues exert their antihypertensive effects primarily by blocking L-type calcium channels in vascular smooth muscle.[2][4] This inhibition prevents the influx of calcium ions that are necessary for muscle contraction, leading to vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure.[3]
Comparative Antihypertensive Activity
The following table summarizes the in vitro and in vivo antihypertensive activities of nifedipine and several of its analogues. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and efficacy.
| Compound | Animal Model | Route of Administration | Dose/Concentration | Antihypertensive Effect | Reference |
| Nifedipine | Spontaneously Hypertensive Rats (SHR) | Oral | 10 mg/kg | Significant reduction in systolic blood pressure | [4] |
| Frog Atrial Fibers (in vitro) | - | IC50 = 0.2 µM | Inhibition of slow inward current | [5] | |
| Hypertensive Patients | Oral (capsule) | 10 mg | Effective in lowering blood pressure | [6] | |
| Nicardipine | Spontaneously Hypertensive Rats (SHR) | Oral | - | Potent and long-lasting hypotensive action | [7] |
| Frog Atrial Fibers (in vitro) | - | IC50 = 1 µM | Inhibition of slow inward current | [5] | |
| Analogue 6g (ethyl and n-butyl ester) | Guinea-pig ileal smooth muscle (in vitro) | - | IC50 = 1.32 x 10⁻⁹ M | Calcium channel antagonist activity | [8] |
| PPK-12 | tSA-201 cells (in vitro) | - | IC50 ≈ 1 µM | L-type calcium channel block | [9][10] |
| PPK-5 | tSA-201 cells (in vitro) | - | IC50 ≈ 40 µM | L-type calcium channel block (40-fold selectivity for T-type) | [9][10] |
| OPC-13340 | Spontaneously Hypertensive Rats (SHR) | Oral | - | More potent and longer-acting than nicardipine | [7] |
| Methyl 1,4-dihydro-4,4-dimethyl-1-pyridinepropanoate (2-1) | Spontaneously Hypertensive Rat (SHR) | Intraperitoneal | 30 mg/kg | Lowered blood pressure by 71 mmHg for >24h | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to assess the antihypertensive activity of nifedipine and its analogues.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is widely used to evaluate the blood pressure-lowering effects of compounds in a genetic model of hypertension.
Key Steps:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used and well-validated model for essential hypertension.[1][2][4][7]
-
Blood Pressure Measurement: The tail-cuff method is a non-invasive technique for repeated measurement of systolic blood pressure in conscious rats.[11][12] For more precise measurements, intra-arterial catheters can be used in anesthetized animals.[13][14]
-
Drug Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).[2][4]
-
Data Collection: Blood pressure and heart rate are monitored at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
In Vitro Calcium Channel Blocking Activity Assay
This assay directly measures the ability of a compound to block calcium channels in isolated tissues or cells.
Key Steps:
-
Preparation: Isolated tissues such as aortic rings or ileal smooth muscle are mounted in an organ bath containing a physiological salt solution.[8][15][16] Alternatively, cell lines expressing specific calcium channel subtypes can be used.[9][17]
-
Contraction Induction: The tissue is stimulated to contract by adding a high concentration of potassium chloride (KCl) or a specific agonist, which induces calcium influx.
-
Compound Addition: The test compound is added to the bath at various concentrations.
-
Measurement of Relaxation: The inhibitory effect of the compound on the induced contraction is measured, and the concentration that produces 50% inhibition (IC50) is calculated.[8] This provides a measure of the compound's potency as a calcium channel blocker.
Conclusion
The development of nifedipine analogues has led to compounds with enhanced potency, longer duration of action, and improved side-effect profiles compared to the parent drug. The data presented in this guide highlights the diversity of antihypertensive activity within the dihydropyridine class. The provided experimental protocols offer a foundation for the continued screening and development of novel antihypertensive agents targeting L-type calcium channels. For drug development professionals, the structure-activity relationships suggested by these comparisons can guide the design of future calcium channel blockers with optimized therapeutic properties.
References
- 1. Synthesis and antihypertensive activity of 1,4-dihydropyridine derivatives with a 4-(disubstituted phenyl) ring and an aminoalkyl ester group: highly potent and long-lasting calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive dihydropyridines with 1,4,4-trisubstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of new dihydropyridine derivatives on phenylephrine-raised blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose response and length of action of nifedipine capsules and tablets in patients with essential hypertension: a randomised crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive activity of OPC-13340, a new potent and long-acting dihydropyridine calcium antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and calcium channel antagonist activity of nifedipine analogues with methylthioimidazole substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iworx.com [iworx.com]
- 14. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Spectroscopic Deep Dive: Comparing Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate with Its Foundational Precursors
In the realm of heterocyclic chemistry, the synthesis of pyridine derivatives is a cornerstone of pharmaceutical and materials science research. Among these, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate stands out as a versatile scaffold. This guide provides a comprehensive spectroscopic comparison of this target molecule with its fundamental precursors—ethyl acetoacetate, formaldehyde, and an ammonia source—offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors, facilitating a clear and objective comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.7 | s | 1H | Pyridine-H (C4-H) |
| 4.08 | q | 4H | -OCH₂CH₃ | |
| 2.84 | s | 6H | Ar-CH₃ | |
| 1.23 | t | 6H | -OCH₂CH₃ | |
| Ethyl Acetoacetate (Keto form) | 4.19 | q | 2H | -OCH₂CH₃ |
| 3.44 | s | 2H | -COCH₂CO- | |
| 2.27 | s | 3H | -COCH₃ | |
| 1.28 | t | 3H | -OCH₂CH₃ | |
| Ethyl Acetoacetate (Enol form) | 12.05 | s | 1H | Enolic OH |
| 5.03 | s | 1H | =CH- | |
| 4.17 | q | 2H | -OCH₂CH₃ | |
| 1.99 | s | 3H | =C(OH)CH₃ | |
| 1.27 | t | 3H | -OCH₂CH₃ | |
| Formaldehyde (in D₂O) | ~4.8 | s | 2H | -CH₂(OH)₂ (Methylene glycol) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound | 167.1 | C=O |
| 156.1 | C2, C6 | |
| 143.3 | C4 | |
| 126.3 | C3, C5 | |
| 61.7 | -OCH₂CH₃ | |
| 23.1 | Ar-CH₃ | |
| 13.7 | -OCH₂CH₃ | |
| Ethyl Acetoacetate (Keto form) | 200.7 | Ketone C=O |
| 167.2 | Ester C=O | |
| 61.4 | -OCH₂CH₃ | |
| 50.1 | -COCH₂CO- | |
| 30.0 | -COCH₃ | |
| 14.1 | -OCH₂CH₃ | |
| Ethyl Acetoacetate (Enol form) | 172.1 | Ester C=O |
| 158.4 | =C(OH)- | |
| 90.0 | =CH- | |
| 60.0 | -OCH₂CH₃ | |
| 20.2 | =C(OH)CH₃ | |
| 14.2 | -OCH₂CH₃ | |
| Formaldehyde (in D₂O) | ~82-85 | -CH₂(OH)₂ (Methylene glycol) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 2982 | C-H stretch (alkane) |
| 1721[1] | C=O stretch (ester) | |
| 1591, 1557 | C=C, C=N stretch (aromatic) | |
| 1223, 1120 | C-O stretch (ester) | |
| Ethyl Acetoacetate | 2980 | C-H stretch (alkane) |
| 1745, 1720 | C=O stretch (ester, ketone) | |
| 1650 | C=C stretch (enol) | |
| 1250-1000 | C-O stretch | |
| Formaldehyde | 2900-2700 | C-H stretch |
| 1740-1720 | C=O stretch |
Table 4: Mass Spectrometry (MS) and UV-Vis Data
| Compound | m/z (EI+) | λmax (nm) [Solvent] |
| This compound | 251 (M⁺), 222, 206, 178 | ~270, ~350 [Ethanol] |
| Ethyl Acetoacetate | 130 (M⁺), 88, 43 | 245 [Ethanol] |
| Formaldehyde | 30 (M⁺), 29, 28 | 285 (n→π), 185 (π→π) [Gas phase] |
Experimental Protocols
The synthesis of this compound is classically achieved through the Hantzsch pyridine synthesis.[2][3]
Synthesis of this compound:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (2 equivalents), formaldehyde (1 equivalent, typically as a 37% aqueous solution), and a source of ammonia such as ammonium acetate or aqueous ammonia (1 equivalent). Ethanol is commonly used as the solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the precipitation of the crude 1,4-dihydropyridine intermediate. The precipitate is collected by filtration, washed with water, and dried.
-
Aromatization: The isolated 1,4-dihydropyridine intermediate is then oxidized to the final pyridine product. This can be achieved using various oxidizing agents, such as nitric acid, chromium trioxide, or simply by bubbling air through the reaction mixture in the presence of a catalyst like copper(II) acetate. A common laboratory procedure involves dissolving the dihydropyridine in glacial acetic acid and adding sodium nitrite portion-wise at room temperature.
-
Final Purification: The resulting this compound is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Electron ionization mass spectra (EI-MS) are recorded on a mass spectrometer, typically with an ionization energy of 70 eV.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer using a quartz cuvette. The solvent is chosen based on the solubility of the compound and its transparency in the desired wavelength range (e.g., ethanol, methanol, or acetonitrile).
Visualizing the Synthesis: The Hantzsch Pathway
The Hantzsch pyridine synthesis proceeds through a series of well-established steps, which can be visualized as a logical workflow.
Caption: The Hantzsch synthesis of this compound.
Conclusion
This guide provides a detailed spectroscopic comparison of this compound and its precursors. The tabulated data and experimental protocols offer a valuable resource for researchers in the field, enabling a deeper understanding of the structural transformations occurring during the Hantzsch pyridine synthesis. The distinct spectroscopic signatures of the starting materials, intermediates, and the final aromatic product provide a clear roadmap for reaction monitoring and product characterization.
References
Purity Assessment of Synthesized Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. High-Performance Liquid Chromatography (HPLC) is highlighted as a primary technique, with detailed experimental protocols and comparative data against alternative methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document aims to equip researchers with the necessary information to make informed decisions on purity analysis strategies during drug development and quality control processes.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical technique for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparative summary of HPLC, GC, and qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. |
| Applicability to Analyte | Well-suited for non-volatile and thermally labile compounds like this compound. | Requires the analyte to be volatile and thermally stable, or to be derivatized, which may not be ideal for this compound. | Applicable to any soluble compound with unique NMR signals. Provides structural confirmation alongside quantification. |
| Common Impurities Detected | Starting materials (e.g., ethyl acetoacetate, aldehyde), reaction intermediates, and by-products from the Hantzsch synthesis.[1] | Volatile impurities and residual solvents. | A wide range of organic impurities containing protons, as long as their signals do not overlap with the analyte's signals. |
| Limit of Detection (LOD) | Typically in the low ng to pg range. | Can reach pg to fg levels for volatile compounds. | Generally higher than chromatographic methods, in the µg to mg range. |
| Limit of Quantification (LOQ) | Typically in the high ng to µg range. | Can reach pg to ng levels. | Generally in the µg to mg range. |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 1% |
| Accuracy | High, dependent on the availability of a pure reference standard. | High, dependent on the availability of a pure reference standard. | High, can be a primary ratio method of measurement, potentially not requiring a specific reference standard of the analyte.[2][3] |
| Sample Throughput | Moderate, typical run times are 15-30 minutes. | High for simple mixtures, with run times often under 15 minutes. | Low to moderate, requires longer acquisition times for high precision. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method suitable for the purity assessment of this compound. This method is based on protocols developed for structurally similar compounds.[4]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.
Alternative Purity Assessment Method: Quantitative NMR (qNMR)
qNMR is a powerful technique that allows for the determination of purity without the need for a specific reference standard of the analyte.[5][6][7] An internal standard with a known purity and concentration is used for quantification.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity, stable, and having signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Pulse Sequence: A standard 90° pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and the decision-making involved in selecting a purity assessment method, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Decision tree for selecting a purity assessment method.
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 7. ethz.ch [ethz.ch]
Cross-Validation of Analytical Methods for Pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantitative and qualitative analysis of pyridine derivatives. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document focuses on the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering a summary of their performance, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Executive Summary
Pyridine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] Accurate and precise analytical methods are therefore essential for monitoring reaction progress, identifying impurities, and performing quantitative analysis during drug discovery, development, and quality control.[1] This guide explores the strengths and limitations of three primary analytical techniques—HPLC, GC, and UV-Vis Spectrophotometry—to assist researchers in selecting the most appropriate method for their specific application. While HPLC is often considered the premier method due to its high resolution and sensitivity, GC and UV-Vis spectrophotometry offer viable alternatives for specific analyses.[2]
Comparative Analysis of Analytical Methods
The performance of an analytical method is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3] The following tables summarize the performance characteristics of HPLC, GC, and UV-Vis spectrophotometry for the analysis of various pyridine derivatives, based on available experimental data.
Table 1: Performance Characteristics of HPLC Methods for Pyridine Derivatives
| Analyte | Column | Mobile Phase | Detection | Linearity (r²) | LOD | LOQ | Reference |
| Pyridine-3-azo-p-dimethylaniline | C18 (250 mm x 4.6 mm, 5 µm) | Gradient: 0.1% Formic acid in Water/Acetonitrile | PDA/UV (400-500 nm) | >0.999 | Not Reported | Not Reported | [2] |
| 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride | Hypersil BDS C18 (50mm×4.6mm) 3μm | 10mM ammonium acetate:acetonitrile (79:21, v/v) | LC/MS/MS | >0.999 | 0.3 ppm | Not Reported | [4] |
| Disodium Pyridine-2,6-dicarboxylate | Not Specified | Not Specified | Fluorescence | Not Reported | 0.04 nM | 0.14 nM | [5] |
| Isoniazid (acetohydrazide-pyridine) | Not Specified | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Performance Characteristics of GC Methods for Pyridine Derivatives
| Analyte | Column | Carrier Gas | Detection | Linearity (r) | LOD | Sampling | Reference |
| Pyridine in Air | DB-1 (30 m×250μm×0.25μm) | Not Specified | Not Specified | 0.9999 | 0.01 mg/m³ | GDX 502 tube adsorption | [6] |
| Niacin and impurities | HP-5ms (5%-phenyl)-methylpolysiloxane | Helium | MS (SIM mode) | Not Reported | Not Reported | Not Specified | [7] |
| Pyridine and other amines | Agilent CP-Wax 51 for Amines (0.22 mm x 25 m) | N₂ | FID | Not Reported | Not Reported | Not Specified | [8] |
Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Pyridine Derivatives
| Analyte | Wavelength (λmax) | Linearity Range | Precision (%CV) | LOD | Reference |
| Disodium Pyridine-2,6-dicarboxylate | Not Specified | 0.5 - 80 µM | Not Reported | 15.23 nM | [5] |
| Isoniazid (acetohydrazide-pyridine) | Not Specified | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative experimental protocols for HPLC, GC, and UV-Vis spectrophotometry based on established methods for pyridine derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the analysis of pyridine derivatives by reversed-phase HPLC.[2]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the specific pyridine derivative, typically determined using a UV-Vis spectrophotometer. For many azo dyes, this is in the range of 400-500 nm.[2]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography (GC) Protocol
This protocol is a general method for the separation of pyridine and related compounds.[8]
-
Instrumentation: A gas chromatograph equipped with a capillary column and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: Agilent CP-Wax 51 for Amines, 0.22 mm x 25 m fused silica WCOT (0.2 µm film thickness).
-
Temperature Program: Hold at 70 °C for 4 minutes, then ramp to 240 °C at a rate of 10 °C/min.
-
Carrier Gas: Nitrogen (N₂) at a pressure of 70 kPa (0.7 bar, 10 psi), with a linear velocity of 28 cm/s.
-
Injector: Splitter injector with a split ratio of 30 mL/min, at a temperature of 250 °C.
-
Detector: FID at a temperature of 250 °C.
-
Sample Size: 0.1 µL.
-
UV-Vis Spectrophotometry Protocol
This protocol outlines a general procedure for the quantitative analysis of pyridine derivatives using UV-Vis spectrophotometry.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the sample and does not absorb in the wavelength range of interest. Common solvents include ethanol, methanol, and water.[9]
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the pyridine derivative and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample at λmax and determine the concentration from the calibration curve.
-
Cross-Validation Workflow
Cross-validation is a critical step to ensure that different analytical methods provide comparable results.[3][10] This process is essential when transferring a method between laboratories or when a new method is intended to replace an existing one.[3] The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Caption: General workflow for analytical method cross-validation.
Conclusion
The choice of an analytical method for pyridine derivatives depends on various factors, including the specific properties of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. HPLC methods, particularly when coupled with mass spectrometry, offer high sensitivity and specificity for a wide range of pyridine derivatives.[4] GC methods are well-suited for volatile and thermally stable pyridine compounds.[8][11] UV-Vis spectrophotometry provides a simpler, more cost-effective, and often non-destructive method for quantitative analysis, although it may lack the specificity of chromatographic techniques.[2]
A thorough cross-validation of analytical methods is paramount in regulated environments to ensure data integrity and consistency. By following established guidelines and implementing robust experimental protocols, researchers can confidently select and validate the most appropriate analytical method for their specific needs in the analysis of pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. hjjkyyj.com [hjjkyyj.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Future of Dihydropyridines: An In Vitro Comparison of Novel Anticancer Candidates
For Immediate Release
In the dynamic landscape of drug discovery, the 1,4-dihydropyridine (DHP) scaffold, a cornerstone of cardiovascular medicine, is being reimagined for oncology.[1][2] Researchers are increasingly exploring the anticancer potential of novel DHP derivatives, moving beyond their traditional role as calcium channel blockers.[3][4] This guide offers a comparative analysis of the in vitro cytotoxic performance of emerging DHP compounds against established chemotherapeutic agents, supported by detailed experimental data and protocols for the scientific community.
Recent investigations have revealed that certain DHP derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines.[5][6][7] This has spurred the synthesis and evaluation of new analogues designed to enhance this anticancer activity.[8][9] This report synthesizes findings from recent preclinical studies, presenting a clear comparison of the efficacy of these novel compounds.
Comparative Cytotoxicity of Novel Dihydropyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several recently developed dihydropyridine compounds against various human cancer cell lines. These values, obtained from in vitro cytotoxicity assays, are presented alongside data for doxorubicin and cisplatin, two widely used chemotherapy drugs, to provide a benchmark for their potency. A lower IC50 value indicates greater cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference Comparator | Comparator IC50 (µM) |
| Compound 7a | MOLT-4 | 17.4 ± 2.0 | Cisplatin | Not specified |
| LS180 | 29.7 ± 4.7 | Cisplatin | Not specified | |
| Compound 7d | MCF-7 | 28.5 ± 3.5 | Cisplatin | Not specified |
| Compound A13 | Raji | < 1 | Doxorubicin | < 1 |
| K562 | < 1 | Doxorubicin | < 1 | |
| Fen | < 1 | Doxorubicin | < 1 | |
| HeLa | < 1 | Doxorubicin | < 1 | |
| Compound 3g | MCF-7 | 24.5 | Doxorubicin | Not specified |
Data sourced from multiple independent studies.[3][5][7][9]
The data indicate that some novel dihydropyridine derivatives, particularly Compound A13, exhibit potent cytotoxic activity comparable to the standard chemotherapeutic agent doxorubicin across multiple cancer cell lines.[3] Compounds 7a and 7d also demonstrate notable, albeit less potent, activity against MOLT-4, LS180, and MCF-7 cells.[5][7] These findings underscore the potential of the dihydropyridine scaffold as a template for the development of new anticancer agents.[6]
Key Experimental Methodologies
To ensure reproducibility and facilitate the comparative evaluation of novel compounds, a detailed understanding of the underlying experimental protocols is essential. The following section outlines the methodology for the widely used MTT assay for assessing cell viability and cytotoxicity.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay Protocol
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. The resulting formazan is insoluble and can be dissolved in a suitable solvent, with the absorbance of the colored solution being directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1-5×10⁴ cells per well in 90 µL of RPMI-1640 culture medium.[3] The plates are then incubated to allow for cell attachment.
-
Compound Treatment: The test dihydropyridine compounds are dissolved in a solvent such as DMSO and then diluted to various concentrations with the culture medium.[3] These dilutions are added to the wells, and the plates are incubated for a specified period (e.g., 24-72 hours). Control wells containing cells treated with the vehicle (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.[3]
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh solution of MTT (typically 5 mg/mL in PBS) is added to each well.[3] The plates are then incubated for a further period to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[3]
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in the evaluation of these novel compounds, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway.
Conclusion
The presented in vitro data highlight the promising potential of novel dihydropyridine derivatives as a new class of anticancer agents. The significant cytotoxicity exhibited by compounds such as A13 warrants further investigation, including mechanistic studies and in vivo evaluation. The detailed experimental protocols provided herein are intended to support the ongoing research and development efforts in this exciting field. As the structure-activity relationships of these compounds are further elucidated, the rational design of more potent and selective DHP-based cancer therapeutics is a tangible goal.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. brieflands.com [brieflands.com]
- 6. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, emphasizing safety and operational best practices. While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with care due to its relation to pyridine derivatives, which are often flammable, toxic, and irritant.[1][2]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A dust mask (e.g., N95) is recommended for handling the solid form. | To avoid inhalation of dust or vapors. |
In the event of a spill, prevent the product from entering drains. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations. It is recommended to treat this compound as hazardous waste.[1][2]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure solid, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][3]
-
Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1][4]
-
-
Waste Collection and Containerization:
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool and shaded.
-
-
Final Disposal:
Experimental Protocols Cited
This guidance is based on established safety protocols for handling chemical waste. Specific experimental procedures for the disposal of this compound, such as incineration, are highly specialized and should only be performed by licensed professionals.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Following these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact that can lead to irritation.[1][2] Inspect gloves for integrity before each use. |
| Respiratory Protection | NIOSH-approved N95 dust mask. | Required when handling the solid form to prevent inhalation of dust, which can cause respiratory irritation.[1] |
| Body Protection | Standard laboratory coat. | Provides a barrier against accidental skin contact. |
Safe Handling and Operational Plan
2.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the chemical.
-
If possible, weigh the compound directly into the reaction vessel or a tared container within a fume hood.
-
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by EHS personnel.
-
Disposal Plan
-
Waste Generation: All materials contaminated with this compound, including used gloves, bench paper, and empty containers, should be considered chemical waste.
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Final Disposal: Dispose of all chemical waste in accordance with your institution's and local environmental regulations. Contact your EHS department for specific disposal procedures.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
